Product packaging for Z-D-Met-OH(Cat. No.:CAS No. 28862-80-8)

Z-D-Met-OH

Cat. No.: B554496
CAS No.: 28862-80-8
M. Wt: 283.35 g/mol
InChI Key: FPKHNNQXKZMOJJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-D-Met-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4S B554496 Z-D-Met-OH CAS No. 28862-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHNNQXKZMOJJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316639
Record name CBZ-D-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28862-80-8
Record name CBZ-D-Methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28862-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBZ-D-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of CBZ-D-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-Carbobenzyloxy-D-methionine (CBZ-D-Methionine), an important protected amino acid derivative crucial in peptide synthesis and drug development. This document details the synthetic protocol, purification methods, and extensive characterization data.

Introduction

N-protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis. The carbobenzyloxy (CBZ or Z) group is a widely used protecting group for the α-amino functionality of amino acids due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. CBZ-D-Methionine, in particular, serves as a key intermediate for the incorporation of the D-methionine residue into peptide chains. The D-enantiomer is of significant interest in the design of peptides with modified biological activity and increased resistance to enzymatic degradation.

This technical guide outlines a reliable method for the synthesis of CBZ-D-Methionine via the Schotten-Baumann reaction, followed by a thorough characterization using various analytical techniques.

Experimental Workflow

The overall process for the synthesis and characterization of CBZ-D-Methionine is depicted below.

Synthesis_Characterization_Workflow start Start: D-Methionine dissolution Dissolution in Aqueous Base (e.g., NaOH solution) start->dissolution reaction Schotten-Baumann Reaction: Addition of Benzyl Chloroformate dissolution->reaction acidification Acidification (e.g., with HCl) reaction->acidification precipitation Precipitation of Crude CBZ-D-Methionine acidification->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization (e.g., from Ethyl Acetate/Hexane) filtration->purification drying Drying under Vacuum purification->drying final_product Final Product: Pure CBZ-D-Methionine drying->final_product characterization Characterization final_product->characterization mp Melting Point characterization->mp nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir FTIR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: Experimental workflow for the synthesis and characterization of CBZ-D-Methionine.

Synthesis of CBZ-D-Methionine

The synthesis of CBZ-D-Methionine is achieved through the N-protection of D-methionine using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the acylation of the amino group in an aqueous basic solution.

Materials and Reagents
  • D-Methionine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Experimental Protocol
  • Dissolution of D-Methionine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C (ice bath).

  • Schotten-Baumann Reaction: While maintaining the temperature at 0-5 °C, slowly and simultaneously add benzyl chloroformate and a 2 M aqueous solution of sodium hydroxide to the stirring solution. The pH of the reaction mixture should be maintained between 9 and 10. The addition is typically done dropwise over a period of 1-2 hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of CBZ-D-Methionine should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure CBZ-D-Methionine.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of CBZ-D-Methionine

The identity and purity of the synthesized CBZ-D-Methionine are confirmed by various analytical methods. The expected data, based on the known characteristics of the L-enantiomer and general principles of spectroscopy, are summarized below.

Physical Properties
ParameterValueReference
Molecular FormulaC₁₃H₁₇NO₄SN/A
Molecular Weight283.34 g/mol N/A
Melting Point69 °C[1]
Specific Rotation ([α]D)+26° (c=1, MeOH)[1]
AppearanceWhite to off-white crystalline solid[1]
Spectroscopic Data

The proton NMR spectrum is a key tool for confirming the structure of the synthesized compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.10s2HBenzylic protons (-CH₂-Ph)
~4.40m1Hα-CH
~2.50t2Hγ-CH₂
~2.10s3HS-CH₃
~2.00m2Hβ-CH₂

The carbon NMR spectrum provides further confirmation of the carbon framework.

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic acid)
~156C=O (Carbamate)
~136Aromatic C (quaternary)
~128.5Aromatic CH
~128.0Aromatic CH
~67Benzylic CH₂
~54α-CH
~31γ-CH₂
~30β-CH₂
~15S-CH₃

The FTIR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (Carboxylic acid)
~3030MediumC-H stretch (Aromatic)
~2920MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Carbamate)
~1530StrongN-H bend
~1250StrongC-O stretch

Mass spectrometry confirms the molecular weight of the compound.

m/zIon
284.0951[M+H]⁺
306.0770[M+Na]⁺

Conclusion

This technical guide provides a detailed protocol for the synthesis of CBZ-D-Methionine and a comprehensive summary of its characterization data. The presented methods are robust and can be readily implemented in a standard organic chemistry laboratory. The availability of well-characterized CBZ-D-Methionine is essential for researchers engaged in the synthesis of D-amino acid-containing peptides for various applications in drug discovery and development.

References

Physicochemical properties of N-CBZ-D-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of N-CBZ-D-Methionine

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(Carbobenzoxy)-D-Methionine (N-CBZ-D-Methionine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details key physical and chemical data, outlines the experimental protocols for their determination, and provides visual representations of relevant workflows and metabolic pathways.

Physicochemical Properties

N-CBZ-D-Methionine is a protected form of the D-enantiomer of the amino acid methionine. The carbobenzoxy (CBZ or Z) group serves as a protecting group for the amine, which is a common strategy in peptide synthesis. Its physicochemical properties are crucial for its handling, storage, and application in synthetic chemistry.

Data Summary

The quantitative physicochemical properties of N-CBZ-D-Methionine are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₃H₁₇NO₄S[1][2][3]
Molecular Weight 283.34 g/mol [1][2][3][4][5]
CAS Number 28862-80-8[1][2][3]
Appearance White to almost white powder or crystalline solid[3][5]
Melting Point 68.0 to 72.0 °C[3]
Specific Optical Rotation [α]²⁰/D = +24.0 to +28.0° (c=1, Methanol)[3]
Purity ≥98.0%[1][3]
Solubility Soluble in Methanol[3][5][6][7]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of N-CBZ-D-Methionine.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9][10] Impurities tend to lower and broaden the melting range.[9] The capillary method is a standard technique for this measurement.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8][9]

  • Glass capillary tubes (sealed at one end)[8]

  • Mortar and pestle (for powdering the sample)[8]

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the N-CBZ-D-Methionine sample is completely dry and finely powdered.[11][12]

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to pack the sample down.[8][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

  • Rapid Determination (Optional): Perform an initial rapid heating to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.[9][10]

  • Accurate Determination: Use a fresh sample and heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[8][9]

2.2 Specific Optical Rotation Measurement

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[13] This property is fundamental for distinguishing between enantiomers. The measurement is highly sensitive to temperature, solvent, concentration, and the wavelength of light used.[14]

Apparatus:

  • Polarimeter[14][15]

  • Sodium lamp (for the D-line at 589 nm)[13][14]

  • Polarimeter sample tube (typically 100 mm or 1 dm in length)[13]

  • Volumetric flask and analytical balance

Procedure:

  • Solution Preparation: Accurately weigh a sample of N-CBZ-D-Methionine and dissolve it in a precise volume of a specified solvent (e.g., methanol for a concentration of 1 g/100 mL).[3] Ensure the solution is homogeneous and free of solid contaminants.[13]

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).[14]

  • Sample Measurement: Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter.

  • Angle Measurement: Measure the angle of rotation (α).[13] A positive (+) value indicates dextrorotatory rotation (to the right), while a negative (-) value indicates levorotatory rotation (to the left).[13]

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula[14][15]: [α]ᵀλ = α / (l × c) Where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light (e.g., 'D' for the sodium D-line).

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.[15]

2.3 Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[16] It involves agitating an excess amount of the solid in a solvent until equilibrium is reached.[16]

Apparatus:

  • Shaker or agitator in a temperature-controlled environment

  • Centrifuge

  • Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Vials and filtration apparatus

Procedure:

  • Sample Preparation: Add an excess amount of solid N-CBZ-D-Methionine to a vial containing the desired solvent (e.g., deionized water, buffer solution).[16][17] The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an overhead shaker or agitator.[17] Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16][17]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed (e.g., 5,000 rpm for 30 minutes) or by filtration.[16][17]

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. If necessary, dilute the sample accurately with the solvent to bring the concentration within the linear range of the analytical method.[16]

  • Concentration Analysis: Determine the concentration of the dissolved N-CBZ-D-Methionine in the sample using a suitable and validated analytical technique.

  • Reporting: The measured concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

Mandatory Visualizations

3.1 Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording cluster_result Result A Dry and Powder Sample B Load into Capillary Tube (Height ~3 mm) A->B C Place in Apparatus B->C D Set Heating Rate (1-2°C / min) C->D E Observe Sample D->E F Record T_start (First Liquid Drop) E->F G Record T_end (All Solid Melts) E->G H Melting Point Range (T_start - T_end) F->H G->H

Caption: Workflow for Melting Point Determination.

3.2 Metabolic Pathway Visualization

While N-CBZ-D-Methionine is a synthetic compound, the core D-methionine moiety can be metabolized in vivo. A key pathway involves its conversion to the naturally occurring L-enantiomer, primarily in the liver. This process is initiated by the enzyme D-amino acid oxidase.[18]

G D_Met D-Methionine Keto_Acid α-Keto-γ-(methylthio)butyric acid D_Met->Keto_Acid D-Amino Acid Oxidase (Oxidative Deamination) L_Met L-Methionine Keto_Acid->L_Met Transaminase (Reamination) SAM S-Adenosyl-L-methionine (SAM) L_Met->SAM Proteins Incorporation into Proteins L_Met->Proteins Metabolism Further Metabolism (e.g., Transmethylation) SAM->Metabolism

Caption: Metabolic Conversion of D-Methionine.

References

CBZ-D-Methionine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides comprehensive information on the chemical properties, synthesis, and application of N-α-Carbobenzyloxy-D-methionine (CBZ-D-Methionine).

Chemical and Physical Data

CBZ-D-Methionine is the D-enantiomer of N-protected methionine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial for its use in peptide synthesis, preventing unwanted reactions of the N-terminus.

Table 1: Physicochemical Properties of CBZ-D-Methionine

PropertyValueCitations
CAS Number 28862-80-8[1][2]
Molecular Formula C13H17NO4S
Molecular Weight 283.34 g/mol [3][4][5][6][7]
Synonyms N-Carbobenzoxy-D-methionine, Z-D-Met-OH[1]

Experimental Protocols

This section details common experimental procedures for the synthesis, analysis, and deprotection of CBZ-D-Methionine.

The N-protection of D-methionine with a benzyloxycarbonyl group is typically achieved using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the acylation of the amino acid in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • Dissolution: Dissolve D-methionine in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide, at 0-5 °C with vigorous stirring.

  • Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl) dropwise to the cold solution while maintaining the pH in the alkaline range (typically pH 9-10) by concurrent addition of a base solution.

  • Reaction: Allow the reaction mixture to stir at a low temperature for a few hours, followed by stirring at room temperature to ensure the completion of the reaction.

  • Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the N-Cbz-D-methionine.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

CBZ-D-Methionine can be used in peptide synthesis, particularly in solution-phase synthesis. In modern solid-phase peptide synthesis (SPPS), the Fmoc protecting group is more common. The following is a general workflow for the incorporation of an amino acid in Fmoc-based SPPS.

Protocol:

  • Resin Swelling: Swell the solid support resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (in this conceptual example, it would be a protected D-methionine) to the free amine on the resin. This is achieved using activating agents (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Washing: Wash the resin again with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

The Cbz group is typically removed by catalytic hydrogenolysis.

Protocol:

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected product.

HPLC is a standard method for assessing the purity of CBZ-D-Methionine and for monitoring reaction progress.

General Protocol:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both often containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%), is typically employed.

  • Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting the peptide bonds and the Cbz group.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Injection and Analysis: Inject the sample into the HPLC system and run the gradient method. The retention time and peak purity can be used to assess the identity and purity of the compound.

Visualizations

The following diagrams illustrate key processes involving CBZ-D-Methionine.

Synthesis_of_CBZ_D_Methionine cluster_reaction Schotten-Baumann Reaction D_Met D-Methionine Reaction_Step N-Acylation D_Met->Reaction_Step Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Step Base Aqueous Base (e.g., Na2CO3) Base->Reaction_Step CBZ_D_Met CBZ-D-Methionine Reaction_Step->CBZ_D_Met HCl byproduct neutralized

Caption: Synthesis of CBZ-D-Methionine.

SPPS_Workflow start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (e.g., Fmoc-D-Met-OH) + Activator/Base wash1->coupling wash2 Wash (DMF) coupling->wash2 end Repeat for next cycle or proceed to cleavage wash2->end

Caption: Simplified SPPS Cycle.

Cbz_Deprotection cluster_reaction Catalytic Hydrogenolysis CBZ_Peptide Cbz-Peptide Reaction_Step Cleavage of Benzyl Group CBZ_Peptide->Reaction_Step H2_PdC H2, Pd/C Catalyst H2_PdC->Reaction_Step Deprotected_Peptide Deprotected Peptide (Free N-terminus) Reaction_Step->Deprotected_Peptide Byproducts: Toluene + CO2

Caption: Cbz Group Deprotection.

References

Spectroscopic Analysis of CBZ-D-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Carbobenzyloxy-D-methionine (CBZ-D-Methionine), a crucial N-protected form of the amino acid methionine. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and characterization in various stages of drug development and chemical research. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

It is important to note that while the specific data for the D-enantiomer is provided where available, spectroscopic data for the corresponding L-enantiomer (N-Cbz-L-methionine) is also included. In achiral environments, the NMR, IR, and MS spectra of enantiomers are identical.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for CBZ-D-Methionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.35mC₆H₅- (Aromatic protons)
~5.1s-CH₂- (Benzyl)
~4.4mα-CH
~2.5tγ-CH₂
~2.1sS-CH₃
~2.0mβ-CH₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~174C=O (Carboxylic acid)
~156C=O (Carbamate)
~136Aromatic C (quaternary)
~128.5Aromatic CH
~128Aromatic CH
~127.8Aromatic CH
~67-CH₂- (Benzyl)
~53α-CH
~31γ-CH₂
~30β-CH₂
~15S-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Amide)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid & Carbamate)
~1530StrongN-H bend (Amide II)
1470-1450MediumC=C stretch (Aromatic)
~1250StrongC-O stretch
Mass Spectrometry (MS)
m/zInterpretation
284.09[M+H]⁺ (Protonated molecule)
282.08[M-H]⁻ (Deprotonated molecule)
238.09[M-COOH]⁺ (Loss of carboxyl group)
108.06[C₇H₈O]⁺ (Benzyl fragment)
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of CBZ-D-Methionine for structural elucidation.

Materials:

  • CBZ-D-Methionine sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)[1]

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of CBZ-D-Methionine in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved. For amino acids, D₂O or DMSO-d₆ are often good solvent choices if solubility in CDCl₃ is an issue.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of CBZ-D-Methionine to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • CBZ-D-Methionine sample (solid)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid CBZ-D-Methionine sample onto the ATR crystal.

  • Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. A typical measurement would involve scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16-32 scans to improve the signal-to-noise ratio.[3]

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe soaked in a suitable solvent like isopropanol.

Method: KBr Pellet

Materials:

  • CBZ-D-Methionine sample (solid)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Grinding: Grind 1-2 mg of the CBZ-D-Methionine sample with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a transparent or translucent pellet.[3]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described for the ATR method. A background spectrum of an empty sample holder should be recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of CBZ-D-Methionine.

Method: Electrospray Ionization (ESI)

Materials:

  • CBZ-D-Methionine sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of CBZ-D-Methionine (e.g., 1-10 µg/mL) in a suitable solvent system. A common choice is a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an additive to promote ionization (e.g., 0.1% formic acid for positive ion mode).[4][5]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These will need to be optimized for the specific compound and instrument.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like CBZ-D-Methionine.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample CBZ-D-Methionine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as KBr Pellet or use neat (ATR) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI-MS, MS/MS) Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum Analyze Fragments MS->Data_MS Interpret_NMR Chemical Shifts Coupling Constants Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Weight Elemental Composition Fragmentation Pattern Data_MS->Interpret_MS Final Structural Elucidation & Purity Assessment Interpret_NMR->Final Interpret_IR->Final Interpret_MS->Final

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Commercial Sourcing and Technical Applications of High-Purity CBZ-D-Methionine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity chiral amino acid derivatives is a critical first step in the synthesis of novel peptides and other specialized molecules. This technical guide provides an in-depth overview of commercial suppliers of N-α-Carbobenzoxy-D-methionine (CBZ-D-Methionine), its quality control, and its application in peptide synthesis, along with insights into the biological significance of D-methionine-containing peptides.

High-Purity CBZ-D-Methionine: Commercial Availability and Quality Specifications

CBZ-D-Methionine is a derivative of the non-proteinogenic D-enantiomer of methionine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on its alpha-amino group. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions of the amine functionality during peptide bond formation. Several chemical suppliers specialize in providing high-purity CBZ-D-Methionine for research and pharmaceutical applications.

Key commercial suppliers for high-purity CBZ-D-Methionine include companies such as TCI (Tokyo Chemical Industry) , Santa Cruz Biotechnology , and Advent Chembio . These suppliers typically offer the compound with a purity of ≥98%. The product is generally a white to off-white crystalline powder.

A thorough quality assessment of CBZ-D-Methionine is crucial to ensure the integrity of subsequent synthetic work. A Certificate of Analysis (CoA) from the supplier provides key data on the purity and physical properties of the compound. While a specific CoA for CBZ-D-Methionine is proprietary to the supplier, a representative summary of typical specifications is provided in Table 1.

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Melting Point 67-71 °CMelting Point Apparatus
Optical Rotation ([α]D) +23.0 to +27.0° (c=1 in Methanol)Polarimetry
Identity (by ¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Moisture Content ≤ 0.5%Karl Fischer Titration

Table 1: Representative Quality Specifications for High-Purity CBZ-D-Methionine. This table summarizes the typical quality control parameters and their expected values for commercially available high-purity CBZ-D-Methionine, as would be detailed in a supplier's Certificate of Analysis.

Experimental Protocols: Application of CBZ-D-Methionine in Solid-Phase Peptide Synthesis

The primary application of CBZ-D-Methionine is as a building block in solid-phase peptide synthesis (SPPS). The CBZ group provides robust protection of the N-terminus during peptide chain elongation. Below is a detailed, step-by-step protocol for the incorporation of CBZ-D-Methionine into a peptide sequence using a manual SPPS workflow.

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) – Coupling of CBZ-D-Methionine

Materials:

  • Pre-loaded resin (e.g., Wang resin, Rink amide resin) with the desired C-terminal amino acid.

  • CBZ-D-Methionine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF, IPA, and DCM.

  • Activation of CBZ-D-Methionine: In a separate vial, dissolve CBZ-D-Methionine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activated CBZ-D-Methionine solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

  • Washing: After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF, IPA, and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Chain Elongation: Repeat the deprotection (if using Fmoc-protected amino acids for subsequent steps) and coupling cycles for the remaining amino acids in the desired sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. The CBZ group on the N-terminus is generally stable to the TFA used for cleavage of Boc and other acid-labile side-chain protecting groups.[1][2]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Significance of D-Methionine-Containing Peptides

While L-methionine is a crucial component of numerous metabolic pathways, including the methionine cycle which is central to cellular methylation and redox homeostasis, the biological role of D-methionine is primarily realized through its incorporation into peptides.[3][4][5][6] Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation and can possess unique biological activities.[7][8][9][10]

For instance, some naturally occurring peptides containing D-amino acids, such as certain antimicrobial peptides, show increased potency and a longer half-life.[8][11] The introduction of a D-amino acid can alter the peptide's conformation, leading to modified receptor binding and signaling.[9]

The diagram below illustrates a generalized workflow for the synthesis of a D-methionine-containing peptide and its potential interaction with a cellular signaling pathway.

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_signaling Cellular Signaling Resin Resin Support AA1 Couple Amino Acid 1 Resin->AA1 Deprotect1 Deprotect AA1->Deprotect1 CBZ_D_Met Couple CBZ-D-Methionine Deprotect1->CBZ_D_Met Cleave Cleave & Purify CBZ_D_Met->Cleave D_Met_Peptide D-Met-Peptide Cleave->D_Met_Peptide Receptor Cell Surface Receptor D_Met_Peptide->Receptor Binding & Activation Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Response

Caption: Workflow for the synthesis of a D-methionine-containing peptide and its interaction with a cellular receptor to initiate a signaling cascade.

The incorporation of D-methionine can influence the peptide's interaction with its target receptor, potentially leading to agonistic or antagonistic effects on downstream signaling pathways such as the MAPK or PI3K/Akt pathways, which are critical in regulating cellular processes like proliferation, survival, and apoptosis. The enhanced stability of D-amino acid-containing peptides makes them attractive candidates for therapeutic development.[7][10]

References

CBZ-D-Methionine as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CBZ-D-Methionine as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Building Blocks

The "chiral pool" is a collection of abundant, enantiomerically pure molecules provided by nature, such as amino acids, sugars, and terpenes.[1] Utilizing these readily available starting materials—a strategy known as chiral pool synthesis—is a highly efficient approach for establishing key stereocenters in optically active compounds.[2][3] Amino acids, in particular, are versatile chiral building blocks due to the presence of a defined stereocenter at the α-carbon and multiple functional groups that can be selectively manipulated.[4] D-amino acids, while less common in nature than their L-counterparts, offer unique stereochemical configurations that are crucial for the synthesis of various natural products, pharmaceuticals, and peptide-based tools.[4][5] A recent survey of natural products revealed that while D-Alanine, D-Valine, and D-Leucine are commonly encountered, D-Methionine is among the least prevalent D-amino acids found in these structures.[4]

This guide focuses on N-Carbobenzyloxy-D-Methionine (CBZ-D-Methionine), a protected form of the essential amino acid D-methionine. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, rendering it stable to a wide range of reaction conditions, including basic and mildly acidic environments, while allowing for selective modification of the carboxylic acid and the thioether side chain.[6][7] Its straightforward removal via hydrogenolysis makes it an invaluable tool in multi-step synthesis.[6][8]

Physicochemical and Spectroscopic Data

The properties of CBZ-D-Methionine are foundational to its application in synthesis. While specific data for the D-enantiomer may vary slightly, the data for the more common L-enantiomer provides a reliable reference.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₇NO₄S[9]
Molecular Weight 283.34 g/mol [9]
Appearance White to off-white crystalline powderGeneral
Melting Point ~85-88 °C (for L-enantiomer)[10]
Solubility Soluble in methanol, ethyl acetate, THFGeneral
Optical Rotation [α]D +25.5° (c=2, in acetic acid) (for L-enantiomer)[10]

Note: Data for the L-enantiomer (N-Cbz-L-methionine, CAS 1152-62-1) is often cited. The D-enantiomer is expected to have identical physical properties except for the sign of the optical rotation.

Core Synthetic Applications and Methodologies

CBZ-D-Methionine serves as a versatile starting material for introducing the D-methionine scaffold and for creating more complex chiral structures. Its key transformations involve the protection of the amine, manipulation of the carboxylic acid and side chain, and eventual deprotection.

N-Protection of D-Methionine

The protection of the primary amine is the first step in utilizing D-methionine as a building block. The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction.[6]

Experimental Protocol: Synthesis of CBZ-D-Methionine

This protocol is adapted from a general procedure for the N-protection of amino acids.[6][7]

  • Dissolution: D-Methionine (1.0 equiv) is dissolved in an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 2.0 equiv).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The pH is monitored and kept alkaline (pH 9-10) by the concurrent addition of aqueous NaOH.

  • Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction mixture is washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and benzyl alcohol. The aqueous layer is then acidified to pH 2-3 with cold 1M HCl.

  • Extraction & Isolation: The acidified aqueous layer is extracted with ethyl acetate (3x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure CBZ-D-Methionine.

StepReagent/SolventTypical YieldPurityReference(s)
N-ProtectionD-Methionine, Cbz-Cl, NaOH, H₂O/THF85-95%>98%[6][7]
Key Challenge: Side Chain Reactivity

The thioether side chain of methionine is susceptible to oxidation and alkylation, particularly under acidic conditions or in the presence of electrophiles.[1][11]

  • Oxidation: The thioether can be oxidized to methionine sulfoxide [Met(O)], which introduces a new stereocenter, resulting in a mixture of diastereomers.[12] This is a common side reaction during peptide cleavage with strong acids like TFA.[2]

  • S-Alkylation: Electrophiles, such as tert-butyl cations generated during the cleavage of Boc groups, can alkylate the sulfur atom to form a sulfonium salt.[11]

Careful selection of reagents and scavengers (e.g., dimethyl sulfide, anisole) is crucial during subsequent synthetic steps, especially deprotection, to mitigate these side reactions.[1]

Representative Synthetic Workflow

The following workflow illustrates a logical sequence for using CBZ-D-Methionine to synthesize a chiral, non-natural amino alcohol, a common intermediate in drug development. This sequence is based on established, high-yielding reactions.

G start D-Methionine prot CBZ-D-Methionine start->prot 1. N-Protection Cbz-Cl, NaOH (Yield: ~90%) red CBZ-D-Methioninol prot->red 2. Reduction BH₃·THF or LiBH₄ (Yield: >90%) oxid CBZ-D-Methioninal red->oxid 3. Oxidation DMP or SO₃·Py (Yield: ~85%) add Diastereomeric Secondary Alcohols oxid->add 4. Diastereoselective Addition R-MgBr or R-Li (Yield: >80%, dr >90:10) deprot Chiral Amino Diol add->deprot 5. Deprotection H₂, Pd/C (Yield: >95%)

Caption: Synthetic workflow using CBZ-D-Methionine.
Experimental Protocols for Workflow

Step 2: Reduction of Carboxylic Acid to Primary Alcohol

  • Setup: A solution of CBZ-D-Methionine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to 0 °C.

  • Reagent Addition: Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.5-2.0 equiv) is added dropwise via syringe.

  • Reaction: The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Isolation: The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated to yield CBZ-D-Methioninol.

Step 3: Oxidation of Alcohol to Aldehyde

  • Setup: To a solution of CBZ-D-Methioninol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added Dess-Martin Periodinane (DMP, 1.2 equiv) in one portion.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) (1:1 mixture) and stirred vigorously for 15 minutes.

  • Extraction & Isolation: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude CBZ-D-Methioninal is often used immediately in the next step without further purification.

Step 4: Diastereoselective Grignard Addition

  • Setup: A solution of crude CBZ-D-Methioninal (1.0 equiv) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • Reagent Addition: An organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) is added dropwise. The stereochemical outcome is directed by the existing chiral center at the α-carbon (Felkin-Anh model).

  • Reaction: The mixture is stirred at -78 °C for 2-3 hours.

  • Quenching & Isolation: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried and concentrated. The resulting diastereomers are separated by column chromatography.

ReactionReagentsTypical YieldDiastereomeric Ratio (dr)
Aldehyde FormationDMP or SO₃·Pyridine80-90%N/A
Grignard AdditionR-MgBr, THF, -78 °C75-85%85:15 to >95:5

Step 5: Cbz Deprotection via Hydrogenolysis

This protocol is adapted from standard hydrogenolysis procedures.[6]

  • Setup: The purified diastereomer of the CBZ-protected amino diol (1.0 equiv) is dissolved in a suitable solvent such as methanol (MeOH) or ethyl acetate. Palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) several times before being stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is fully consumed (typically 4-24 hours).

  • Isolation: The mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with methanol. The filtrate is concentrated under reduced pressure to yield the final chiral amino diol.

Deprotection MethodReagents/CatalystTypical YieldKey AdvantagesReference(s)
Hydrogenolysis H₂, Pd/C, MeOH>95%Clean byproducts (toluene, CO₂), high yield[6][8]
Lewis Acid AlCl₃, HFIP80-95%Tolerates reducible groups (alkenes, alkynes)[13]
Nucleophilic 2-Mercaptoethanol, K₃PO₄70-90%Useful for substrates sensitive to reduction[8]

Applications in Drug Discovery and Peptide Chemistry

The incorporation of D-amino acids like D-methionine into peptides is a key strategy for enhancing their therapeutic potential.[14]

  • Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which primarily recognize L-amino acids. This extends their in vivo half-life.

  • Conformational Constraints: The unique stereochemistry of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for binding to biological targets.

  • Novel Scaffolds: CBZ-D-Methionine is a precursor for a variety of non-natural amino acids and chiral heterocycles, which serve as valuable scaffolds in medicinal chemistry.[15]

The synthesis of peptides containing D-methionine follows standard solid-phase peptide synthesis (SPPS) protocols, where the CBZ group can be used for solution-phase synthesis or replaced with Fmoc or Boc groups for solid-phase applications.[2][16]

Conclusion

CBZ-D-Methionine is a valuable and highly useful chiral building block in modern organic synthesis. Its utility stems from the defined stereochemistry of the D-enantiomer, the robust nature of the CBZ protecting group, and the potential for diverse chemical modifications at its functional groups. While the inherent reactivity of the thioether side chain presents challenges, these can be overcome with carefully chosen reaction conditions and scavenger cocktails. For researchers in drug discovery and process development, mastering the application of CBZ-D-Methionine provides a reliable and efficient pathway to complex, enantiomerically pure molecules with significant therapeutic potential.

References

The Enduring Guardian: A Technical Guide to the Carbobenzoxy (Cbz) Group in Amino Acid Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise orchestration of chemical reactions is paramount. The ability to selectively shield reactive functional groups is a cornerstone of modern organic chemistry, and among the arsenal of protective groups, the carbobenzoxy (Cbz or Z) group stands as a testament to enduring utility and reliability. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide chemistry, enabling the controlled assembly of amino acids into complex peptides.[1] This technical guide provides an in-depth exploration of the carbobenzoxy group's fundamental role in protecting amino acids, detailing its mechanism of action, experimental protocols, and strategic applications in contemporary research and development.

The Core Principle: Reversible Amine Protection

The primary function of the Cbz group is to temporarily block the nucleophilic and basic nature of the amino group in amino acids.[2] This protection prevents unwanted side reactions during subsequent chemical transformations, such as peptide bond formation. The Cbz group forms a stable carbamate linkage with the amino group, which is robust enough to withstand a variety of reaction conditions, yet can be cleaved selectively under specific, mild conditions to regenerate the free amine.[3][4]

Mechanism of Cbz Protection

The introduction of the Cbz group, or Cbz-protection, is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The general workflow for the Cbz protection of an amino acid can be visualized as follows:

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product AminoAcid Amino Acid ReactionMix Reaction Mixture (Solvent: e.g., THF/H₂O, Dioxane/H₂O) AminoAcid->ReactionMix CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ReactionMix Base Base (e.g., NaHCO₃, Na₂CO₃) Base->ReactionMix Extraction Extraction ReactionMix->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification CbzProtectedAA Cbz-Protected Amino Acid Purification->CbzProtectedAA

Caption: General workflow for the Cbz protection of an amino acid.

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the Cbz-protected amino acid.[1]

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AminoAcid R-NH₂ (Amino Acid) TetrahedralInt [R-NH₂⁺-C(O⁻)(Cl)O-CH₂-Ph] (Tetrahedral Intermediate) AminoAcid->TetrahedralInt Nucleophilic Attack CbzCl Cl-C(=O)O-CH₂-Ph (Benzyl Chloroformate) CbzCl->TetrahedralInt CbzAA R-NH-C(=O)O-CH₂-Ph (Cbz-Protected Amino Acid) TetrahedralInt->CbzAA Chloride Elimination HCl HCl TetrahedralInt->HCl

Caption: Mechanism of Cbz protection of an amine.

Mechanism of Cbz Deprotection

The removal of the Cbz group, or deprotection, is most commonly achieved by catalytic hydrogenolysis.[1] This method is highly efficient and proceeds under mild conditions, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen.[3][5]

The deprotection proceeds in two main steps:

Cbz_Deprotection_Mechanism cluster_start Starting Material cluster_hydrogenolysis Hydrogenolysis cluster_decarboxylation Decarboxylation CbzProtected R-NH-C(=O)O-CH₂-Ph (Cbz-Protected Amine) CarbamicAcid R-NH-COOH (Carbamic Acid Intermediate) CbzProtected->CarbamicAcid H₂, Pd/C Toluene CH₃-Ph (Toluene) CbzProtected->Toluene H₂, Pd/C FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Spontaneous CO2 CO₂ CarbamicAcid->CO2 Spontaneous

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

The first step is the hydrogenolysis of the benzylic C-O bond, which cleaves the molecule into toluene and an unstable carbamic acid intermediate.[5] The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[5]

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Cbz group.

Cbz Protection of an Amino Acid (General Procedure)

This protocol is a representative example for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Amino Acid

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent system (e.g., Tetrahydrofuran/Water (THF/H₂O), Dioxane/Water)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the amino acid in the aqueous component of the solvent system.

  • Add the base (e.g., NaHCO₃) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the organic solvent (e.g., THF) to the mixture.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C or room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure Cbz-protected amino acid.

Quantitative Data for Cbz Protection:

Amino Acid/AmineBaseSolventTime (h)Yield (%)Reference
General AmineNaHCO₃THF/H₂O (2:1)2090[1]
Various Amines-Water0.08-0.5High[4]
Piperazic Acid Derivative---75[2]
Cbz Deprotection by Catalytic Hydrogenolysis (General Procedure)

This protocol describes the standard method for removing the Cbz protecting group using catalytic hydrogenation.

Materials:

  • Cbz-Protected Amino Acid or Peptide

  • Palladium on Carbon (Pd/C, typically 5% or 10%)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc))

  • Hydrogen Source (H₂ gas balloon or hydrogenator)

  • Celite or a membrane filter

Procedure:

  • Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or higher) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or a membrane filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet with solvent.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected amino acid or peptide.

Quantitative Data for Cbz Deprotection:

SubstrateCatalystSolventTimeYield (%)Reference
Cbz-Protected Amine10% Pd/C, 10% Nb₂O₅/CMeOH45 min99[6]
Per-benzylated Glucoside5% Pd/C-1.5-2 days82-84[7]
Cbz-Protected Piperazic Acid--18 h60-72[2]
N-Benzylhydroxylamine-Methanol8 h89[8]

Strategic Applications in Synthesis

The Cbz group's stability and selective removal make it a valuable tool in multi-step organic synthesis, particularly in the construction of complex molecules like peptides and in drug development.

Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc/tBu strategy dominates modern solid-phase peptide synthesis (SPPS), the Cbz group played a foundational role and continues to be relevant in specific applications.[9] In SPPS, an amino acid is anchored to a solid support, and the peptide chain is built up sequentially. The Cbz group can be used for the protection of the α-amino group or side-chain functionalities.

A simplified logical workflow for a single coupling cycle in SPPS using a Cbz protection strategy for the incoming amino acid is depicted below:

SPPS_Cycle_Cbz Start Resin-Bound Peptide with Free Amino Group Couple Couple with Cbz-Protected Amino Acid (Activation with e.g., DCC/HOBt) Start->Couple Wash1 Wash Couple->Wash1 Deprotect Deprotect N-terminal Cbz Group (e.g., H₂, Pd/C - less common in standard SPPS; or alternative cleavage for specific strategies) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 NextCycle Ready for Next Coupling Cycle Wash2->NextCycle

Caption: Simplified workflow for one coupling cycle in SPPS using a Cbz-protected amino acid.

Orthogonal Protection Strategies

The true power of the Cbz group in complex synthesis lies in its orthogonality with other protecting groups.[10] Orthogonality refers to the ability to remove one type of protecting group in the presence of others by using specific and non-interfering reaction conditions.

For instance, the Cbz group is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[11] This allows for the selective deprotection of different amino groups within the same molecule, a critical requirement for the synthesis of branched peptides or molecules with multiple functionalization sites.

The logical relationship of this orthogonal deprotection is as follows:

Orthogonal_Deprotection cluster_cbz Cbz Deprotection cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection Molecule Molecule with Cbz, Boc, and Fmoc Protected Amino Groups Cbz_Reagent H₂ / Pd/C Molecule->Cbz_Reagent Boc_Reagent Trifluoroacetic Acid (TFA) Molecule->Boc_Reagent Fmoc_Reagent Piperidine Molecule->Fmoc_Reagent Cbz_Result Selective Cbz Removal Cbz_Reagent->Cbz_Result Boc_Result Selective Boc Removal Boc_Reagent->Boc_Result Fmoc_Result Selective Fmoc Removal Fmoc_Reagent->Fmoc_Result

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.

Conclusion

The carbobenzoxy group, despite its long history, remains a cornerstone of amino acid protection in organic synthesis. Its ease of introduction, stability under a range of conditions, and mild, selective removal via catalytic hydrogenolysis make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to employ the Cbz group in orthogonal protection schemes further solidifies its importance in the synthesis of complex, multifunctional molecules. A thorough understanding of its chemistry and associated experimental protocols is essential for anyone engaged in the art and science of peptide and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Use of CBZ-D-Methionine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of N-Carbobenzyloxy-D-Methionine (CBZ-D-Methionine) in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-Methionine can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation.[1][2] The CBZ (or Z) protecting group offers an orthogonal protection strategy in standard Fmoc/tBu-based SPPS, enabling the synthesis of complex peptides with specific modifications.

Introduction to CBZ-D-Methionine in SPPS

The use of D-amino acids is a key strategy in drug design to improve the stability and bioavailability of peptide-based therapeutics.[1][2] Methionine, a sulfur-containing amino acid, is often a crucial residue in bioactive peptides. However, its thioether side chain is susceptible to oxidation during synthesis and cleavage, a challenge that requires special consideration.[3]

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a well-established amine protecting group removable by catalytic hydrogenolysis.[2][4] Its stability under both the basic conditions required for Fmoc removal and the acidic conditions for Boc deprotection makes it an excellent orthogonal protecting group in Fmoc-SPPS. This allows for selective deprotection and modification of the peptide chain.

This document outlines protocols for the incorporation of CBZ-D-Methionine as an N-terminal residue, as an internal residue with subsequent on-resin deprotection, and for the synthesis of fully protected peptide fragments.

Data Presentation: Expected Performance in SPPS

While specific quantitative data for CBZ-D-Methionine is not extensively published, the following tables provide expected values for coupling efficiency, peptide purity, and overall yield based on typical results for sterically hindered amino acids and standard SPPS protocols.

Table 1: Expected Coupling Efficiency of CBZ-D-Methionine

Coupling ReagentActivation Time (min)Coupling Time (min)Expected Coupling Efficiency (%)Notes
HATU/DIPEA560-120>98%Recommended for sterically hindered couplings.
HBTU/DIPEA560-120>97%A standard and effective coupling reagent.
DIC/Oxyma590-180>95%Good for reducing racemization; may require longer coupling times.
COMU/DIPEA545-90>98%High efficiency and low racemization potential.

Efficiency can be enhanced with microwave-assisted coupling protocols.

Table 2: Expected Purity and Yield for a Model 10-mer Peptide

Synthesis StrategyCleavage MethodExpected Crude Purity (%)Expected Overall Yield (%)
N-terminal CBZ-D-MetHigh TFA with scavengers75-85%20-30%
Internal CBZ-D-Met (On-resin deprotection)High TFA with scavengers70-80%15-25%
Fully Protected Peptide Fragment1% TFA in DCMN/A (Protected)60-80% (on resin)

Yields are highly sequence-dependent and can be influenced by aggregation.

Experimental Protocols

The following are detailed protocols for the use of CBZ-D-Methionine in Fmoc-based SPPS.

Protocol 1: Incorporation of CBZ-D-Methionine at the N-Terminus

This protocol describes the synthesis of a peptide where CBZ-D-Methionine is the final amino acid to be coupled. The CBZ group remains on the N-terminus of the final peptide after cleavage.

Workflow Diagram:

N_Terminal_CBZ_Workflow Resin Fmoc-AA-Resin SPPS_Cycles Standard Fmoc-SPPS Cycles (Deprotection & Coupling) Resin->SPPS_Cycles Final_Deprotection Final Fmoc Deprotection SPPS_Cycles->Final_Deprotection CBZ_Coupling Coupling of CBZ-D-Methionine Final_Deprotection->CBZ_Coupling Cleavage Cleavage & Global Deprotection (TFA with Scavengers) CBZ_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Z-D-Met-Peptide-OH/NH2 Purification->Final_Peptide

Workflow for N-terminal CBZ-D-Methionine incorporation.

Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first Fmoc-protected amino acid. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles for the desired peptide sequence.

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Coupling: Couple the next Fmoc-amino acid (3-5 eq.) using a suitable coupling reagent such as HATU (3 eq.) and DIPEA (6 eq.) in DMF for 1-2 hours.

  • Final Fmoc Deprotection: After the last Fmoc-amino acid is coupled, perform a final deprotection step with 20% piperidine in DMF to expose the N-terminal amine.

  • CBZ-D-Methionine Coupling:

    • Prepare a solution of CBZ-D-Methionine (3-5 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and react for 2-4 hours at room temperature. The longer coupling time is recommended due to the steric hindrance of the CBZ group.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail suitable for methionine-containing peptides (e.g., Reagent H: 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, 1.5% ammonium iodide w/w).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

Protocol 2: Incorporation of Internal CBZ-D-Methionine with On-Resin Deprotection

This protocol is for situations where CBZ-D-Methionine is incorporated within the peptide sequence. The CBZ group is then selectively removed on-resin to allow for further chain elongation.

Workflow Diagram:

Internal_CBZ_Workflow Start_Resin Fmoc-Peptide-Resin CBZ_Coupling Couple CBZ-D-Methionine Start_Resin->CBZ_Coupling OnResin_Deprotection On-Resin Cbz Deprotection (Catalytic Transfer Hydrogenation) CBZ_Coupling->OnResin_Deprotection Continue_SPPS Continue Fmoc-SPPS Cycles OnResin_Deprotection->Continue_SPPS Cleavage Cleavage & Global Deprotection Continue_SPPS->Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide

Workflow for internal CBZ-D-Methionine incorporation and deprotection.

Methodology:

  • Peptide Synthesis up to Insertion Point: Synthesize the peptide chain up to the point of CBZ-D-Methionine insertion using standard Fmoc-SPPS as described in Protocol 1.

  • CBZ-D-Methionine Coupling: Couple CBZ-D-Methionine as described in step 4 of Protocol 1.

  • On-Resin CBZ Deprotection (Catalytic Transfer Hydrogenation):

    • Wash the resin extensively with DCM and then with the reaction solvent (e.g., THF or a mixture of DMF/DCM/MeOH).

    • Swell the resin in the reaction solvent.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C (typically 0.1-0.2 equivalents relative to resin loading).

    • Add a hydrogen donor, such as formic acid and DIPEA, or ammonium formate (10-20 equivalents).

    • Gently agitate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (Nitrogen or Argon).

    • Monitor the reaction for completion (e.g., by LC-MS analysis of a small cleaved sample).

    • Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM to remove the catalyst and by-products.

  • Continue SPPS: After successful CBZ deprotection, continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage and Purification: Cleave and purify the final peptide as described in steps 6 and 7 of Protocol 1.

Protocol 3: Synthesis of a Fully Protected Peptide Fragment with CBZ-D-Methionine

This protocol is used to synthesize a peptide fragment that remains fully protected, including the CBZ group, for use in fragment condensation approaches. A highly acid-labile resin is required.

Workflow Diagram:

Protected_Fragment_Workflow Resin 2-Chlorotrityl Chloride Resin SPPS_Cycles Fmoc-SPPS Cycles including CBZ-D-Methionine Resin->SPPS_Cycles Mild_Cleavage Mild Acid Cleavage (e.g., 1% TFA in DCM) SPPS_Cycles->Mild_Cleavage Purification Purification of Protected Fragment Mild_Cleavage->Purification Final_Fragment Z-D-Met-Peptide(Protected)-OH Purification->Final_Fragment

Workflow for synthesizing a fully protected peptide fragment.

Methodology:

  • Resin Selection and Loading: Use a 2-chlorotrityl chloride (2-CTC) resin. Load the first Fmoc-amino acid according to standard protocols for this resin.

  • Fmoc-SPPS: Perform the peptide synthesis, including the coupling of CBZ-D-Methionine, using the methods described in Protocol 1.

  • Mild Cleavage of the Protected Peptide:

    • Wash the resin with DCM and dry it.

    • Prepare a cleavage solution of 1% Trifluoroacetic acid (TFA) in DCM.

    • Treat the resin with the cleavage solution (10 mL per gram of resin) for 30-60 minutes at room temperature.

    • Filter the resin and collect the filtrate into a flask containing a neutralizing base (e.g., 10% pyridine in methanol).

    • Repeat the cleavage step once more.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The resulting fully protected peptide fragment can be purified by flash chromatography on silica gel.

Signaling Pathways and Logical Relationships

The primary rationale for using D-amino acids is to enhance peptide stability against proteolysis, which is a critical factor for in vivo applications. Peptides often act as ligands for receptors or inhibitors of enzymes. Their degradation by proteases terminates their signaling activity. By incorporating D-Methionine, the peptide's half-life is extended, leading to prolonged engagement with its biological target.

Logical Relationship Diagram:

Signaling_Pathway_Logic cluster_Peptide Peptide Therapeutic cluster_Biological Biological System Peptide Peptide with D-Methionine Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binds to/Inhibits Protease Proteolytic Enzymes (Proteases) Protease->Peptide Degradation Blocked Outcome Prolonged Therapeutic Effect (Enhanced Signaling/Inhibition) Target->Outcome Leads to

Logic of enhanced peptide stability and therapeutic effect.

By using CBZ-D-Methionine in an orthogonal synthesis strategy, researchers can create peptides with enhanced stability and also have the flexibility to introduce other modifications, such as fluorescent labels or PEGylation, by selectively deprotecting other residues, further expanding the potential for developing advanced therapeutics.

References

Application Notes and Protocols for Coupling CBZ-D-Methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-Methionine, into peptide sequences is a critical strategy in drug design to enhance proteolytic stability and modulate biological activity. The Carboxybenzyl (CBZ or Z) protecting group is a well-established urethane-type protecting group for the α-amine of amino acids, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis.[1][2][3] This document provides detailed protocols for the coupling of CBZ-D-Methionine in both solid-phase and solution-phase peptide synthesis, along with considerations for potential side reactions and mitigation strategies.

Challenges in Coupling Methionine Derivatives

The synthesis of peptides containing methionine presents unique challenges due to the nucleophilic nature of the thioether side chain.[4] The primary side reactions to consider are:

  • Oxidation: The thioether group of methionine is susceptible to oxidation, forming methionine sulfoxide.[4][5][6] This can occur during the synthesis and particularly during the final acidic cleavage from the resin.[4][6][7]

  • S-Alkylation: During acid-labile deprotection steps, such as the removal of Boc groups, carbocations can be generated that may alkylate the methionine side chain.[4]

To minimize these side reactions, the use of scavengers in cleavage cocktails is highly recommended.[4][7][8] For instance, adding dithiothreitol (DTT) to the cleavage mixture can suppress oxidation.[5] Alternatively, methionine sulfoxide can be intentionally used during synthesis and later reduced back to methionine post-purification.[5][8]

Recommended Coupling Protocols for CBZ-D-Methionine

The choice of coupling method depends on whether the synthesis is performed on a solid support (Solid-Phase Peptide Synthesis - SPPS) or in solution (Solution-Phase Peptide Synthesis - SPS). Below are generalized protocols for common coupling reagents.

Data Presentation: General Coupling Conditions
Coupling ReagentActivating Agent/AdditiveBase (if required)Typical SolventKey Considerations
DCC/DIC HOBt, HOAt-DCM, DMFDCC is primarily for solution-phase due to insoluble DCU byproduct. DIC is preferred for SPPS.[9] Additives are crucial to suppress racemization.[9]
HBTU/HATU HOBt/HOAt (often intrinsic)DIPEA, NMMDMF, NMPHighly efficient and fast reactions.[2][9] HATU is preferred for sterically hindered couplings.[10]
PyBOP -DIPEA, NMMDMF, NMPExcellent for forming amide bonds with low racemization.[2]
COMU Oxyma Pure (intrinsic)DIPEA, NMMDMF, NMPA modern, safer alternative to HOBt/HOAt-based reagents with high efficiency.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol assumes a standard Fmoc/tBu or Boc/Bzl strategy on a polystyrene-based resin. The following steps detail the coupling of CBZ-D-Methionine to a deprotected N-terminal amine on the solid support.

Materials:

  • Resin with N-terminally deprotected peptide sequence

  • CBZ-D-Methionine

  • Coupling Reagent (e.g., HBTU, HATU, DIC)

  • Additive (e.g., HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Nitrogen gas for agitation

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform the N-terminal deprotection of the growing peptide chain according to the chosen strategy (e.g., 20% piperidine in DMF for Fmoc removal).

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual deprotection reagents.

  • Activation of CBZ-D-Methionine:

    • In a separate vessel, dissolve CBZ-D-Methionine (2-4 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 1.95 equivalents) and HOBt (2 equivalents).

    • Add the base (DIPEA, 3-4 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated CBZ-D-Methionine solution to the washed and deprotected resin.

    • Agitate the reaction mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences.[11]

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test or Isatin test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Capping (Optional):

    • If the coupling is incomplete, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Solution-Phase Peptide Synthesis (SPS)

This protocol describes the coupling of CBZ-D-Methionine to the N-terminus of a peptide ester in solution.

Materials:

  • CBZ-D-Methionine

  • Peptide-ester (e.g., H-Phe-OMe)

  • Coupling Reagent (e.g., DCC)

  • Additive (e.g., HOBt)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous solutions for work-up: 5% NaHCO₃, 1 M HCl, Brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup:

    • Dissolve the peptide-ester (1 equivalent) and HOBt (1.1 equivalents) in DCM.

    • In a separate flask, dissolve CBZ-D-Methionine (1.1 equivalents) in DCM.

    • Cool both solutions to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add the CBZ-D-Methionine solution to the peptide-ester solution.

    • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2 times), 1 M HCl (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow for SPPS Coupling

SPPS_Workflow Resin Resin-Peptide-(NH-Fmoc) Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation CBZ-D-Met Activation (Coupling Reagent, Base, DMF) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: Workflow for the solid-phase coupling of CBZ-D-Methionine.

Logical Relationship of Reagents in Activation

Activation_Scheme cluster_reactants Reactants CBZ_Met CBZ-D-Methionine ActivatedEster Activated Intermediate (e.g., O-Acylisourea) CBZ_Met->ActivatedEster CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster activates PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond PeptideAmine Resin-Peptide-NH2 PeptideAmine->PeptideBond CoupledProduct Resin-Peptide-CO-Met(CBZ) PeptideBond->CoupledProduct

Caption: Reagent interactions during the activation and coupling step.

Concluding Remarks

The successful incorporation of CBZ-D-Methionine into a peptide sequence relies on the careful selection of coupling reagents and reaction conditions, as well as an awareness of potential side reactions. The protocols provided here serve as a general guideline and may require optimization based on the specific peptide sequence and synthesis strategy. For challenging sequences, techniques such as double coupling or the use of microwave-assisted synthesis may improve coupling efficiency.[12] Proper analytical characterization at each step is crucial to ensure the desired product's purity and identity.

References

Application Notes and Protocols: CBZ-D-Methionine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxybenzyl-D-methionine (CBZ-D-Methionine) is a protected amino acid of significant interest in the field of pharmaceutical synthesis. The presence of the carboxybenzyl (CBZ or Z) protecting group on the amine functionality allows for the selective activation of the carboxyl group, enabling its use as a chiral building block in the asymmetric synthesis of complex molecules, particularly peptides and peptide-based therapeutics. Its D-configuration offers resistance to enzymatic degradation by common proteases, a desirable characteristic for enhancing the in vivo stability and bioavailability of peptide drugs.

This document provides detailed application notes and experimental protocols for the utilization of CBZ-D-Methionine as a precursor in the synthesis of a pharmaceutically relevant peptide, exemplified by an analog of Met-enkephalin. Met-enkephalin is an endogenous opioid peptide with analgesic properties, and its analogs are of interest for the development of novel pain therapeutics.

Key Applications of CBZ-D-Methionine in Pharmaceutical Synthesis

CBZ-D-Methionine serves as a crucial starting material in the synthesis of a variety of pharmaceutical agents, including:

  • Opioid Peptide Analogs: The incorporation of D-methionine can enhance the stability and potency of enkephalin analogs.

  • Enzyme Inhibitors: As a component of peptidomimetics, it can be used to design inhibitors for various enzymes implicated in disease.

  • Chiral Intermediates: It serves as a versatile chiral building block for the synthesis of non-peptidic drug molecules where the stereochemistry of an amino acid-like fragment is critical for pharmacological activity.

Experimental Protocols

The following section details the experimental procedures for the synthesis of a dipeptide intermediate, CBZ-D-Met-Gly-OMe, a key step in the solution-phase synthesis of a Met-enkephalin analog.

Synthesis of CBZ-D-Met-Gly-OMe

This protocol describes the coupling of CBZ-D-Methionine with Glycine methyl ester hydrochloride.

Materials:

  • CBZ-D-Methionine

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of CBZ-D-Methionine:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CBZ-D-Methionine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 15-20 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Preparation of Glycine Methyl Ester Free Base:

    • In a separate flask, suspend Glycine methyl ester hydrochloride (1.2 equivalents) in DCM.

    • Cool the suspension to 0 °C and add triethylamine (1.2 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to generate the free base of glycine methyl ester.

  • Coupling Reaction:

    • Filter the activated CBZ-D-Methionine solution to remove the precipitated DCU, washing the filter cake with a small amount of anhydrous DCM.

    • Add the filtrate containing the activated ester to the freshly prepared glycine methyl ester free base solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove any further precipitated DCU.

    • Wash the filtrate successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure CBZ-D-Met-Gly-OMe.

Quantitative Data Summary

StepReactant 1Reactant 2Coupling ReagentProductYield (%)Purity (%)
Dipeptide SynthesisCBZ-D-MethionineGlycine methyl ester HClDCC/HOBtCBZ-D-Met-Gly-OMe75-85>95

Note: Yields and purity are dependent on reaction scale, purity of reagents, and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the dipeptide intermediate.

experimental_workflow cluster_activation Activation of CBZ-D-Methionine cluster_amine_prep Preparation of Amine Component cluster_coupling Coupling Reaction cluster_purification Work-up and Purification A CBZ-D-Methionine + HOBt in DCM B Add DCC at 0°C A->B C Stir at RT B->C D Activated Ester + DCU precipitate C->D H Combine Activated Ester and Amine D->H E Glycine methyl ester HCl in DCM F Add TEA at 0°C E->F G Glycine methyl ester (free base) F->G G->H I Stir overnight at RT H->I J Crude Dipeptide Mixture I->J K Aqueous Work-up J->K L Column Chromatography K->L M Pure CBZ-D-Met-Gly-OMe L->M

Synthesis of CBZ-D-Met-Gly-OMe Workflow

Signaling Pathway Context

While CBZ-D-Methionine is a synthetic precursor, the final pharmaceutical product, in this case, a Met-enkephalin analog, would exert its biological effects by interacting with specific signaling pathways. Endogenous enkephalins and their synthetic analogs primarily act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).

The binding of a Met-enkephalin analog to an opioid receptor (e.g., μ-opioid receptor) initiates a signaling cascade that ultimately leads to an analgesic effect.

signaling_pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Met-Enkephalin Analog Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Conversion Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Application of CBZ-D-Methionine in Solution-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-α-Carbobenzyloxy-D-methionine (CBZ-D-Methionine) in solution-phase peptide synthesis. These guidelines are intended to assist researchers in the efficient and successful synthesis of peptides containing D-methionine, a critical component in the development of various therapeutic peptides and peptidomimetics.

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable strategy for the production of short to medium-length peptides, offering flexibility in scale-up and purification. CBZ-D-Methionine is a key building block in this methodology. The carbobenzyloxy (CBZ or Z) group provides robust protection for the α-amino group of D-methionine, preventing self-polymerization during the coupling reaction. The D-configuration of methionine is often incorporated into peptide sequences to enhance enzymatic stability and modulate biological activity.

A primary challenge in the synthesis of methionine-containing peptides is the potential for oxidation of the thioether side chain to a sulfoxide. Careful selection of coupling and deprotection methods is crucial to mitigate this side reaction. This document outlines protocols that address these challenges.

Key Experimental Procedures

Peptide Coupling: Synthesis of a Dipeptide (CBZ-D-Met-Xaa-OR)

The fundamental step in peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of CBZ-D-Methionine and the amino group of another amino acid ester (Xaa-OR). Various coupling reagents can be employed to activate the carboxylic acid of CBZ-D-Methionine.

Experimental Workflow for Dipeptide Synthesis

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification CBZ_D_Met CBZ-D-Methionine Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) CBZ_D_Met->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Activated_Ester Dipeptide Protected Dipeptide (CBZ-D-Met-Xaa-OR) Activated_Ester->Dipeptide Amino_Acid_Ester Amino Acid Ester (H-Xaa-OR) Amino_Acid_Ester->Dipeptide Nucleophilic Attack Crude_Product Crude Dipeptide Dipeptide->Crude_Product Purified_Product Purified Dipeptide Crude_Product->Purified_Product Aqueous Wash & Crystallization/Chromatography

Caption: Workflow for the synthesis of a protected dipeptide using CBZ-D-Methionine.

Protocol 2.1.1: Dipeptide Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol describes a general procedure for the coupling of CBZ-D-Methionine to an amino acid ester using DCC as the activating agent.

  • Dissolution: Dissolve CBZ-D-Methionine (1.0 eq) and the hydrochloride salt of the amino acid ester (e.g., H-Gly-OEt·HCl, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Neutralization: Add a tertiary amine, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.0 eq), to the solution at 0°C to liberate the free amine of the amino acid ester.

  • Activation and Coupling: Add a solution of DCC (1.1 eq) in DCM or THF dropwise to the reaction mixture at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product.

    • Wash the filtrate successively with 1 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

N-Terminal Deprotection of the CBZ Group

The removal of the CBZ group is typically achieved by catalytic hydrogenation. For methionine-containing peptides, catalytic transfer hydrogenation is often preferred to avoid potential poisoning of the palladium catalyst by the sulfur atom.

Experimental Workflow for CBZ Deprotection

G cluster_deprotection Deprotection cluster_isolation Isolation Protected_Peptide CBZ-D-Met-Peptide Deprotected_Peptide H-D-Met-Peptide Protected_Peptide->Deprotected_Peptide Catalyst Catalyst (e.g., 10% Pd/C) Catalyst->Deprotected_Peptide H_Source Hydrogen Source (H2 gas or transfer agent) H_Source->Deprotected_Peptide Reaction_Mixture Reaction Mixture Deprotected_Peptide->Reaction_Mixture Final_Product Isolated Peptide Reaction_Mixture->Final_Product Filtration & Solvent Removal

Caption: General workflow for the deprotection of the CBZ group from a methionine-containing peptide.

Protocol 2.2.1: CBZ Deprotection by Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor in the presence of a palladium catalyst.

  • Dissolution: Dissolve the CBZ-protected peptide in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogen Donor: Add a hydrogen donor such as formic acid, ammonium formate, or cyclohexene.[1][2] The reaction with formic acid can often be carried out at room temperature.[2]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the filtrate to dryness to obtain the deprotected peptide.

Quantitative Data Summary

The following tables provide representative quantitative data for the coupling of CBZ-protected amino acids and the deprotection of the CBZ group.

Table 1: Representative Yields for Dipeptide Formation

CBZ-Amino AcidCoupled Amino Acid EsterCoupling ReagentSolventReaction Time (h)Yield (%)Reference
CBZ-L-AlanineL-Methionine Methyl EsterPush-Pull AcetyleneDichloromethane1585Organic Syntheses
CBZ-PhenylalanineLeucineDCCIsooctane (micellar)8056.5[3]
CBZ-ValineGlycine Ethyl Ester1-Methanesulfonyloxy-1ChloroformNot SpecifiedNot Specified[4]

Note: Data for CBZ-D-Methionine is not explicitly available in the searched literature, hence a close analogue (CBZ-L-Ala-L-Met-OMe) is presented as a representative example.

Table 2: Conditions for CBZ Deprotection by Catalytic Transfer Hydrogenation

SubstrateHydrogen DonorCatalystSolventReaction TimeYield (%)Reference
Z-MetFormic Acid10% Pd/CMethanolminutes89[2]
Z-GlyFormic Acid10% Pd/CMethanolminutes95[2]
Z-PheFormic Acid10% Pd/CMethanolminutes95[2]
Z-AlaFormic Acid10% Pd/CMethanolminutes95[2]

Characterization of CBZ-D-Methionine Peptides

The synthesized peptides should be characterized to confirm their identity and purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.

  • Melting Point: For crystalline solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized peptide.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final peptide.

Troubleshooting and Side Reactions

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide. To minimize this, it is important to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially during work-up and purification.

  • Racemization: While the CBZ protecting group is known to suppress racemization, the choice of coupling reagent and base can influence the chiral integrity of the product. The use of additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides can help to minimize racemization.

  • Incomplete Deprotection: If deprotection is sluggish, the catalyst may be poisoned. In such cases, filtering the reaction mixture and adding fresh catalyst may be necessary.

By following these protocols and considering the potential challenges, researchers can effectively utilize CBZ-D-Methionine for the successful solution-phase synthesis of a wide range of peptides for various applications in research and drug development.

References

Application Notes and Protocols for the Deprotection of the Carboxybenzyl (CBZ) Group from D-Methionine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the Carboxybenzyl (CBZ or Z) protecting group from D-methionine residues. The selection of an appropriate deprotection method is critical to avoid side reactions, such as oxidation of the sulfur atom, and to ensure high yields and purity of the final product.

Introduction to CBZ Deprotection from D-Methionine

The Carboxybenzyl (CBZ) group is a widely used amine protecting group in peptide synthesis and organic chemistry due to its stability under various conditions. However, its removal from sulfur-containing amino acids like D-methionine presents a notable challenge. The thioether in the methionine side chain can act as a catalyst poison in the most common deprotection method, catalytic hydrogenation, and is susceptible to oxidation under certain acidic conditions. Therefore, careful selection and optimization of the deprotection strategy are paramount.

This guide outlines three primary methods for CBZ deprotection from D-methionine:

  • Catalytic Hydrogenation: The most common method for CBZ removal, but requires special considerations for sulfur-containing substrates.

  • Acid-Mediated Deprotection: An alternative that avoids the use of heavy metal catalysts but can lead to side reactions if not properly controlled.

  • Nucleophilic Deprotection: A milder method suitable for sensitive substrates, utilizing thiol-based reagents.

Comparison of Deprotection Methods

The following table summarizes the key quantitative parameters for the different CBZ deprotection methods for D-methionine.

MethodReagentsTypical Reaction TimeTypical TemperatureTypical YieldKey Considerations
Catalytic Hydrogenation H₂, 10% Pd/C, Trifluoroacetic Acid (TFA)24 hoursAmbient to 50°CQuantitative[1]Potential for catalyst poisoning by sulfur. Using TFA as a solvent can mitigate this issue.[1]
Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol1-3 hoursRefluxGood to ExcellentA safer alternative to using hydrogen gas.
Acid-Mediated (HBr/AcOH) 33% HBr in Acetic Acid1-2 hoursRoom TemperatureGood to HighHarsh acidic conditions can lead to side reactions, including oxidation of the thioether.
Acid-Mediated (AlCl₃/HFIP) Aluminum chloride, Hexafluoroisopropanol1-4 hoursRoom TemperatureHigh[2]Offers good functional group tolerance and is cost-effective.[2]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄, DMA4-8 hours75°CHigh[2]Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[2]

Experimental Protocols

Catalytic Hydrogenation

This protocol is adapted from a patented procedure for the deprotection of a CBZ-protected sulfur-containing amino acid.[1]

Protocol: Catalytic Hydrogenation of CBZ-D-Methionine

  • Preparation: In a suitable hydrogenation vessel, dissolve CBZ-D-methionine (1 equivalent) in trifluoroacetic acid (TFA).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-30 wt% of the substrate).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 5 atmospheres.

  • Reaction: Stir the reaction mixture vigorously at ambient temperature or elevated temperature (e.g., 50°C) for 24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the TFA. The resulting D-methionine can be further purified if necessary.

Mitigation of Catalyst Poisoning: The use of a halogenated acetic acid, such as trifluoroacetic acid, as the solvent has been shown to be effective in preventing catalyst poisoning by the sulfur atom in methionine, allowing for quantitative deprotection without the need for excess catalyst.[1]

Acid-Mediated Deprotection

This protocol describes the use of hydrogen bromide in acetic acid, a common and effective reagent for CBZ cleavage.

Protocol: HBr/Acetic Acid Deprotection of CBZ-D-Methionine

  • Preparation: Dissolve CBZ-D-Methionine (1 equivalent) in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a 33% solution of hydrogen bromide (HBr) in acetic acid (typically 2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, precipitate the product by adding cold diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Side Reaction and Mitigation: The strongly acidic conditions can lead to the oxidation of the methionine thioether to a sulfoxide.[3] To minimize this, it is crucial to use fresh, high-quality reagents and to keep the reaction time as short as possible. The use of scavengers, such as dithiothreitol (DTT), in the work-up can sometimes help to reduce any sulfoxide formed back to the thioether.

Nucleophilic Deprotection

This protocol utilizes a thiol to cleave the CBZ group, offering a milder alternative to catalytic hydrogenation and strong acids.[2]

Protocol: Nucleophilic Deprotection of CBZ-D-Methionine with 2-Mercaptoethanol

  • Preparation: Dissolve CBZ-D-Methionine (1 equivalent) in N,N-dimethylacetamide (DMA).

  • Reagent Addition: Add potassium phosphate (K₃PO₄) (2 equivalents) and 2-mercaptoethanol (10 equivalents).

  • Reaction: Heat the reaction mixture to 75°C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove byproducts. Acidify the aqueous layer to precipitate the product.

  • Isolation: Collect the precipitated D-methionine by filtration, wash with cold water, and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for each deprotection method.

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with CBZ-D-Methionine dissolve Dissolve in Trifluoroacetic Acid (TFA) start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Pressurize with H₂ (5 atm) and Stir add_catalyst->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor filter Filter to Remove Pd/C monitor->filter concentrate Concentrate Filtrate filter->concentrate end Obtain D-Methionine concentrate->end

Caption: Workflow for Catalytic Hydrogenation of CBZ-D-Methionine.

Acid_Mediated_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with CBZ-D-Methionine dissolve Dissolve in Glacial Acetic Acid start->dissolve add_reagent Add 33% HBr in Acetic Acid dissolve->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor precipitate Precipitate with Diethyl Ether monitor->precipitate filter Filter and Wash Precipitate precipitate->filter dry Dry Under Vacuum filter->dry end Obtain D-Methionine dry->end Nucleophilic_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with CBZ-D-Methionine dissolve Dissolve in DMA start->dissolve add_reagents Add K₃PO₄ and 2-Mercaptoethanol dissolve->add_reagents heat Heat to 75°C and Stir add_reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Dilute, Extract, and Acidify monitor->workup filter Filter and Wash Precipitate workup->filter dry Dry Under Vacuum filter->dry end Obtain D-Methionine dry->end

References

Application Note 1: Orthogonal Protection & Deprotection of the Cbz Group

Author: BenchChem Technical Support Team. Date: November 2025

An orthogonal protection strategy in peptide synthesis allows for the selective removal of one type of protecting group in the presence of others. This is crucial for synthesizing complex peptides, including those with modifications or unnatural amino acids like D-Methionine. The Carboxybenzyl (Cbz or Z) group is a well-established amine protecting group, typically removed by catalytic hydrogenolysis.[1][2] Its stability to both acidic and basic conditions makes it an excellent orthogonal partner to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and acid-labile groups like tert-butyl (tBu), which are central to modern Solid-Phase Peptide Synthesis (SPPS).[3][4]

The incorporation of D-amino acids, such as D-Methionine, is a key strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, thereby increasing their in-vivo half-life and bioavailability.[5][6] However, the methionine residue itself presents a significant challenge during synthesis, as its thioether side chain is highly susceptible to oxidation and S-alkylation, particularly during the final acidic cleavage step.[7][8] Therefore, a successful strategy requires both an orthogonal protection scheme and carefully optimized cleavage conditions.

This document provides detailed application notes and protocols for the synthesis of peptides containing D-Methionine, utilizing the Cbz group as an orthogonal N-terminal protection strategy within the framework of Fmoc/tBu-based SPPS.

The Cbz group is valued for its robustness and the unique deprotection method required for its removal. While stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for tBu-based side-chain deprotection, it can be selectively cleaved using catalytic hydrogenolysis.[1][2] This orthogonality is essential for synthetic routes that may require, for example, N-terminal modification while the side chains remain protected.

It is important to note that while the Cbz group can be used to protect the side chains of amino acids like Lysine, the thioether side chain of Methionine is typically left unprotected during both Fmoc and Boc synthesis.[9][10] The primary challenge with Methionine is preventing side reactions during cleavage rather than side-chain protection.[7] The following protocols focus on using the Cbz group for N-terminal protection in a synthesis that incorporates an unprotected D-Methionine residue.

A variety of methods can be employed to remove the Cbz group, each with distinct advantages and compatibilities. The choice of method depends on the other functional groups present in the peptide.

Table 1: Comparison of Common Cbz-Group Deprotection Methods

Deprotection MethodReagents & ConditionsYieldAdvantagesLimitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/C (5-10%) in MeOH, EtOH, or THF. Atmospheric pressure, room temp.[1]HighVery mild, neutral pH conditions.[2] Orthogonal to most other protecting groups.Cannot be used with peptides containing other reducible groups (e.g., Cys(Trt) can be reduced). The catalyst can be pyrophoric.
Transfer Hydrogenolysis 1,4-Cyclohexadiene, NH₄⁺HCO₂⁻, or H₂ donors; Pd/C.[1]HighAvoids the use of gaseous hydrogen.Shares similar functional group incompatibilities with standard hydrogenolysis.
Strong Acidolysis HBr in Acetic Acid (33%).[]GoodEffective and fast.Harsh conditions; not orthogonal to acid-labile groups (Boc, tBu). Can cause side reactions.
Lewis Acid Catalysis AlCl₃ (3 equiv) in Hexafluoroisopropanol (HFIP), room temp, 2-16h.[12]HighMild conditions; orthogonal to Fmoc, Alloc, and Benzyl (Bn) ethers.[12] Tolerates reducible groups.Not compatible with the Boc protecting group.[12] Requires anhydrous conditions.

Application Note 2: Managing Methionine Side Reactions During Cleavage

The primary side reactions involving the methionine residue during SPPS occur at the final cleavage step. The strong acid, typically TFA, can lead to:

  • Oxidation: The thioether side chain is oxidized to methionine sulfoxide (Met(O)).[7][9]

  • S-alkylation: The thioether can be alkylated by carbocations generated from acid-labile protecting groups (e.g., tert-butyl cations), forming a sulfonium salt.[8][13]

These side reactions can significantly reduce the yield of the desired peptide and complicate purification. To mitigate this, specialized cleavage cocktails containing scavengers and reducing agents have been developed. "Reagent H" is a well-documented cocktail designed specifically to minimize methionine oxidation.[14][15]

Table 2: Efficacy of Cleavage Cocktails in Preventing Methionine Oxidation

Cleavage CocktailComposition% Methionine Sulfoxide ObservedReference Peptide Yield
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)15% - 55%Lower
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)15% - 55%Lower
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)~50% (if no other reducing scavengers)Variable
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Not DetectedHighest

Data is based on a model pentadecapeptide containing one methionine and two cysteine residues.[14][15]

Visualizations

Orthogonal_Protection_Strategy cluster_Fmoc N-α-Amine Protection cluster_tBu Side-Chain Protection cluster_Cbz Orthogonal Protection (e.g., N-Terminus) Peptide Fully Protected Peptide (Resin-Bound) Fmoc Fmoc Group tBu tBu, Trt, Boc Groups Cbz Cbz Group Deprotect_Fmoc Piperidine (Base) Fmoc->Deprotect_Fmoc Base Labile Deprotect_tBu Strong Acid (TFA) tBu->Deprotect_tBu Acid Labile Deprotect_Cbz Catalytic Hydrogenolysis Cbz->Deprotect_Cbz Reductively Cleaved Peptide_deprotected1 Free N-α-Amine Deprotect_Fmoc->Peptide_deprotected1 Selective Removal Peptide_deprotected2 Free Side Chains Deprotect_tBu->Peptide_deprotected2 Global Deprotection Peptide_deprotected3 Free N-Terminus Deprotect_Cbz->Peptide_deprotected3 Selective Removal

Workflow start Start: Rink Amide Resin spps 1. Standard Fmoc/tBu SPPS (Incorporate Fmoc-D-Met-OH) start->spps deprotect_final_fmoc 2. Remove Final N-terminal Fmoc (20% Piperidine in DMF) spps->deprotect_final_fmoc add_cbz 3. On-Resin N-terminal Protection (Cbz-Cl, DIPEA in DMF) deprotect_final_fmoc->add_cbz wash_dry 4. Wash and Dry Resin add_cbz->wash_dry cleavage 5. Cleavage & Global Deprotection (Reagent H, 3 hours) wash_dry->cleavage precipitate 6. Precipitate in Cold Ether cleavage->precipitate purify 7. Purify by RP-HPLC precipitate->purify lyophilize 8. Lyophilize purify->lyophilize end Final Product: H₂N-...-D-Met-...-CONH₂ lyophilize->end

Experimental Protocols

Protocol 1: Synthesis of a Cbz-Protected D-Methionine-Containing Peptide

This protocol describes the synthesis of a model pentapeptide (e.g., Cbz-Tyr-Ala-Gly-D-Met-Leu-NH₂) using manual Fmoc/tBu SPPS, followed by on-resin N-terminal Cbz protection.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-D-Met-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cbz-protecting agent: Benzyl chloroformate (Cbz-Cl)

  • Cleavage Cocktail: Reagent H (see Table 2 for composition)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin (0.1 mmol) in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 1 hour, then drain.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (0.3 mmol, 3 eq), HATU (0.3 mmol, 3 eq) in DMF (2 mL).

    • Add DIPEA (0.6 mmol, 6 eq) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Drain the vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Chain Elongation (Cycles for D-Met, Gly, Ala, Tyr):

    • Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-D-Met-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH) to assemble the full peptide chain.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in step 3 to expose the N-terminal amine.

  • On-Resin N-terminal Cbz Protection:

    • Wash the resin with DCM (5x) to replace the solvent.

    • In a separate vial, dissolve Cbz-Cl (0.5 mmol, 5 eq) in 1 mL of DCM.

    • Swell the resin in 2 mL of DCM and add DIPEA (1.0 mmol, 10 eq).

    • Add the Cbz-Cl solution dropwise to the resin slurry at 0°C.

    • Agitate the reaction mixture at room temperature for 4 hours.

    • Drain and wash the resin with DCM (5x), DMF (3x), and finally DCM (5x). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol uses Reagent H to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups while minimizing methionine oxidation.[14][16]

Procedure:

  • Preparation:

    • Place the dried, peptide-bound resin (from Protocol 1) in a sealed reaction vessel.

    • Prepare Reagent H by mixing trifluoroacetic acid (81% w/w), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5%).[16]

  • Cleavage Reaction:

    • Add 5 mL of freshly prepared Reagent H to the resin.

    • Stir the mixture at room temperature for 3 hours under an inert gas (e.g., nitrogen or argon).

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add ice-cold diethyl ether (approx. 10 times the volume of the filtrate) to the tube to precipitate the crude peptide.

    • Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

  • Drying and Purification:

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a minimal amount of Acetonitrile/Water (1:1) and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 3: Orthogonal Deprotection of N-terminal Cbz Group

This protocol describes the selective removal of the N-terminal Cbz group from a fully side-chain protected peptide, a step that would be useful for solution-phase fragment condensation.

Procedure:

  • Dissolution:

    • Dissolve the Cbz-protected peptide (with side chains still protected) in a suitable solvent such as methanol (MeOH) or a THF/H₂O mixture.[1]

  • Hydrogenolysis:

    • Add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenator) at room temperature.

    • Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate in vacuo to yield the deprotected peptide, ready for subsequent coupling reactions.

Application in Drug Development

The synthesis of peptides incorporating D-Methionine is highly relevant for drug discovery. D-amino acids confer resistance to proteolysis, a critical attribute for enhancing the pharmacokinetic profile of peptide-based therapeutics.[5][6] Furthermore, the methionine biosynthetic pathway is a validated target for antimicrobial drug development, as it is essential for bacteria but not synthesized de novo in humans.[17][18] Peptides containing D-Methionine or its analogs can be designed as inhibitors or probes for key enzymes in this pathway, such as Cystathionine γ-synthase or Methionine Synthase.[18] The orthogonal protection strategies detailed here, allowing for the precise synthesis and modification of such peptides, are therefore enabling tools for researchers in this field.

References

Application Notes and Protocols for the Incorporation of CBZ-D-Methionine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-α-Carbobenzyloxy-D-Methionine (CBZ-D-Methionine) into peptide libraries. This document outlines the rationale, key considerations, detailed experimental protocols, and data presentation for researchers working in peptide chemistry and drug discovery.

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery to enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. D-Methionine, in particular, can introduce unique conformational constraints and serve as a valuable probe for structure-activity relationship (SAR) studies. The Carbobenzyloxy (CBZ or Z) protecting group offers an alternative to the more common Fmoc and Boc protecting groups for the N-α-amine, particularly when specific orthogonality is required.

These notes detail the solid-phase peptide synthesis (SPPS) methodology for incorporating CBZ-D-Methionine as the final N-terminal residue in a peptide library.

Key Applications

The incorporation of CBZ-D-Methionine into peptide libraries is relevant for:

  • Development of Protease-Resistant Peptides: D-amino acids are not recognized by most endogenous proteases, leading to significantly increased in vivo half-life.

  • Modulation of Receptor Binding and Activity: The stereochemistry of an amino acid can drastically alter the peptide's conformation and its interaction with biological targets. For instance, analogs of Substance P containing D-amino acids have been shown to act as either agonists or antagonists at neurokinin receptors.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing L-amino acids with their D-counterparts, including D-Methionine, provides valuable insights into the structural requirements for biological activity.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide library with a C-terminal CBZ-D-Methionine. This protocol is based on the widely used Fmoc/tBu strategy, with the final coupling step utilizing CBZ-D-Methionine.

Materials and Reagents
  • Rink Amide Resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)

  • CBZ-D-Methionine

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • Piperidine

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Cleavage and Deprotection Cocktail (Reagent H): [2]

    • Trifluoroacetic acid (TFA) (81% w/w)

    • Phenol (5% w/w)

    • Thioanisole (5% w/w)

    • 1,2-Ethanedithiol (EDT) (2.5% w/w)

    • Water (3% w/w)

    • Dimethylsulfide (DMS) (2% w/w)

    • Ammonium iodide (1.5% w/w)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Manual Solid-Phase Peptide Synthesis Workflow

The following protocol is for a standard 0.1 mmol scale synthesis.

Step 1: Resin Swelling

  • Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.

  • Add 2 mL of DMF and allow the resin to swell for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Step 3: Amino Acid Coupling (Fmoc-protected residues)

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in 1 mL of DMF.

  • Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Once the coupling is complete (negative Kaiser test - yellow beads), drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in the sequence.

Step 4: N-terminal Capping with CBZ-D-Methionine

  • After deprotection of the final Fmoc group, wash the resin as described in Step 2.5.

  • In a separate vial, dissolve 4 equivalents of CBZ-D-Methionine and 3.95 equivalents of HATU in 1 mL of DMF.

  • Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

  • Add the activated CBZ-D-Methionine solution to the resin.

  • Agitate for 2-4 hours. The coupling of the N-terminal residue may require a longer reaction time.

  • Monitor the coupling reaction using a Kaiser test.

  • Once complete, drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Dry the resin under vacuum.

Step 5: Cleavage and Deprotection

  • Place the dry peptide-resin in a cleavage vessel.

  • Add 2 mL of freshly prepared Reagent H cleavage cocktail.[2] This cocktail is specifically designed to prevent the oxidation of the methionine side chain.

  • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups and the N-terminal CBZ group.

  • Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of diethyl ether.

  • Rinse the resin with a small amount of TFA and add it to the ether.

  • Centrifuge at 3000 rpm for 5 minutes to precipitate the crude peptide.

  • Decant the ether and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

Step 6: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Data Presentation

Quantitative data from the synthesis and analysis of peptide libraries incorporating CBZ-D-Methionine should be presented in a clear and structured format to allow for easy comparison.

Table 1: Synthesis and Purification Data for a Model Peptide Library

Peptide SequenceCrude Purity (%)Purified Yield (mg)Final Purity (%)Expected Mass (Da)Observed Mass (Da)
Z-D-Met-Ala-Val-Gly-NH₂7515.298.5524.65524.7
Z-D-Met-Leu-Ile-Gly-NH₂7214.897.9565.75565.8
Z-D-Met-Phe-Pro-Gly-NH₂6813.598.1599.72599.7

Note: The data presented in this table is illustrative and will vary depending on the specific peptide sequences and synthesis conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each Fmoc-amino acid Final_Coupling CBZ-D-Met Coupling Coupling->Final_Coupling Cleavage Cleavage & Deprotection Final_Coupling->Cleavage Purification Purification & Analysis Cleavage->Purification

Manual Solid-Phase Peptide Synthesis Workflow
Signaling Pathway of a Substance P Analog

Substance P is a neuropeptide that binds to neurokinin receptors (NK-1, NK-2, and NK-3). The incorporation of D-amino acids can create analogs with altered receptor selectivity and function. For example, a Substance P analog containing D-Methionine can act as an antagonist at the NK-1 receptor, blocking the downstream signaling cascade.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK-1 Receptor G_Protein Gq/11 NK1R->G_Protein Activates SP Substance P SP->NK1R Binds & Activates SP_Analog Substance P Analog (with D-Methionine) SP_Analog->NK1R Binds & Blocks PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Signaling_Cascade Downstream Signaling Ca_Release->Signaling_Cascade PKC->Signaling_Cascade

References

Application Notes and Protocols for Monitoring CBZ-D-Methionine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for monitoring the reaction between Carbamazepine (CBZ) and D-Methionine. Given the electrophilic nature of carbamazepine's primary metabolite, carbamazepine-10,11-epoxide (CBZ-E), and the nucleophilic properties of the sulfur-containing amino acid D-methionine, a potential reaction involves the formation of a covalent adduct. These protocols are designed to enable researchers to monitor the kinetics of this reaction and identify the resulting products.

Introduction

Carbamazepine (CBZ) is a widely used anticonvulsant drug that undergoes metabolic activation to form carbamazepine-10,11-epoxide (CBZ-E), a reactive electrophile. Methionine, an essential amino acid, contains a nucleophilic sulfur atom that can react with electrophilic compounds. The potential interaction between CBZ-E and D-methionine is of interest in understanding the drug's mechanism of action, potential off-target effects, and the formation of novel adducts. Monitoring this reaction requires robust analytical methods capable of simultaneously quantifying the parent compounds, their metabolites, and any newly formed products.

This document outlines protocols for utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection to monitor the reaction between CBZ and D-Methionine.

Hypothetical Signaling Pathway: CBZ-D-Methionine Adduct Formation

The primary hypothesized reaction involves the nucleophilic attack of the sulfur atom in D-methionine on the electrophilic epoxide ring of CBZ-E. This reaction would result in the formation of a stable covalent adduct.

CBZ Carbamazepine (CBZ) CBZE Carbamazepine-10,11-epoxide (CBZ-E) (Electrophile) CBZ->CBZE Metabolism (CYP450) Adduct CBZ-D-Methionine Adduct CBZE->Adduct Nucleophilic Attack DMet D-Methionine (Nucleophile) DMet->Adduct

Caption: Hypothetical reaction pathway for the formation of a CBZ-D-Methionine adduct.

Experimental Workflow for Reaction Monitoring

The general workflow for monitoring the CBZ-D-Methionine reaction involves initiating the reaction, collecting samples at various time points, preparing the samples for analysis, and then analyzing them using HPLC-UV/MS.

cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Analysis Reaction_Setup Reaction Initiation: CBZ-E + D-Methionine in Buffer Sampling Time-Course Sampling Reaction_Setup->Sampling Quenching Reaction Quenching (e.g., acidification) Sampling->Quenching Extraction Solid Phase Extraction (SPE) or Protein Precipitation Quenching->Extraction HPLC HPLC Separation Extraction->HPLC Detection UV and MS/MS Detection HPLC->Detection Quantification Quantification of Reactants and Products Detection->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Caption: General experimental workflow for monitoring CBZ-D-Methionine reactions.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for quantifying the decrease in CBZ concentration and potentially the formation of the adduct if it possesses a suitable chromophore.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of CBZ and its derivatives.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is commonly employed. A typical gradient could be starting from 30% acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm for CBZ.[1] The optimal wavelength for the adduct would need to be determined.

  • Sample Preparation:

    • Collect 100 µL of the reaction mixture at specified time intervals.

    • Quench the reaction by adding 10 µL of 1 M HCl.

    • For samples in biological matrices, perform a solid-phase extraction (SPE) or protein precipitation with a threefold excess of cold acetonitrile.

    • Centrifuge and inject the supernatant.

  • Quantification: Create a calibration curve using standards of known concentrations for CBZ and, if synthesized, the CBZ-D-Methionine adduct.

Quantitative Data Summary (HPLC-UV):

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Carbamazepine~5-80.1 - 50~0.03~0.1

Note: Retention time and limits of detection/quantitation are approximate and will depend on the specific HPLC system and conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for identifying and quantifying the CBZ-D-Methionine adduct and monitoring the concentrations of all reactants and potential side products.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column can be used. A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for CBZ and the adduct, while a HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) would be better for separating D-methionine and its oxidized forms.

  • Mobile Phase (C18): Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mobile Phase (HILIC): Gradient elution with acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary (LC-MS/MS):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbamazepine (CBZ)237.1194.125
CBZ-10,11-epoxide (CBZ-E)253.1210.120
D-Methionine150.1104.115
D-Methionine Sulfoxide166.1150.112
D-Methionine Sulfone182.1106.118
Hypothetical CBZ-D-Met Adduct403.2194.1 / 237.1To be optimized

Note: The m/z values for the hypothetical adduct are calculated based on the addition of D-methionine to CBZ-E. The optimal collision energies need to be determined experimentally.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison of concentrations at different time points. This will allow for the determination of reaction kinetics, such as the rate of disappearance of reactants and the rate of appearance of the product.

Example Data Table:

Time (min)[CBZ-E] (µM)[D-Methionine] (µM)[Adduct] (µM)[Met-SO] (µM)
0100100000
108598515< LOQ
306096040< LOQ
6035935652
12010910905

Concluding Remarks

The analytical methods described provide a robust framework for researchers to monitor the reaction between carbamazepine and D-methionine. The use of LC-MS/MS is highly recommended for its ability to provide sensitive and specific quantification of all relevant species, including the identification of novel reaction products. These protocols can be adapted and optimized to suit specific experimental conditions and research questions in the fields of drug metabolism, toxicology, and pharmacology.

References

Troubleshooting & Optimization

Preventing oxidation of the thioether in CBZ-D-Methionine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thioether in CBZ-D-Methionine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern during the synthesis of CBZ-D-Methionine?

The primary side reaction is the oxidation of the sulfur atom in the methionine side chain, which converts the thioether to a sulfoxide. This results in the formation of CBZ-D-Methionine sulfoxide as an impurity.[1][2][3]

Q2: At which stage of the synthesis is this oxidation most likely to occur?

While methionine is sensitive to oxidation under various conditions, during the N-protection step using the Schotten-Baumann reaction (a common method for introducing the CBZ group), the presence of dissolved oxygen in the basic aqueous solution can contribute to thioether oxidation. Oxidation is also a significant issue during acidic conditions, such as in peptide cleavage steps in solid-phase synthesis, but care must also be taken during the protection step itself.[1][4]

Q3: What are the consequences of thioether oxidation?

The formation of CBZ-D-Methionine sulfoxide introduces a significant impurity that can be difficult to separate from the desired product due to similar polarities. This impurity can affect the yield and purity of the final product and may have different biological or chemical properties.[1] The polarity of the methionine side chain increases significantly upon oxidation.[4]

Q4: Can the oxidized product, CBZ-D-Methionine sulfoxide, be converted back to CBZ-D-Methionine?

Yes, the sulfoxide can be reduced back to the thioether. This is a common strategy, especially in peptide synthesis where methionine sulfoxide is sometimes used as a protecting group.[2][5] However, it is often preferable to prevent the oxidation from occurring in the first place to avoid an additional reaction and purification step.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of CBZ-D-Methionine, with a focus on preventing thioether oxidation.

Problem Possible Cause(s) Recommended Solution(s)
Significant amount of CBZ-D-Methionine sulfoxide detected in the final product. 1. Dissolved oxygen in the reaction mixture. 2. Presence of oxidizing impurities in reagents (e.g., peroxides in solvents). 3. Prolonged reaction time or exposure to air.1. Degas all solvents and the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before and during the reaction. 2. Use freshly distilled or high-purity solvents. 3. Minimize the reaction time and maintain an inert atmosphere throughout the process.
Low yield of CBZ-D-Methionine. 1. Incomplete reaction. 2. Loss of product during workup and purification due to co-crystallization with the sulfoxide impurity. 3. Side reactions other than oxidation.1. Ensure stoichiometric amounts of reagents and monitor the reaction progress by TLC. 2. Optimize purification methods, such as recrystallization or column chromatography, to efficiently separate the product from the sulfoxide. 3. Review the reaction conditions to minimize other potential side reactions.
Difficulty in separating CBZ-D-Methionine from its sulfoxide. Similar chromatographic behavior of the two compounds.1. Utilize a different solvent system for recrystallization. 2. Employ a high-resolution chromatography technique, such as HPLC, for purification. A mixed-mode column can be effective for separating compounds with similar polarities.[6]

Experimental Protocols

Protocol 1: Synthesis of CBZ-D-Methionine with Prevention of Thioether Oxidation

This protocol describes the N-protection of D-Methionine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, with specific steps to minimize oxidation.

Materials:

  • D-Methionine

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF), freshly distilled

  • Water, deionized and degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve D-Methionine (1.0 eq) in a degassed 2:1 mixture of THF and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 eq) or an equivalent amount of NaOH solution.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • CBZ Protection: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure CBZ-D-Methionine.

Protocol 2: Reduction of CBZ-D-Methionine Sulfoxide to CBZ-D-Methionine

This protocol can be used to salvage a reaction where a significant amount of the sulfoxide has formed.

Materials:

  • Crude CBZ-D-Methionine containing the sulfoxide

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA) (use with caution in a fume hood)

  • Appropriate solvents for workup and purification

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent mixture, such as TFA.

  • Reduction: Add ammonium iodide and dimethyl sulfide to the solution. This combination is known to effectively reduce methionine sulfoxide back to methionine.

  • Reaction: Stir the reaction at room temperature and monitor the reduction by TLC or HPLC.

  • Workup and Purification: Upon completion, carefully remove the TFA and other volatile components under reduced pressure. Purify the resulting residue using column chromatography or recrystallization to isolate the pure CBZ-D-Methionine.

Visualizations

Synthesis_and_Oxidation cluster_synthesis Synthesis of CBZ-D-Methionine cluster_oxidation Oxidation Side-Reaction D-Methionine D-Methionine CBZ-D-Methionine CBZ-D-Methionine D-Methionine->CBZ-D-Methionine Schotten-Baumann Reaction CBZ-Cl CBZ-Cl CBZ-Cl->CBZ-D-Methionine Base Base Base->CBZ-D-Methionine CBZ-D-Methionine_Sulfoxide CBZ-D-Methionine Sulfoxide CBZ-D-Methionine->CBZ-D-Methionine_Sulfoxide Oxidation Oxidizing_Agents [O] Oxidizing_Agents->CBZ-D-Methionine_Sulfoxide

Caption: Synthesis of CBZ-D-Methionine and the competing oxidation side-reaction.

Troubleshooting_Workflow Start Start Synthesis Check_Purity Analyze Product Purity (TLC/HPLC) Start->Check_Purity High_Purity High Purity CBZ-D-Methionine Check_Purity->High_Purity Purity OK Low_Purity Significant Sulfoxide Impurity Check_Purity->Low_Purity Purity Not OK Purify Purify Product High_Purity->Purify Troubleshoot Troubleshoot Synthesis: - Degas Solvents - Use Inert Atmosphere - Check Reagent Purity Low_Purity->Troubleshoot Reduce_Sulfoxide Reduce Sulfoxide to Thioether Low_Purity->Reduce_Sulfoxide Salvage Product Troubleshoot->Start Re-run Synthesis Reduce_Sulfoxide->Purify

References

Side reactions associated with CBZ-D-Methionine in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Carboxybenzyl-D-Methionine (CBZ-D-Methionine) in peptide synthesis. Our goal is to help you anticipate and resolve common side reactions to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is CBZ-D-Methionine and where is it typically used in peptide synthesis?

CBZ-D-Methionine is the D-enantiomer of the amino acid methionine with its alpha-amino group protected by a benzyloxycarbonyl (CBZ or Z) group. It is often used in solid-phase peptide synthesis (SPPS), typically when a CBZ-protected N-terminus is desired on the final peptide. The CBZ group is known for its stability under certain acidic conditions, making it compatible with specific cleavage strategies.[1][2]

Q2: What are the primary side reactions associated with the methionine residue during peptide synthesis?

The thioether side chain of methionine is susceptible to two main side reactions, primarily during the final acidic cleavage step:

  • Oxidation: The thioether can be easily oxidized to form methionine sulfoxide (Met(O)), which results in a mass increase of +16 Da.[3][4][5] This oxidation can occur during synthesis and cleavage.[4]

  • S-alkylation: The methionine side chain can be alkylated by carbocations present in the cleavage cocktail, most commonly tert-butyl cations, leading to S-tert-butylated methionine.[6][7] This is a more significant issue in Boc/Bzl SPPS but can also occur in Fmoc/tBu strategies during the final cleavage.[6][7]

Q3: Is the CBZ protecting group stable during the final cleavage from the resin?

The CBZ group is generally stable to treatment with trifluoroacetic acid (TFA), which is commonly used for the final cleavage and removal of acid-labile side-chain protecting groups (like tBu) in Fmoc-based SPPS.[8][9] However, its stability can be compromised by stronger acids like HF or HBr/HOAc, which are sometimes used for CBZ removal.[10][11] Therefore, for SPPS strategies where the N-terminal CBZ group is to be retained, TFA-based cleavage is the recommended approach.

Q4: Are there any side reactions specific to the CBZ group itself?

Under standard TFA cleavage conditions, the CBZ group is quite stable. However, if cleavage conditions are not optimized, or if certain scavengers are used, there is a potential for side reactions. For instance, in the absence of sufficient hydrogen sources during catalytic hydrogenolysis (a method for CBZ removal, not typically used if the group is to be retained), N-benzyl-protected tertiary amines can form as a side product.[10] When planning your synthesis, it's crucial to ensure that the chosen cleavage cocktail is compatible with the stability of the CBZ group.

Troubleshooting Guides

Problem 1: My peptide's mass spectrometry data shows a +16 Da peak, indicating oxidation of methionine.

Cause: The thioether side chain of methionine has been oxidized to methionine sulfoxide (Met(O)). This is a common side reaction that occurs during acidic cleavage.[3][4]

Solution:

  • Optimize the Cleavage Cocktail: Use a cleavage cocktail designed to minimize oxidation. This typically involves the addition of reducing agents and scavengers. Refer to the table below for recommended cocktails. A particularly effective cocktail, "Reagent H", contains dimethylsulfide and ammonium iodide to suppress oxidation.[12][13]

  • Perform Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method involves treating the peptide with a solution containing ammonium iodide and dimethylsulfide.[3][14]

  • Synthesize with Methionine Sulfoxide: In cases where methionine is highly prone to oxidation, you can use Fmoc-Met(O)-OH during synthesis. The resulting peptide is purified in its oxidized form and then reduced to the native peptide post-purification.[5]

Problem 2: My peptide's mass spectrometry data shows a +56 Da peak, suggesting S-tert-butylation of methionine.

Cause: The methionine side chain has been alkylated by tert-butyl cations generated from the cleavage of tBu-based protecting groups during the final TFA treatment.[6][7]

Solution:

  • Use Optimized Cleavage Cocktails: Employ cleavage cocktails containing efficient scavengers for tert-butyl cations, such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[6][12]

  • Reverse the S-alkylation: The S-tert-butylation of methionine is a reversible reaction. The side product can be converted back to the desired methionine-containing peptide by heating the crude peptide in a dilute acidic solution, such as 5% acetic acid, at 40°C for 24 hours.[4][6]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Side Reactions

Cleavage CocktailCompositionEfficacy in Preventing OxidationEfficacy in Preventing S-alkylationReference(s)
Reagent B TFA:Water:TIS (95:2.5:2.5)Low (significant oxidation observed)Moderate[3][15]
Reagent K TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5)Moderate (15-55% oxidation)High[12][16]
Reagent H TFA:Phenol:Thioanisole:EDT:Water:DMS:NH4I (81:5:5:2.5:3:2:1.5 w/w)High (no oxidation detected)High[12][13]
TMSCl/PPh3 Cocktail TFA:Anisole:TMSCl:Me2S (85:5:5:5) + 1 mg/mL PPh3High (eradicates Met(O))Moderate (reduces S-alkylation)[6][7]

Experimental Protocols

Protocol 1: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol is adapted for the reduction of Met(O) back to Methionine in a purified or crude peptide.

  • Dissolve the Peptide: Dissolve the peptide containing methionine sulfoxide in a solution of 95% TFA.

  • Add Reagents: To the peptide solution, add ammonium iodide (10 equivalents per equivalent of Met(O)) and dimethylsulfide (DMS) (50 equivalents per equivalent of Met(O)).

  • Incubate: Stir the reaction mixture at room temperature for 60-90 minutes.

  • Precipitate and Purify: Precipitate the peptide with cold diethyl ether, centrifuge to collect the pellet, and then purify by HPLC.

Protocol 2: Reversal of S-tert-butylation of Methionine

This protocol describes the reversal of the S-tert-butylated methionine side product.

  • Dissolve the Crude Peptide: After cleavage and initial work-up, dissolve the lyophilized crude peptide, containing the S-tert-butylated side product, in 5% aqueous acetic acid.

  • Incubate: Heat the solution at 40°C for 24 hours.

  • Monitor Progress: Monitor the reaction by LC-MS to confirm the conversion of the S-alkylated peptide back to the desired product.

  • Lyophilize and Purify: Once the reaction is complete, lyophilize the solution and proceed with HPLC purification.[4][6]

Visualizations

TroubleshootingWorkflow cluster_synthesis Peptide Synthesis with CBZ-D-Methionine cluster_problems Problem Identification cluster_solutions Solutions Start Crude Peptide Analysis (LC-MS) Mass_OK Desired Mass Observed Start->Mass_OK No side products Mass_Plus_16 Mass +16 Da Observed (Methionine Oxidation) Start->Mass_Plus_16 Side product detected Mass_Plus_56 Mass +56 Da Observed (S-tert-butylation) Start->Mass_Plus_56 Side product detected Purify Proceed to Purification Mass_OK->Purify Optimize_Cleavage_Ox Optimize Cleavage Cocktail (e.g., Reagent H) Mass_Plus_16->Optimize_Cleavage_Ox Reduce_MetO Post-Cleavage Reduction (NH4I/DMS) Mass_Plus_16->Reduce_MetO Optimize_Cleavage_Alk Optimize Cleavage Cocktail (add scavengers like TIS/EDT) Mass_Plus_56->Optimize_Cleavage_Alk Reverse_Alkylation Reverse S-alkylation (5% Acetic Acid, 40°C) Mass_Plus_56->Reverse_Alkylation Optimize_Cleavage_Ox->Purify Reduce_MetO->Purify Optimize_Cleavage_Alk->Purify Reverse_Alkylation->Purify

Caption: Troubleshooting workflow for side reactions of CBZ-D-Methionine.

SideReactionPathways cluster_main Methionine Residue in Peptide cluster_oxidation Oxidation Pathway cluster_alkylation S-Alkylation Pathway Met Methionine (-S-CH3) MetO Methionine Sulfoxide (-S(O)-CH3) [+16 Da] Met->MetO Oxidizing agents (during cleavage) Met_tBu S-tert-butylated Met (-S+(tBu)-CH3) [+56 Da] Met->Met_tBu tert-butyl cations (from protecting groups) Reduction Reduction (e.g., NH4I/DMS) MetO->Reduction Post-cleavage treatment Reduction->Met Reversal Reversal (e.g., 5% AcOH, 40°C) Met_tBu->Reversal Mild acid treatment Reversal->Met

Caption: Chemical pathways for methionine side reactions and their reversal.

References

Technical Support Center: Optimization of CBZ-D-Methionine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling conditions for N-α-Carbobenzoxy-D-methionine (CBZ-D-Methionine). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered during the synthesis of methionine-containing peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of CBZ-D-Methionine, presented in a question-and-answer format.

Question 1: My coupling reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate and yield?

Answer: Slow or incomplete coupling reactions are a common issue in peptide synthesis. Several factors could be contributing to this problem.

  • Insufficient Activation: The carboxylic acid of CBZ-D-Methionine may not be sufficiently activated. Consider switching to a more powerful coupling reagent. For instance, if you are using a carbodiimide like DCC or EDC alone, adding an activating agent such as HOBt or HOAt can improve efficiency.[1][2] For sterically hindered couplings, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU are often more effective.[3]

  • Steric Hindrance: The bulky nature of the CBZ protecting group or the amino acid being coupled to the methionine can cause steric hindrance. Using more potent coupling reagents such as HATU, HBTU, or PyAOP can overcome this issue.[1][3]

  • Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid-phase support, leading to poor solvation and incomplete reactions.[4] To mitigate aggregation, you can:

    • Switch to a more polar solvent system, such as using N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO).[4]

    • Incorporate chaotropic salts like LiCl into the reaction mixture.[4]

    • Increase the reaction temperature or use microwave-assisted synthesis.[4][5]

  • Suboptimal Reagent Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent and the amino acid to be coupled. Typically, 1.5 to 3 equivalents are used.

Question 2: I am observing a significant amount of a side product with a mass increase of +16 Da. What is this side product and how can I prevent its formation?

Answer: A mass increase of +16 Da is characteristic of the oxidation of the methionine thioether side chain to methionine sulfoxide.[4][5] This is a common side reaction, particularly under acidic conditions or in the presence of oxidizing agents.[4][6][7][8]

  • Prevention during Synthesis:

    • Use high-purity, peroxide-free solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[5]

  • Prevention during Cleavage:

    • During the final cleavage from the resin, especially with TFA-based cocktails, the risk of methionine oxidation is high.[6][7][8] Including scavengers like dithiothreitol (DTT) in the cleavage mixture can suppress this oxidation.[4]

  • Post-Synthesis Reduction:

    • If oxidation has already occurred, the resulting peptide sulfoxide can be reduced back to the desired peptide.[4]

Question 3: My final product shows signs of racemization. How can I minimize the loss of stereochemical purity?

Answer: Racemization is a critical side reaction that can occur during the activation of the carboxylic acid group.[9]

  • Choice of Coupling Reagent and Additives: The type of coupling reagent significantly impacts the degree of racemization.

    • Carbodiimide-mediated couplings (DCC, EDC) can be prone to racemization. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial.[1][9]

    • Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) reagents generally result in lower levels of racemization.[1]

  • Base Selection: The choice and amount of base used can influence racemization.

    • Weaker bases like N-methylmorpholine (NMM) or collidine are preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA), especially for sensitive amino acids.[9]

  • Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C) to minimize racemization.[9]

Question 4: After coupling, I've identified a side product resulting from guanidinylation of the N-terminus. What causes this and how can it be avoided?

Answer: Guanidinylation is a side reaction specific to the use of uronium/aminium-based coupling reagents like HBTU and HATU.[4] These reagents can react with the free N-terminal amino group of the peptide chain, forming an irreversible guanidinium group and terminating the peptide extension.[4]

  • Pre-activation: To prevent this, pre-activate the CBZ-D-Methionine with the coupling reagent and base for a short period before adding the mixture to the resin-bound peptide.[4] This ensures the coupling reagent is consumed in the activation of the carboxylic acid and is not available to react with the N-terminus of the peptide.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for CBZ-D-Methionine?

A1: Several classes of coupling reagents can be used.[10]

  • Carbodiimides: DCC, DIC, and EDC are cost-effective options, but often require an additive like HOBt to improve efficiency and reduce racemization.[3][10]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient and fast-acting reagents, particularly useful for difficult couplings.[1][3]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, especially for sterically hindered amino acids.[1][3]

Q2: What are the best solvents for CBZ-D-Methionine coupling?

A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents.[11] For peptides prone to aggregation, N-methylpyrrolidone (NMP) or mixtures containing DMSO can be beneficial.[4][12]

Q3: How can I monitor the progress of the coupling reaction?

A3: Several qualitative tests can be performed on a small sample of the resin.

  • Kaiser Test (Ninhydrin Test): This is a common test for primary amines. A blue color indicates an incomplete reaction (free amino groups are present).[13]

  • Isatin Test or Chloranil Test: These are used to detect secondary amines, such as proline, where the Kaiser test is less reliable.[13]

Q4: What are the typical reaction times and temperatures for coupling?

A4: Reaction times can range from 1 to 24 hours, depending on the coupling reagent, the steric hindrance of the amino acids, and the temperature. Most couplings are performed at room temperature, but for sensitive amino acids prone to racemization, cooling to 0 °C is recommended.[9] In cases of difficult couplings, heating may be employed, but this can increase the risk of side reactions.[5]

Data Presentation: Comparison of Common Coupling Conditions

The following tables summarize typical conditions for the coupling of CBZ-D-Methionine.

Table 1: Stoichiometry of Reagents for CBZ-D-Methionine Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
CBZ-D-Methionine2 - 5The amino acid to be coupled.
Coupling Reagent (e.g., HATU, HBTU, PyBOP)1.9 - 4.9Activates the carboxylic acid for amide bond formation.
Additive (e.g., HOBt, HOAt)2 - 5Enhances coupling efficiency and suppresses racemization.
Base (e.g., DIPEA, NMM)4 - 10Neutralizes the protonated amine and facilitates the coupling reaction.

Table 2: Recommended Solvent and Temperature Conditions

ParameterRecommended ConditionRationale
Solvent DMF, DCM, NMPGood solvation for reagents and the growing peptide chain.[4][11][12]
Temperature 0 °C to Room Temperature (20-25 °C)Balances reaction rate with the minimization of side reactions like racemization.[9]
Reaction Time 1 - 4 hours (may require longer for difficult couplings)Sufficient time for the reaction to go to completion.

Experimental Protocols

Protocol 1: General Procedure for CBZ-D-Methionine Coupling using HATU

This protocol describes a standard procedure for coupling CBZ-D-Methionine to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin with a deprotected N-terminus) in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 10 mL).

  • Activation of CBZ-D-Methionine:

    • In a separate vial, dissolve CBZ-D-Methionine (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated CBZ-D-Methionine solution to the swollen resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser test to check for completion.[13]

    • If the test is negative (no blue color), the coupling is complete.

    • If the test is positive, continue the reaction for another 1-2 hours or consider a second coupling.

    • Once complete, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying:

    • Dry the resin under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Resin Resin with Free N-terminus Swell Swell Resin in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Couple Combine and Agitate (2 hours) Wash1->Couple CBZ_Met CBZ-D-Methionine Activate Pre-activate (1-2 min) CBZ_Met->Activate HATU HATU HATU->Activate DIPEA DIPEA DIPEA->Activate Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash2 Wash Resin (DMF, DCM, MeOH) Monitor->Wash2 Dry Dry Resin Wash2->Dry

Caption: Workflow for CBZ-D-Methionine coupling using HATU.

Troubleshooting_Tree Start Incomplete Coupling? Check_Activation Check Activation Start->Check_Activation Yes Check_Aggregation Check Aggregation Start->Check_Aggregation Yes Check_Stoichiometry Check Stoichiometry Start->Check_Stoichiometry Yes Sol_Activation1 Use Stronger Reagent (e.g., HATU, PyBOP) Check_Activation->Sol_Activation1 Sol_Activation2 Add HOBt/HOAt Check_Activation->Sol_Activation2 Sol_Aggregation1 Change Solvent (NMP, DMSO) Check_Aggregation->Sol_Aggregation1 Sol_Aggregation2 Increase Temperature Check_Aggregation->Sol_Aggregation2 Sol_Stoichiometry Increase Equivalents of Reagents Check_Stoichiometry->Sol_Stoichiometry

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Cbz Protecting Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete deprotection of the carboxybenzyl (Cbz or Z) group.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Cbz group deprotection?

The most common method for Cbz cleavage is catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1][2] Alternative methods include acid-mediated cleavage and nucleophilic deprotection protocols, which are useful when the substrate is incompatible with hydrogenation.[2][3][4]

Q2: How can I monitor the progress of my Cbz deprotection reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] These methods help in determining the consumption of the starting material and the formation of the desired product.

Q3: My Cbz deprotection via hydrogenation is sluggish or incomplete. What are the common causes?

Several factors can lead to incomplete hydrogenolysis:

  • Catalyst Inactivity/Poisoning: The palladium catalyst can be deactivated by various functional groups or impurities.[8][9] Sulfur-containing compounds (e.g., thiols, thioethers), nitrogen heterocycles, and halides are common catalyst poisons.[8][10][11]

  • Insufficient Hydrogen Source: The reaction may be starved of hydrogen, either from an inadequate supply of H₂ gas or a depleted transfer hydrogenation reagent.[12]

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.

  • Sub-optimal Reaction Conditions: Factors like solvent, temperature, pressure, and reaction time may not be optimized for your specific substrate.

Q4: Are there any common side reactions during Cbz deprotection?

Yes, side reactions can occur. During hydrogenolysis, if there is an insufficient hydrogen source, a side reaction can produce N-benzyl-protected tertiary amines.[12] With substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups, aryl halides), their reduction can compete with Cbz cleavage.[2] When using acidic conditions for deprotection, sensitive functional groups on the substrate may not be tolerated.[1]

Q5: When should I consider a deprotection method other than catalytic hydrogenation?

Alternative methods are necessary when your substrate contains functional groups that are sensitive to reduction or can poison the catalyst.[2][13] For example:

  • If your molecule contains sulfur (e.g., methionine, cysteine), the catalyst will likely be poisoned.[10]

  • If your molecule has other reducible groups like double bonds, nitro groups, or aryl halides that you wish to preserve, hydrogenation is not suitable.[2][13]

  • For large-scale industrial applications, safety concerns with hydrogen gas and the need to remove heavy metal residues may make alternative methods more attractive.[3]

Troubleshooting Guide for Incomplete Hydrogenolysis

Use the following flowchart and tables to diagnose and resolve issues with incomplete Cbz deprotection via catalytic hydrogenolysis.

start Incomplete Cbz Deprotection (Hydrogenolysis) check_catalyst 1. Assess Catalyst Activity start->check_catalyst check_hydrogen 2. Verify Hydrogen Source start->check_hydrogen optimize_conditions 3. Optimize Reaction Conditions start->optimize_conditions alternative_methods 4. Consider Alternative Methods start->alternative_methods poisoned Is the substrate a potential catalyst poison (e.g., contains S, N-heterocycles)? check_catalyst->poisoned Is catalyst the issue? h2_gas Using H₂ Gas? check_hydrogen->h2_gas solvent_temp Modify solvent, temperature, or reaction time. optimize_conditions->solvent_temp acid_cleavage Acid-Mediated Cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) alternative_methods->acid_cleavage nucleophilic Nucleophilic Deprotection (e.g., 2-Mercaptoethanol) alternative_methods->nucleophilic poisoned->alternative_methods Yes new_catalyst Use fresh, high-quality catalyst. Increase catalyst loading. poisoned->new_catalyst No new_catalyst->check_hydrogen transfer_h Using Transfer Reagent? h2_gas->transfer_h No check_pressure Ensure adequate pressure. Purge system to remove air. h2_gas->check_pressure Yes add_reagent Add fresh transfer hydrogenation reagent. transfer_h->add_reagent check_pressure->optimize_conditions add_reagent->optimize_conditions solvent_temp->alternative_methods

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Data Presentation: Reaction Conditions

The tables below summarize various experimental conditions for different Cbz deprotection methods.

Table 1: Catalytic Hydrogenolysis Conditions

CatalystHydrogen SourceSolvent(s)TemperatureTimeNotes
10% Pd/CH₂ (gas)Methanol (MeOH)60 °C40 hStandard atmospheric pressure hydrogenation.[1]
Pd(OAc)₂ + CharcoalH₂ (gas)Methanol (MeOH)Room Temp.-In situ preparation of active Pd/C catalyst.[4]
10% Pd/C1,4-cyclohexadieneDMF--Transfer hydrogenolysis, useful for nucleosides.[14]
Pd/CTriethylsilane---In situ generation of H₂ for rapid deprotection.[4]

Table 2: Alternative Deprotection Methodologies

Method TypeReagentsSolvent(s)TemperatureTimeFunctional Group Tolerance
Acid-MediatedAlCl₃Hexafluoroisopropanol (HFIP)Room Temp.2 - 16 hGood for substrates with reducible groups (nitro, double bonds) and O/N-Bn groups. Not compatible with Boc group.[4][5]
Acid-MediatedIsopropanol hydrochloride (IPA·HCl)IPA·HCl65 - 75 °C4 hMetal-free and scalable method.[3]
Acid-MediatedHBrAcetic Acid (HOAc)--A commonly used system; reaction rate depends on HBr concentration.[12]
Nucleophilic2-Mercaptoethanol, K₃PO₄N,N-dimethylacetamide (DMA)75 °C-Superior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or Lewis acids.[4]
Alcohol-MediatedMethanol, Ethanol, or t-butanolThe alcohol itselfRoom Temp.-Mild method, effective for certain heterocyclic compounds like imidazoles and pyrazoles.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis using Pd/C and H₂

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add the palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol % loading).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the reaction vessel and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Stir the mixture vigorously under a positive pressure of H₂ (from a balloon to a high-pressure vessel) at the desired temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.[1]

Protocol 2: Acid-Mediated Deprotection with AlCl₃/HFIP

  • Dissolve the N-Cbz-protected amine (1 equivalent) in hexafluoroisopropanol (HFIP).

  • Add aluminum chloride (AlCl₃, 3 equivalents) to the solution at room temperature. The mixture will be a suspension.

  • Stir the reaction mixture at room temperature for 2 to 16 hours.

  • Monitor the reaction by TLC and/or UPLC-MS.

  • Upon completion, dilute the mixture with dichloromethane (CH₂Cl₂).

  • Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude residue by column chromatography to obtain the free amine.[5]

Visualization of Key Concepts

Deprotection Strategy Selection

The choice of deprotection method is critical and depends on the functional groups present in the substrate.

start Select Cbz Deprotection Strategy check_compatibility Is the substrate compatible with catalytic hydrogenation? (No catalyst poisons like sulfur; no sensitive reducible groups) start->check_compatibility hydrogenolysis Use Catalytic Hydrogenolysis (e.g., Pd/C, H₂) check_compatibility->hydrogenolysis Yes alternative Select Alternative Method check_compatibility->alternative No optimize_hydro Optimize: Catalyst loading, H₂ source, solvent, temperature hydrogenolysis->optimize_hydro check_acid_stable Is substrate stable to acid? alternative->check_acid_stable acid_method Use Acid-Mediated Method (e.g., AlCl₃/HFIP, HBr/AcOH) check_acid_stable->acid_method Yes nucleophilic_method Use Nucleophilic Method (e.g., Thiol-based) check_acid_stable->nucleophilic_method No

Caption: Decision tree for selecting a Cbz deprotection method.

References

Minimizing racemization of CBZ-D-Methionine during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the activation of N-α-Cbz-D-methionine for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when activating CBZ-D-Methionine?

A1: Racemization is the process by which an enantiomerically pure compound, in this case, D-methionine, is converted into a mixture of both D- and L-enantiomers. During the activation of the carboxyl group of CBZ-D-Methionine, which is a necessary step for peptide bond formation, the chiral center (α-carbon) can lose its stereochemical integrity. The formation of the L-isomer introduces impurities that are difficult to separate and can significantly impact the biological activity and safety of the final peptide. Urethane-based protecting groups like CBZ are known to reduce the potential for racemization compared to other N-protecting groups.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of amino acids:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. This is considered the predominant mechanism for racemization.

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate intermediate, which is achiral. Subsequent protonation can occur from either face, resulting in a mixture of D and L isomers.

Q3: Which factors influence the extent of racemization?

A3: Several factors can influence the degree of racemization during the activation of CBZ-D-Methionine:

  • Coupling Reagent: The choice of coupling reagent significantly impacts racemization.

  • Additives: The presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.

  • Base: The type and amount of base used can promote racemization. Sterically hindered bases are generally preferred.

  • Solvent: The polarity of the solvent can affect the rates of both the coupling reaction and racemization.

  • Temperature: Higher temperatures can accelerate the rate of racemization.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of L-isomer detected in the final product. Inefficient suppression of racemization during the activation/coupling step.1. Optimize Coupling Reagent and Additives: Switch to a coupling reagent known for low racemization, such as HATU or HBTU, in combination with an additive like HOBt or Oxyma.[5] 2. Choice of Base: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or collidine instead of triethylamine (TEA).[6] 3. Temperature Control: Perform the activation and coupling steps at a lower temperature (e.g., 0 °C to room temperature).[5] 4. Pre-activation Time: Minimize the time the amino acid remains in its activated state before the addition of the amine component.
Low coupling efficiency. Steric hindrance or suboptimal reaction conditions.1. Increase Reaction Time or Temperature: While higher temperatures can increase racemization, a modest increase may be necessary for sterically hindered couplings. Monitor racemization levels closely. 2. Choice of Solvent: Use a solvent that effectively dissolves all reactants, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). 3. Equivalent of Reagents: Ensure appropriate stoichiometry of the coupling reagent, additive, and base.
Side reactions observed (e.g., N-acylurea formation). Use of carbodiimide coupling reagents like DCC or EDC without additives.1. Add HOBt or Oxyma: These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement into the stable N-acylurea byproduct.[5] 2. Choose a Different Coupling Reagent: Consider using phosphonium (e.g., PyBOP) or uronium (e.g., HBTU, HATU) reagents, which do not form N-acylurea.[5]

Quantitative Data on Racemization

The following tables summarize the impact of different reaction conditions on the extent of racemization. While specific data for CBZ-D-Methionine is limited, the following provides a general comparison based on studies of other N-protected amino acids.

Table 1: Comparison of Coupling Reagents and Additives

Coupling MethodAdditive% Racemization (Illustrative)Reference
DCCNone5-20%[7]
DCCHOBt<1%[8]
EDCHOBt<1%[9]
HBTUHOBt<0.5%[9]
HATUHOAt<0.1%[10]
PyBOP-<1%[5]

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicity% Racemization (Illustrative)Reference
Triethylamine (TEA)LowHighHigher[6]
N,N-Diisopropylethylamine (DIPEA)HighModerateLower[11]
2,4,6-CollidineHighLowLowest[4][6]

Table 3: Effect of Temperature on Racemization

Coupling Temperature% Racemization of Cysteine (Illustrative)Reference
80 °CHigh[3][4]
50 °CSignificantly Reduced[3][4]
Room TemperatureGenerally Low[2]
0 °CMinimal[5]

Experimental Protocols

Protocol 1: Activation of CBZ-D-Methionine using EDC/HOBt

  • Dissolve CBZ-D-Methionine (1 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the solution while stirring.

  • Stir the reaction mixture at 0 °C for 10-15 minutes to allow for pre-activation.

  • Add the amine component (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by washing with aqueous solutions to remove water-soluble byproducts.

Protocol 2: Activation of CBZ-D-Methionine using HATU

  • Dissolve CBZ-D-Methionine (1 equivalent) in an appropriate solvent (e.g., DMF).

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) to the solution.

  • Add a sterically hindered base such as DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes to allow for activation.

  • Add the amine component (1 equivalent) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

Protocol 3: Analysis of Racemization by Chiral HPLC

  • Obtain a sample of the crude peptide product after cleavage from the solid support or after work-up for solution-phase synthesis.

  • Prepare analytical standards of the pure D- and L-diastereomeric peptides if available.

  • Use a chiral stationary phase column suitable for the separation of amino acid enantiomers or peptide diastereomers.

  • Develop a mobile phase system (e.g., a mixture of hexane/isopropanol with a small amount of trifluoroacetic acid for normal phase, or an aqueous buffer with an organic modifier for reversed-phase) that provides baseline separation of the desired diastereomers.

  • Inject the crude product and the standards onto the HPLC system.

  • Quantify the percentage of the undesired L-isomer by integrating the peak areas of the two diastereomers.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway cluster_coupling Peptide Coupling Activated_AA Activated CBZ-D-Met Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed α-proton abstraction Racemic_Oxazolone->Oxazolone Racemic_Peptide Racemic Peptide (D/L Mixture) Racemic_Oxazolone->Racemic_Peptide Aminolysis Activated_AA2 Activated CBZ-D-Met Enolate Enolate Intermediate Activated_AA2->Enolate Base-catalyzed α-proton abstraction Enolate->Racemic_Peptide Aminolysis

Caption: Mechanisms of racemization during peptide coupling.

Experimental_Workflow start Start: CBZ-D-Methionine dissolve Dissolve CBZ-D-Met and Additive (e.g., HOBt) start->dissolve cool Cool to 0 °C dissolve->cool add_coupling_reagent Add Coupling Reagent (e.g., EDC, HATU) cool->add_coupling_reagent preactivate Pre-activation (5-15 min) add_coupling_reagent->preactivate add_amine Add Amine Component preactivate->add_amine reaction Coupling Reaction (RT, monitor completion) add_amine->reaction workup Work-up / Purification reaction->workup analysis Analyze for Racemization (Chiral HPLC/GC) workup->analysis end End: Purified Peptide analysis->end

Caption: General experimental workflow for minimizing racemization.

References

Technical Support Center: Managing Peptide Aggregation and Solubility with Modified Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of modified methionine to mitigate peptide aggregation and enhance solubility during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble aggregates.[1][2] This is a significant issue during solid-phase peptide synthesis (SPPS) as it can cause incomplete reactions, leading to low purity and yield of the final product.[1] Aggregation also poses a challenge for the purification and handling of the final peptide, as it reduces solubility and can affect the peptide's biological activity.[1][3] Peptides with a high content of hydrophobic amino acids are particularly prone to aggregation.[1][4]

Q2: How can modifying methionine help with peptide aggregation and solubility?

A2: Incorporating a more polar form of methionine, specifically Methionine sulfoxide (Met(O)), in place of standard methionine during peptide synthesis can significantly reduce aggregation and improve solubility.[5][6] The increased polarity of Met(O) disrupts the intermolecular hydrogen bonding that drives aggregation, making the peptide easier to synthesize and purify.[5] Following successful synthesis and purification, the Met(O) residue can be quantitatively reduced back to the native methionine.[5]

Q3: What is the general workflow for using Methionine sulfoxide in peptide synthesis?

A3: The general workflow involves a two-step process:

  • Synthesis and Purification: During solid-phase peptide synthesis (SPPS), l-methionine-d,l-sulfoxide is used as the building block instead of methionine. This results in a crude peptide with improved solubility and reduced aggregation, facilitating easier purification by methods like high-performance liquid chromatography (HPLC).[5]

  • Reduction: After purification, the purified peptide containing Met(O) is treated with a reducing agent to convert the sulfoxide back to the native methionine residue.[5]

Troubleshooting Guides

Issue 1: My peptide is still aggregating even with the use of Methionine sulfoxide.

  • Possible Cause: The peptide sequence is extremely hydrophobic or prone to strong secondary structure formation that is not sufficiently disrupted by a single Met(O) substitution.

  • Troubleshooting Steps:

    • Increase the number of Met(O) residues: If your peptide contains multiple methionine residues, ensure all are substituted with Met(O).

    • Incorporate other aggregation-disrupting elements: Consider using pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) in conjunction with Met(O) to further disrupt hydrogen bonding.[1][7]

    • Optimize synthesis conditions:

      • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent.[1]

      • Increase the coupling temperature.[1]

      • Utilize microwave irradiation during synthesis.[1]

Issue 2: The reduction of Methionine sulfoxide to Methionine is incomplete.

  • Possible Cause: The reduction conditions are not optimal for your specific peptide sequence or the reducing agent has degraded.

  • Troubleshooting Steps:

    • Verify the reducing agent: Ensure that the reducing agent, such as ammonium iodide and dimethyl sulfide or TMSBr and ethane-1,2-dithiol, is fresh and has been stored correctly.[5]

    • Optimize reaction conditions:

      • Increase the reaction time or temperature according to established protocols. A common method involves using TMSBr and ethane-1,2-dithiol.[5]

      • Ensure the peptide is fully dissolved in the reaction buffer.

    • Monitor the reaction: Use analytical techniques like HPLC and mass spectrometry to monitor the progress of the reduction reaction.

Issue 3: My final peptide has low solubility in aqueous solutions.

  • Possible Cause: The intrinsic hydrophobicity of the peptide sequence makes it poorly soluble in aqueous buffers, even after successful synthesis and purification.

  • Troubleshooting Steps:

    • pH Adjustment:

      • For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1% aqueous NH3).[8]

      • For basic peptides (net positive charge), try dissolving in an acidic buffer (e.g., 10% acetic acid).[8][9]

    • Use of Organic Solvents:

      • For highly hydrophobic or neutral peptides, dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the desired aqueous buffer.[9][10] Note: DMSO should be used with caution for peptides containing cysteine or methionine as it can cause oxidation.[10][11]

    • Sonication: Gentle sonication can help to dissolve peptide aggregates.[9][11]

Quantitative Data Summary

The following table summarizes the improvement in yield and solubility observed when using Methionine sulfoxide (Met(O)) compared to standard Methionine (Met) for the synthesis of aggregation-prone peptides.

Peptide SequenceSynthesis MethodYieldObservations
hPrP (125-155)Standard (Met)2%Purification was hampered by peptide aggregation.[5]
hPrP (125-155)Met(O) substitutionSignificantly ImprovedCrude peptide showed significantly improved quality and solubility.[5]
TDP-43 (307-347)Met(O) substitution2-5%A fourfold improvement in solubility was observed compared to the unoxidized peptide.[5]
Aβ with oxidized Met35--Fibrillization was three times slower compared to the regular peptide.[12][13]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Methionine Sulfoxide

  • Resin Preparation: Start with a suitable solid support resin based on the C-terminal amino acid of the target peptide.

  • Amino Acid Coupling:

    • For all amino acids other than methionine, follow standard Fmoc or Boc SPPS protocols.

    • For methionine positions, use Fmoc-L-Met(O)-OH as the building block.

    • Activate the carboxylic acid group of the amino acid using a suitable coupling reagent (e.g., HATU, HOBt).

    • Allow the coupling reaction to proceed in a suitable solvent (e.g., DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the peptide sequence is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide containing Met(O) using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Reduction of Methionine Sulfoxide to Methionine

  • Dissolution: Dissolve the purified peptide containing Met(O) in a suitable solvent system.

  • Addition of Reducing Agents: Add the reducing agents. A commonly used system is ammonium iodide and dimethyl sulfide.[5] Another efficient system is TMSBr and ethane-1,2-dithiol.[5]

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by HPLC and mass spectrometry.

  • Purification: Once the reduction is complete, purify the final peptide using RP-HPLC to remove any remaining reagents.

  • Lyophilization: Lyophilize the purified peptide to obtain the final product as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_reduction Post-Synthesis Modification start Start with solid support resin spps Solid-Phase Peptide Synthesis (SPPS) (Incorporate Met(O) instead of Met) start->spps cleavage Cleavage from resin and deprotection spps->cleavage purification RP-HPLC Purification of Met(O)-peptide cleavage->purification reduction Reduction of Met(O) to Met (e.g., NH4I / DMS) purification->reduction Purified Met(O)-peptide final_purification Final RP-HPLC Purification reduction->final_purification lyophilization Lyophilization final_purification->lyophilization final_product Final Peptide lyophilization->final_product

Caption: Experimental workflow for synthesizing peptides with improved solubility using a Methionine sulfoxide strategy.

troubleshooting_logic start Peptide Aggregation or Solubility Issue check_met_o Is Methionine sulfoxide (Met(O)) being used for Met positions? start->check_met_o implement_met_o Incorporate Met(O) into the synthesis protocol. check_met_o->implement_met_o No check_other_strategies Are other aggregation-disrupting strategies needed? check_met_o->check_other_strategies Yes implement_met_o->check_other_strategies implement_other_strategies Add pseudoprolines, backbone protection, or optimize solvents. check_other_strategies->implement_other_strategies Yes check_solubility_conditions Are post-purification solubility conditions optimal? check_other_strategies->check_solubility_conditions No implement_other_strategies->check_solubility_conditions adjust_ph Adjust pH based on peptide's net charge. check_solubility_conditions->adjust_ph pH not optimized use_organic_solvent Use a small amount of an organic solvent (e.g., DMSO). check_solubility_conditions->use_organic_solvent Highly hydrophobic solved Issue Resolved check_solubility_conditions->solved Conditions are optimal, re-evaluate synthesis. adjust_ph->solved use_organic_solvent->solved

Caption: Troubleshooting logic for addressing peptide aggregation and solubility issues.

References

Strategies to avoid side-chain alkylation of CBZ-D-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CBZ-D-Methionine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during its use in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to help you mitigate side reactions and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-chain alkylation of CBZ-D-Methionine?

A1: The primary cause of side-chain alkylation of the methionine residue is the nucleophilic nature of the thioether group in its side chain. This thioether can react with electrophiles, particularly carbocations, that may be present in the reaction mixture. A common source of these carbocations is the acidic cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu) used for other functional groups in the molecule.[1][2] The methionine thioether is resistant to protonation and remains a reactive nucleophile even at a pH < 3.[1]

Q2: Is the side-chain alkylation of methionine reversible?

A2: Yes, the formation of a sulfonium salt via S-alkylation is often a reversible process. The reaction can be reversed under mild acidic conditions, for example, by heating the alkylated product in a dilute acetic acid solution.[1] This allows for a remedial strategy if side-chain alkylation does occur.

Q3: Can I use a protecting group for the methionine side chain to prevent alkylation?

A3: While protecting groups are a common strategy for many amino acid side chains, the thioether of methionine is typically left unprotected in standard peptide synthesis protocols (both solid-phase and solution-phase).[3][4] This is because the side chain is considered to have relatively low reactivity under most coupling conditions. Strategies to avoid side-chain reactions therefore usually focus on optimizing reaction conditions and using scavengers rather than employing a specific side-chain protecting group.

Q4: What are "scavengers" and how do they prevent side-chain alkylation?

A4: Scavengers are nucleophilic compounds added to the reaction mixture, particularly during the acidic cleavage of protecting groups, to "trap" reactive electrophiles like carbocations before they can react with the methionine side chain. Common scavengers include triisopropylsilane (TIS), thioanisole, and dimethyl sulfide (DMS).[1]

Q5: Besides alkylation, what other common side reaction affects the methionine side chain?

A5: The methionine side chain is also highly susceptible to oxidation, which converts the thioether to a sulfoxide.[1][2][4] This is a common side reaction that often occurs concurrently with alkylation, especially under acidic conditions. Many of the strategies used to prevent alkylation, such as the inclusion of sulfur-containing scavengers, can also help to minimize oxidation.

Troubleshooting Guides

Issue 1: Detection of S-Alkylated Byproduct in the Final Product

Symptoms:

  • Mass spectrometry analysis shows a mass addition to your peptide corresponding to the mass of an alkyl group (e.g., +56 Da for a tert-butyl group).

  • HPLC analysis shows an additional peak, often eluting close to the main product peak.

Root Cause:

  • Presence of carbocation sources, most commonly from the deprotection of t-butyl-based protecting groups in an acidic environment.

  • Insufficient scavenging of these carbocations during the reaction or workup.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Perform acid-mediated deprotection steps at lower temperatures (e.g., 0-4 °C) to reduce the rate of the alkylation side reaction.

    • Reaction Time: Minimize the duration of exposure to strong acids. Shorter cleavage times have been shown to reduce the amount of alkylated byproduct.[1]

  • Employ Scavengers:

    • For reactions involving the removal of t-butyl protecting groups with trifluoroacetic acid (TFA), the addition of a scavenger cocktail is highly recommended. A combination of scavengers can be more effective.

    • Recommended Scavenger Cocktail: A mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me2S) has been shown to significantly reduce S-alkylation.[1] (See Experimental Protocols for a detailed recipe).

  • Post-Synthesis Reversal of Alkylation:

    • If S-alkylation has already occurred, the sulfonium salt can be reversed to the native methionine. This is achieved by treating the purified alkylated product with a dilute acid solution and gentle heating. (A detailed protocol is provided below).

Issue 2: Both S-Alkylation and Oxidation are Observed

Symptoms:

  • Mass spectrometry reveals multiple adducts, including +16 Da (oxidation to sulfoxide) and +56 Da (tert-butylation).

  • Complex HPLC chromatogram with multiple impurity peaks.

Root Cause:

  • The reaction conditions, particularly strong acid treatment, are conducive to both oxidation and alkylation of the methionine side chain.

Solutions:

  • Use a Combined Scavenger and Reducing Agent Cocktail:

    • Certain cleavage cocktails are specifically designed to suppress both oxidation and alkylation simultaneously.

    • Optimized Cleavage Cocktail: For peptides containing sensitive residues, a cocktail of TFA/Anisole/Triisopropylsilane (TIS)/TMSCl/Me2S containing a small amount of triphenylphosphine (PPh3) can eradicate oxidation and significantly reduce S-alkylation.[1]

  • Work under an Inert Atmosphere:

    • To minimize oxidation, perform reactions and workups under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

Quantitative Data on Alkylation Prevention

The following table summarizes the effectiveness of different cleavage cocktails in reducing the S-alkylation of a model peptide during the removal of t-butyl protecting groups with TFA.

Cleavage Cocktail Composition (v/v/w)S-Alkylation (%)Oxidation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)~20%Present[1]
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃~4%Eradicated[1]
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃~4%Eradicated[1]

Experimental Protocols

Protocol 1: Reversal of Methionine S-Alkylation

This protocol describes the procedure to reverse the formation of a sulfonium salt on the methionine side chain back to the native thioether.

Materials:

  • S-alkylated peptide or molecule

  • Glacial acetic acid

  • Deionized water

  • Heating block or water bath

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Dissolve the lyophilized crude or purified peptide containing the S-alkylated byproduct in a 5% aqueous solution of acetic acid (e.g., 10 mL for a small-scale synthesis).

  • Heat the solution in a water bath or on a heating block at 40 °C.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by LC-MS.

  • Continue heating for up to 24 hours, or until the analysis indicates complete or satisfactory conversion of the S-alkylated product back to the desired product.

  • Once the reaction is complete, lyophilize the solution to remove the acetic acid and water.

  • The resulting material can be used as is or subjected to further purification if necessary.

Visualizations

Alkylation_Prevention_Workflow cluster_synthesis Synthesis Step with Potential for Alkylation cluster_problem Problem: Side Reactions cluster_solutions Solutions start CBZ-D-Methionine containing molecule deprotection Acidic Deprotection (e.g., TFA) start->deprotection alkylation S-Alkylation deprotection->alkylation Carbocations oxidation Oxidation deprotection->oxidation Oxidizing species scavengers Add Scavengers (TIS, DMS) deprotection->scavengers reversal Post-synthesis Reversal alkylation->reversal Corrects scavengers->alkylation Prevents end_product Desired Product scavengers->end_product reversal->end_product

Caption: Workflow for preventing and correcting methionine side-chain alkylation.

Scavenger_Mechanism TFA TFA tBu_protecting_group t-Butyl Protecting Group TFA->tBu_protecting_group Cleavage carbocation t-Butyl Carbocation (Electrophile) tBu_protecting_group->carbocation methionine Methionine Side-chain (Nucleophile) carbocation->methionine Undesired Reaction scavenger Scavenger (e.g., TIS) carbocation->scavenger Desired Reaction alkylated_met S-alkylated Methionine (Sulfonium Salt) scavenged_product Trapped Carbocation

Caption: Mechanism of scavenger action in preventing methionine alkylation.

References

Technical Support Center: Cleavage of Peptides Containing CBZ-D-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides containing CBZ-D-Methionine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing Methionine?

The main challenges during the cleavage of methionine-containing peptides are the oxidation of the thioether side chain to methionine sulfoxide (a mass increase of +16 Da) and S-alkylation (e.g., tert-butylation).[1][2][3][4][5] These side reactions occur during the final trifluoroacetic acid (TFA)-based acidolytic cleavage step.[1][2][4]

Q2: Is the Carbobenzyloxy (CBZ or Z) protecting group on D-Methionine stable during standard TFA cleavage?

Yes, the CBZ (Z) group is generally stable to standard TFA treatment used for peptide cleavage and removal of most side-chain protecting groups.[6][7][8] Harsh acidic conditions, such as with excess HCl or HBr, can cleave the CBZ group, but it is typically orthogonal to the milder conditions of TFA-based cleavage cocktails.[2]

Q3: Does the D-configuration of Methionine affect the cleavage process?

While the stereochemistry of an amino acid can influence peptide structure and enzymatic stability, there is no direct evidence to suggest that the D-configuration of methionine significantly alters its chemical reactivity during TFA cleavage.[9][10][11] The primary concerns remain the prevention of oxidation and alkylation of the methionine side chain, which are inherent to the chemical nature of the thioether.

Q4: What are the recommended cleavage cocktails for peptides containing CBZ-D-Methionine?

Given the stability of the CBZ group to TFA, the focus is on protecting the methionine residue. Several cleavage cocktails are effective in minimizing methionine oxidation. "Reagent H" is specifically designed for this purpose.[8][12][13] Other modified cocktails containing specific scavengers are also widely used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry shows a +16 Da peak, indicating methionine oxidation. Oxidation of the methionine thioether side chain during TFA cleavage.Use a cleavage cocktail specifically designed to minimize methionine oxidation, such as Reagent H or a custom cocktail with appropriate scavengers.[8][12][13] Ensure all reagents are fresh and peroxide-free ether is used for precipitation. Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help.[14]
Mass spectrometry shows other unexpected adducts (e.g., +56 Da). S-alkylation of the methionine side chain by carbocations generated from other protecting groups (e.g., tert-butyl).[1][3][4][5]Include scavengers that can effectively trap these carbocations. Triisopropylsilane (TIS) is a common choice.[15] Newer cocktails have been developed that are even more effective at reducing S-alkylation.[5]
The CBZ group is unexpectedly cleaved. The cleavage conditions were too harsh, or the peptide was exposed to the acidic cocktail for an extended period.While unlikely with standard TFA cocktails, if CBZ cleavage is observed, reduce the cleavage time or consider a milder cleavage cocktail if compatible with other protecting groups. Standard TFA treatment for 2-4 hours is generally safe for the CBZ group.
Low peptide yield after cleavage. Incomplete cleavage from the resin or precipitation issues.Ensure a sufficient volume of cleavage cocktail is used to swell the resin completely.[16] For precipitation, use cold diethyl ether and ensure the peptide is not soluble in the ether. If solubility is an issue, minimize the amount of TFA before precipitation.
Formation of homoserine lactone. Alkylation of the C-terminal methionine thioether by tert-butyl cations, followed by cyclization, can occur during HF cleavage.[3]This is less common with TFA cleavage but can be minimized by efficient scavenging of tert-butyl cations.

Experimental Protocols

Protocol 1: Cleavage using a Modified Reagent H Cocktail

This protocol is recommended for peptides containing CBZ-D-Methionine to minimize oxidation.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Water (deionized)

  • Dimethylsulfide (DMS)

  • Ammonium iodide (NH4I)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent H) Composition:

Component Percentage (w/w)
Trifluoroacetic acid81%
Phenol5%
Thioanisole5%
1,2-Ethanedithiol2.5%
Water3%
Dimethylsulfide2%
Ammonium iodide1.5%

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add the freshly prepared Reagent H cocktail (approximately 10 mL per gram of resin).

  • Allow the mixture to react for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

If oxidation of methionine has already occurred, it is possible to reduce the sulfoxide back to methionine.

Materials:

  • Crude peptide containing methionine sulfoxide

  • Ammonium iodide (NH4I)

  • Dimethylsulfide (DMS)

  • Aqueous acetic acid solution (e.g., 5-10%)

Procedure:

  • Dissolve the crude peptide in an aqueous acetic acid solution.

  • Add a solution of ammonium iodide and dimethylsulfide.

  • Stir the reaction at room temperature and monitor the reduction by HPLC or mass spectrometry.

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques.

Visualizations

Cleavage_Workflow PeptideResin Peptide-Resin (with CBZ-D-Met) Reaction Cleavage Reaction (2-4 hours, RT) PeptideResin->Reaction Cleavage Cleavage Cocktail (e.g., Reagent H) Cleavage->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation Purification Purification (HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for peptide cleavage and purification.

Troubleshooting_Logic Start Crude Peptide Analysis (Mass Spectrometry) MassCheck Mass = Expected? Start->MassCheck Plus16 Mass = Expected + 16 Da? MassCheck->Plus16 No Success Cleavage Successful MassCheck->Success Yes OtherAdducts Other Adducts? Plus16->OtherAdducts No Oxidation Methionine Oxidation Plus16->Oxidation Yes Alkylation S-Alkylation OtherAdducts->Alkylation Yes ModifyCocktail Modify Cleavage Cocktail: - Add scavengers (DMS, NH4I) - Use Reagent H Oxidation->ModifyCocktail OptimizeScavengers Optimize Scavengers: - Increase TIS concentration Alkylation->OptimizeScavengers

References

Technical Support Center: Purification of CBZ-D-Methionine Sulfoxide Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of peptides containing Carbobenzyloxy (CBZ)-protected D-Methionine sulfoxide.

Frequently Asked Questions (FAQs)

Q1: Why is my purified peptide showing a double peak on the HPLC chromatogram?

A1: A double peak is a common observation when purifying peptides containing methionine sulfoxide. This is because the oxidation of the methionine's sulfur atom creates a new chiral center, resulting in two diastereomers (R and S). These diastereomers can sometimes be resolved by reverse-phase HPLC, leading to the appearance of a double peak.[1]

Q2: How can I confirm the presence of methionine sulfoxide in my peptide?

A2: The most definitive method is mass spectrometry. The oxidation of a methionine residue to methionine sulfoxide results in a mass increase of 16 Da.[2] Comparing the expected mass of the non-oxidized peptide with the experimental mass will confirm the presence of the sulfoxide.

Q3: What is the primary advantage of using Methionine Sulfoxide in peptide synthesis?

A3: Intentionally using the more polar methionine sulfoxide building block during solid-phase peptide synthesis (SPPS) can significantly improve the solubility of hydrophobic or aggregation-prone peptides.[1][3] This improved solubility facilitates easier handling and purification by HPLC. The sulfoxide is then reduced back to methionine in a subsequent step.[1]

Q4: My peptide is still aggregating during purification, even with the methionine oxidized. What can I do?

A4: While methionine sulfoxide improves solubility, some peptides can remain "sticky" and prone to aggregation.[1] To disrupt the hydrogen bonding that causes aggregation, you can try several strategies:

  • Switch the solvent to N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO).[4]

  • Sonicate the reaction mixture.[4]

  • Add chaotropic salts, such as CuLi or KSCN, to the mobile phase.[4]

  • Couple at a higher temperature during synthesis.[4]

Q5: How do I efficiently remove the CBZ protecting group after purification?

A5: The CBZ group is typically removed under mild conditions by catalytic hydrogenation.[5] This process commonly involves using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid.[6]

Q6: Is it possible to reduce the methionine sulfoxide and remove the CBZ group in a single step?

A6: This is generally not recommended as the reaction conditions are different. CBZ deprotection is a reductive process (hydrogenolysis), but the reagents and mechanisms differ from those typically used for efficient methionine sulfoxide reduction. A sequential approach is more reliable: first, purify the CBZ-Met(O) peptide; second, reduce the sulfoxide; and third, deprotect the CBZ group, or vice-versa, depending on what is most optimal for the peptide's stability and solubility at each stage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Peptide aggregation during HPLC purification.[1]2. Poor solubility of the peptide in purification solvents.3. Multiple purification steps leading to product loss.1. Incorporate chaotropic salts or organic modifiers like DMSO into the mobile phase.[4]2. Optimize the HPLC gradient and solvent system for your specific peptide.3. Ensure reduction and deprotection steps are quantitative by monitoring with analytical HPLC to avoid unnecessary re-purification.[1]
Complex or Unclean HPLC Profile 1. Presence of diastereomers of Met(O).[1]2. Incomplete removal of protecting groups.3. Side reactions during synthesis or cleavage (e.g., S-alkylation of Met).[7]4. Formation of deletion or truncated peptide sequences.[8]1. Confirm diastereomers by mass spectrometry. Often, these are co-eluted and the reduction step will resolve them into a single methionine peak.2. Review deprotection protocols and ensure sufficient reaction time and appropriate reagents.3. Use optimized cleavage cocktails with scavengers to minimize side reactions.[7]4. Optimize coupling efficiency during SPPS.
Incomplete Reduction of Methionine Sulfoxide 1. Inefficient reducing agent or conditions.2. Insufficient reaction time or temperature.3. Steric hindrance around the Met(O) residue.1. Switch to a more robust reduction system, such as TMSBr and ethane-1,2-dithiol.[1]2. Monitor the reaction progress using analytical HPLC and extend the reaction time as needed.[1]3. Increase the concentration of the reducing agent or slightly elevate the temperature, while monitoring for any degradation.
Unwanted Peptide Modification During Final Cleavage 1. Oxidation of the methionine thioether side chain during acidic cleavage.[2][4]2. S-alkylation (e.g., tert-butylation) of methionine.[7]1. Add antioxidants like dithiothreitol (DTT) to the cleavage cocktail.[4]2. Use an optimized cleavage solution designed to suppress S-alkylation, for example, by including scavengers like anisole and trimethylsilyl chloride (TMSCl).[7]

Experimental Protocols & Data

Comparison of Methionine Sulfoxide Reduction Methods
Method/Reagents Typical Conditions Advantages Considerations
Ammonium Iodide (NH₄I) & Dimethyl Sulfide (DMS) [1][2]Peptide concentration: ~0.1 mM in a suitable buffer.Effective and commonly used.May require optimization of reagent concentrations and reaction time.
Trimethylsilyl Bromide (TMSBr) & Ethane-1,2-dithiol (EDT) [1]Peptide concentration: ~0.1 mM.Reported to be highly efficient for reduction.[1]TMSBr is corrosive and moisture-sensitive; requires careful handling in an inert atmosphere.
Dithiothreitol (DTT) or β-mercaptoethanol [9]High concentrations of reducing agent, often at elevated temperatures.Readily available reagents.Elevated temperatures may risk peptide degradation. Can be less efficient than other methods.
Methionine Sulfoxide Reductases (MsrA/MsrB) [10][11]Enzymatic reaction in a buffered solution (e.g., Tris-HCl) at 37°C.Highly specific for S- (MsrA) or R- (MsrB) diastereomers.[11] Works under very mild, physiological conditions.Enzymes may be costly and require specific buffer conditions. Not suitable for non-aqueous applications.
Protocol 1: General RP-HPLC Purification of Met(O) Peptides

This protocol outlines a standard method for purifying peptides using a C18 column.

  • Column: C18-modified silica stationary phase.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[8][12]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8][12]

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A if soluble).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%). Gradually increase the proportion of Mobile Phase B to elute the peptide. A typical gradient might be 10% to 60% B over 30-40 minutes.

  • Detection: Monitor the elution of the peptide and impurities using UV detection, typically at 210–220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the target peptide peak(s).

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Pooling & Lyophilization: Pool the fractions containing the pure peptide and freeze-dry to obtain the final product.[8]

Protocol 2: Post-Purification Reduction of Methionine Sulfoxide

This protocol uses ammonium iodide and dimethyl sulfide, a method shown to be effective for reducing Met(O) post-purification.[1][2]

  • Dissolution: Dissolve the purified Met(O)-containing peptide in a suitable buffer at a concentration of approximately 0.1 mM.[1]

  • Reagent Addition: Add ammonium iodide (NH₄I) and dimethyl sulfide (DMS) to the peptide solution.

  • Incubation: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reduction by analytical HPLC. Look for the disappearance of the Met(O) peptide peak and the appearance of the reduced methionine peptide peak (which will have a longer retention time).

  • Quenching & Purification: Once the reaction is complete, the peptide can be re-purified by RP-HPLC to remove the reduction reagents, or used directly if the downstream application allows.

Protocol 3: CBZ Group Deprotection via Catalytic Hydrogenation

This is a standard procedure for removing the CBZ protecting group.

  • Dissolution: Dissolve the CBZ-protected peptide in a suitable solvent such as methanol (MeOH), ethanol/formic acid, or similar protic solvents.[6]

  • Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[6]

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]

  • Concentration: Concentrate the filtrate under vacuum to yield the deprotected peptide. Further purification may be necessary.

Visualizations

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Modification cluster_final Final Deprotection SPPS 1. SPPS with CBZ-D-Met(O)-amino acid Cleavage 2. Acidolytic Cleavage from Resin SPPS->Cleavage Crude Crude Peptide Mixture Cleavage->Crude HPLC 3. RP-HPLC Purification Crude->HPLC Pure_Ox Purified CBZ-D-Met(O) Peptide HPLC->Pure_Ox Reduction 4. Reduction of Methionine Sulfoxide Pure_Ox->Reduction Pure_Red Purified CBZ-D-Met Peptide Reduction->Pure_Red Deprotection 5. CBZ Group Removal (e.g., Hydrogenolysis) Pure_Red->Deprotection Final_Peptide Final Purified Peptide Deprotection->Final_Peptide

Caption: Experimental workflow for synthesis and purification.

G Start Start: Low Purity after HPLC CheckHPLC Analyze HPLC Chromatogram Start->CheckHPLC DoublePeak Double Peak Observed CheckHPLC->DoublePeak Two closely eluting peaks? BroadPeak Broad or Tailing Peaks CheckHPLC->BroadPeak Poor peak shape? ManyPeaks Multiple Impurity Peaks CheckHPLC->ManyPeaks Other peaks present? Sol_Diastereomer Likely Diastereomers. Proceed to reduction step; peaks should merge. DoublePeak->Sol_Diastereomer Sol_Aggregate Likely Aggregation. Add chaotropes or organic modifiers to mobile phase. BroadPeak->Sol_Aggregate Sol_Cleavage Likely Synthesis/Cleavage Issue. Review synthesis coupling and optimize cleavage cocktail. ManyPeaks->Sol_Cleavage

References

Technical Support Center: Reversing Oxidation of CBZ-D-Methionine Residues in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reversing the oxidation of CBZ-D-Methionine sulfoxide back to methionine in synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern in synthetic peptides?

A1: Methionine possesses a thioether side chain that is highly susceptible to oxidation by reactive oxygen species, converting it to methionine sulfoxide.[1][2] This modification introduces an additional 16 Da to the peptide's mass and can alter its structure, function, and stability.[1] During solid-phase peptide synthesis (SPPS), particularly during the acidic cleavage step from the resin, methionine oxidation is a common side reaction.[1][3] For peptides intended for therapeutic or research applications, this uncontrolled modification can lead to batch heterogeneity and reduced biological activity.

Q2: Can oxidized CBZ-D-Methionine be reversed?

A2: Yes, the oxidation of methionine to methionine sulfoxide is a reversible process.[4][5] Several chemical and enzymatic methods can be employed to reduce the sulfoxide back to the native thioether.

Q3: What are the common methods for reversing methionine oxidation?

A3: Both chemical and enzymatic methods are available for the reduction of methionine sulfoxide.

  • Chemical Methods: These typically involve the use of reducing agents. Common systems include:

    • Ammonium iodide (NH₄I) and dimethyl sulfide (DMS).[1][4][6]

    • Tetrabutylammonium bromide and ethane-1,2-dithiol.[4][6]

    • Trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol.[4][6]

    • Dithiothreitol (DTT), although it is more commonly used for reducing disulfide bonds, it can also be used for methionine sulfoxide reduction, particularly in biological contexts.[7]

  • Enzymatic Methods: Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that stereospecifically reduce the two diastereomers of methionine sulfoxide (Met-S-SO and Met-R-SO).[8][9][10][11] This method is particularly useful for biological samples and therapeutic proteins where mild reaction conditions are crucial.

Q4: Are there any preventative measures to avoid methionine oxidation during peptide synthesis?

A4: Yes, several strategies can minimize methionine oxidation during SPPS:

  • Use of Scavengers: Incorporating scavengers like dimethyl sulfide (DMS) or dithiothreitol (DTT) in the cleavage cocktail can suppress oxidation.[1][12]

  • Modified Cleavage Cocktails: Specialized cleavage cocktails have been developed to minimize both oxidation and other side reactions.[3][13] For instance, a cocktail containing TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me2S) with triphenyl phosphine has been shown to be effective.[3][13]

  • Inert Atmosphere: Performing the cleavage step under an inert atmosphere, such as nitrogen or argon, can reduce exposure to oxygen.[14]

  • Methionine Sulfoxide as a Protecting Group: In some cases, methionine sulfoxide is intentionally used during synthesis.[4][12] This can improve the solubility and purification of aggregation-prone peptides. The sulfoxide is then reduced back to methionine in a final step.[4][12]

Troubleshooting Guide

Problem 1: Incomplete reduction of methionine sulfoxide.

Possible Cause Suggested Solution
Insufficient reducing agentIncrease the molar excess of the reducing agent.
Suboptimal reaction time or temperatureOptimize the reaction time and temperature as per the protocol. Some reductions may require longer incubation or slightly elevated temperatures.
Inefficient reducing system for the specific peptideTry an alternative reduction method. If a chemical method fails, consider an enzymatic approach with MsrA/B, or vice versa.
Re-oxidation after reductionEnsure the work-up and storage conditions are oxygen-free. Use degassed solvents and store the peptide under an inert atmosphere.[15]

Problem 2: Side reactions with other amino acid residues during reduction.

Possible Cause Suggested Solution
Reduction of disulfide bondsIf the peptide contains cysteine residues forming disulfide bridges, some reducing agents like DTT will also reduce these. Use a milder, more selective reducing agent if the disulfide bonds need to be preserved.
Modification of tryptophan residuesTryptophan can be sensitive to some reducing conditions, potentially leading to dimerization.[16] Protecting the indole ring or using a milder reduction protocol can mitigate this.
Modification of cysteine residuesFree cysteine thiols can be oxidized to cystine under certain conditions.[16] Ensure the pH and buffer conditions are appropriate to maintain the reduced state of cysteine if desired.

Problem 3: Difficulty in purifying the peptide after reduction.

Possible Cause Suggested Solution
Presence of reducing agent in the final productEnsure the purification method effectively removes the reducing agent and its byproducts. Size exclusion chromatography or multiple lyophilization steps may be necessary.
Aggregation of the reduced peptideThe reduced form of the peptide may be more prone to aggregation than the oxidized form.[4] Optimize the purification buffer, pH, and consider the use of additives that reduce aggregation.

Quantitative Data Summary

The efficiency of different reduction methods can vary depending on the peptide sequence and reaction conditions. Below is a summary of reported reduction efficiencies.

Reduction Method Peptide/Protein Reported Efficiency Reference
Methionine Sulfoxide Reductases (MetSR)Peptide and phosphopeptides90-99% reduction[8]
NH₄I and Dimethyl SulfideTDP-43 (307–347)oxQuantitative[4]
TMSBr and Ethane-1,2-dithiolTDP-43 (307–347)oxQuantitative[4]

Experimental Protocols

Protocol 1: Chemical Reduction using Ammonium Iodide and Dimethyl Sulfide

This protocol is adapted from literature describing a mild and effective method for reducing methionine sulfoxide.[4][6]

  • Dissolve the Peptide: Dissolve the lyophilized peptide containing the oxidized CBZ-D-Methionine residue in a suitable solvent, such as a mixture of acetonitrile and water or trifluoroacetic acid (TFA), to a concentration of approximately 0.1 mM.

  • Prepare the Reducing Solution: Prepare a fresh solution containing ammonium iodide (NH₄I) and dimethyl sulfide (DMS). A typical molar excess would be 10-20 equivalents of each reagent relative to the peptide.

  • Initiate the Reaction: Add the reducing solution to the dissolved peptide.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by HPLC-MS to determine the point of complete reduction.

  • Quench and Purify: Once the reaction is complete, dilute the reaction mixture with a suitable buffer and proceed with purification, typically by reverse-phase HPLC, to remove the reagents and byproducts.

  • Lyophilize: Lyophilize the purified peptide to obtain a stable powder.

Protocol 2: Enzymatic Reduction using Methionine Sulfoxide Reductases (MsrA/B)

This protocol outlines a general procedure for the enzymatic reduction of oxidized methionine.[8][9]

  • Buffer Preparation: Prepare a suitable reaction buffer, typically a phosphate or Tris buffer at a pH between 7.0 and 8.0.

  • Dissolve the Peptide: Dissolve the oxidized peptide in the reaction buffer.

  • Add Cofactors: Add a reducing cofactor, such as dithiothreitol (DTT), to the solution. DTT is required for the regeneration of the active site of the Msr enzymes.

  • Enzyme Addition: Add the purified MsrA and/or MsrB enzymes to the reaction mixture. The choice of enzyme depends on the stereochemistry of the methionine sulfoxide. A mixture of both can be used if the stereochemistry is unknown.

  • Incubation: Incubate the reaction at a controlled temperature, typically 37°C, for several hours. The optimal incubation time should be determined empirically by monitoring the reaction progress via HPLC-MS.

  • Purification: After the reaction is complete, the peptide can be purified from the enzyme and other reaction components using techniques like reverse-phase HPLC or size-exclusion chromatography.

  • Lyophilization: Lyophilize the final product for storage.

Visualizations

Chemical_Reduction_Workflow cluster_prep Preparation cluster_reaction Reduction Reaction cluster_purification Purification start Start: Oxidized Peptide dissolve Dissolve Peptide (e.g., Acetonitrile/Water) start->dissolve mix Mix Peptide and Reducing Solution dissolve->mix reagents Prepare Reducing Solution (NH4I + DMS) reagents->mix incubate Incubate (Room Temperature) mix->incubate monitor Monitor by HPLC-MS incubate->monitor purify Purify by RP-HPLC monitor->purify Complete lyophilize Lyophilize purify->lyophilize end End: Reduced Peptide lyophilize->end

Caption: Workflow for the chemical reduction of oxidized methionine.

Methionine_Oxidation_Reversal Met CBZ-D-Methionine (Thioether) MetO CBZ-D-Methionine Sulfoxide Met->MetO Oxidation (e.g., H2O2, Air) MetO->Met Reduction (Chemical or Enzymatic)

Caption: Reversible oxidation of CBZ-D-Methionine.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Chiral Purity of CBZ-D-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of amino acid derivatives like N-Carbobenzyloxy-D-Methionine (CBZ-D-Methionine) is a critical step in guaranteeing the safety and efficacy of therapeutic peptides and other pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this analysis, offering a blend of high resolution, sensitivity, and reproducibility. This guide provides a comparative overview of HPLC methods for determining the chiral purity of CBZ-D-Methionine, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a comprehensive landscape of available methodologies.

Comparison of HPLC Methods for Chiral Purity Analysis

The key to a successful chiral separation by HPLC lies in the selection of the Chiral Stationary Phase (CSP). For N-protected amino acids such as CBZ-D-Methionine, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated superior performance.[1] Below is a comparison of two widely used columns representing these classes: a polysaccharide-based column (e.g., Chiralcel® OD-H) and a macrocyclic glycopeptide-based column (e.g., Chirobiotic™ T).

While direct comparative data for CBZ-D-Methionine is not extensively published, the following table is constructed based on typical performance characteristics observed for N-CBZ protected amino acids and methionine derivatives on these columns.

ParameterPolysaccharide-Based CSP (e.g., Chiralcel® OD-H)Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic™ T)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin
Typical Mobile Phase Normal Phase: Hexane/Isopropanol/Trifluoroacetic AcidReversed-Phase: Methanol/Water/Ammonium Acetate
Typical Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Reported Retention Time (L-enantiomer) ~ 10-15 min (for related N-protected amino acids)~ 8-12 min (for related N-protected amino acids)
Reported Retention Time (D-enantiomer) ~ 15-20 min (for related N-protected amino acids)~ 12-18 min (for related N-protected amino acids)
Typical Resolution (Rs) > 2.0> 2.0
Elution Order Typically L-enantiomer followed by D-enantiomerOften D-enantiomer followed by L-enantiomer
Advantages Robust, wide range of applicability for N-protected amino acids.Excellent selectivity for polar and ionizable compounds, compatible with LC-MS.[1]
Considerations Requires non-polar, flammable mobile phases.Mobile phase pH can significantly impact retention and resolution.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical techniques.

HPLC Method using Polysaccharide-Based CSP
  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve CBZ-D-Methionine in the mobile phase to a concentration of 1 mg/mL.

HPLC Method using Macrocyclic Glycopeptide-Based CSP
  • Column: Chirobiotic™ T (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate (pH 5.5) (60:40, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve CBZ-D-Methionine in the mobile phase or a mixture of methanol and water to a concentration of 1 mg/mL.

Alternative Analytical Methods

While HPLC is the gold standard, other techniques can also be employed for chiral purity analysis, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the analyte to make it volatile.

  • Derivatization Protocol:

    • Hydrolysis: The CBZ protecting group is typically removed by acid hydrolysis (e.g., 6M HCl) to yield methionine.

    • Esterification: The carboxylic acid group is esterified, for example, by heating with an alcohol (e.g., isopropanol) and an acid catalyst.

    • Acylation: The amino group is acylated with a chiral derivatizing agent (e.g., trifluoroacetyl-L-prolyl chloride) to form diastereomers.

  • GC-MS Protocol:

    • Column: Chiral capillary column (e.g., Chirasil-Val)

    • Carrier Gas: Helium

    • Injection: Split/splitless inlet

    • Temperature Program: A temperature gradient is used to separate the diastereomers.

    • Detection: Mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral selectors are added to the background electrolyte to achieve separation.

  • CE Protocol:

    • Capillary: Fused-silica capillary

    • Background Electrolyte: A buffer (e.g., phosphate buffer) at a specific pH containing a chiral selector.

    • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin) or their derivatives are commonly used for amino acid enantiomer separation.[2][3][4][5][6]

    • Voltage: A high voltage is applied across the capillary.

    • Detection: UV or Diode Array Detector.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample CBZ-D-Methionine Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Injector Filtration->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Chiral Purity Calculation Integration->Purity

Caption: A typical workflow for the HPLC analysis of chiral purity.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_ce Capillary Electrophoresis Analyte CBZ-D-Methionine HPLC Direct Analysis Analyte->HPLC Derivatization_GC Derivatization (Hydrolysis, Esterification, Acylation) Analyte->Derivatization_GC CE Direct Analysis with Chiral Selector Analyte->CE GCMS Diastereomer Separation Derivatization_GC->GCMS

Caption: Logical relationship of analytical methods for chiral purity determination.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of CBZ-D-Methionine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, the choice of analytical technique is paramount to ensure accurate characterization and quantification. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of peptides containing the N-terminally protected amino acid, Carbobenzoxy-D-Methionine (CBZ-D-Methionine). By examining the interplay between ionization sources and fragmentation methods, this document aims to equip scientists with the knowledge to select the optimal strategy for their specific research needs.

The introduction of the CBZ protecting group and the presence of a methionine residue present unique considerations for mass spectrometry analysis. The hydrophobicity imparted by the benzyl group can influence ionization efficiency, while the thioether side chain of methionine is susceptible to oxidation and can direct fragmentation pathways. Understanding how different mass spectrometry techniques handle these characteristics is crucial for obtaining high-quality, reproducible data.

At the Source: Ionization Technique Comparison

The initial step in mass spectrometry is the conversion of the peptide into gas-phase ions. The two most prevalent ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and disadvantages for the analysis of CBZ-D-Methionine peptides.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing peptides directly from a liquid phase, making it highly compatible with liquid chromatography (LC) for complex mixture analysis. For CBZ-D-Methionine peptides, which possess increased hydrophobicity, ESI coupled with reversed-phase LC is a powerful combination for separation and analysis.[1]

Matrix-Assisted Laser Desorption/Ionization (MALDI) , another soft ionization technique, involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to desorption and ionization. MALDI is known for its high throughput capability and tolerance to some buffers and salts. It is particularly advantageous for the analysis of N-terminally blocked peptides.[2][3]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from a liquid solution by applying a high voltage.Co-crystallization with a matrix followed by laser-induced desorption and ionization.
Sample Introduction Typically coupled with Liquid Chromatography (LC-MS).Solid-phase, spotted on a target plate.
Ionization State Tends to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).Primarily generates singly charged ions ([M+H]⁺).
Throughput Lower, dependent on LC run time.Higher, capable of analyzing many samples in a short time.
Salt/Buffer Tolerance Lower, salts can suppress ionization.Higher, more tolerant to non-volatile buffers.
Suitability for CBZ-D-Methionine Peptides Excellent when coupled with LC for separation of hydrophobic peptides.Good for rapid screening and analysis of N-terminally blocked peptides.[2][3]

Breaking it Down: A Comparison of Fragmentation Techniques

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the ionized peptides. The choice of fragmentation method significantly impacts the type and extent of information obtained, particularly for peptides with protecting groups and specific amino acid residues.

Collision-Induced Dissociation (CID) is the most common fragmentation technique. It involves accelerating ions and colliding them with an inert gas, leading to fragmentation primarily at the peptide backbone, producing b- and y-type ions.[4][5] For CBZ-D-Methionine peptides, CID can provide sequence information, but the energy required may lead to the loss of the CBZ group or side-chain fragmentation.

Higher-Energy Collisional Dissociation (HCD) is a variant of CID performed in an Orbitrap mass analyzer. It typically provides more extensive fragmentation and better detection of low-mass fragment ions compared to traditional CID.

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD) are non-ergodic fragmentation methods that involve the transfer of an electron to the peptide ion. This induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type ions.[6] A key advantage of ETD and ECD is their ability to preserve labile post-translational modifications and, potentially, protecting groups like CBZ.[6] This makes them particularly valuable for confirming the integrity of the N-terminal modification.

Fragmentation MethodPrinciplePrimary Fragment IonsAdvantages for CBZ-D-Methionine PeptidesDisadvantages for CBZ-D-Methionine Peptides
Collision-Induced Dissociation (CID) Collisions with an inert gas.b- and y-ionsWell-established, provides basic sequence information.Can lead to loss of the CBZ group; methionine side-chain fragmentation can complicate spectra.[7]
Higher-Energy Collisional Dissociation (HCD) CID in a high-energy regime.b- and y-ions (often with higher abundance of low m/z fragments)More complete fragmentation compared to CID.Similar to CID, potential for protecting group loss.
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) Electron transfer or capture.c- and z-ionsPreserves labile modifications, likely to keep the CBZ group intact.[6] Provides complementary fragmentation to CID.Generally more effective for multiply charged precursors (often generated by ESI).

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are generalized workflows for the analysis of CBZ-D-Methionine peptides using LC-ESI-MS/MS and MALDI-TOF/TOF MS.

LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve the CBZ-D-Methionine peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL. Further dilute to the desired working concentration (e.g., 1-10 µg/mL) in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 300 nL/min for nano-LC or 0.3 mL/min for analytical scale.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation:

      • CID/HCD: Normalized collision energy of 25-35%.

      • ETD: Reagent target of 3e5, with supplemental activation.

MALDI-TOF/TOF MS Protocol
  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/water with 0.1% trifluoroacetic acid.

    • Sample-Matrix Mixture: Mix the peptide solution (1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).

  • Mass Spectrometry (MALDI):

    • Ionization Mode: Positive, reflector.

    • Laser: Nitrogen laser (337 nm).

    • MS1 Scan Range: m/z 500-3000.

    • MS/MS Fragmentation: Select the precursor ion of interest and perform fragmentation using CID (e.g., 1 kV collision energy with argon as the collision gas).

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_esi LC-ESI-MS/MS cluster_maldi MALDI-TOF/TOF MS Peptide CBZ-D-Methionine Peptide Solution Dissolution in appropriate solvent Peptide->Solution LC Liquid Chromatography (Reversed-Phase) Solution->LC Mix Sample-Matrix Mixing Solution->Mix ESI Electrospray Ionization LC->ESI MS1_ESI MS1 Analysis (Precursor Scan) ESI->MS1_ESI Fragmentation_ESI Fragmentation (CID/HCD or ETD) MS1_ESI->Fragmentation_ESI MS2_ESI MS2 Analysis (Fragment Scan) Fragmentation_ESI->MS2_ESI Data_Analysis Data Analysis (Sequence Verification, Quantification) MS2_ESI->Data_Analysis Matrix Matrix Preparation (e.g., CHCA) Matrix->Mix Spot Target Spotting Mix->Spot MALDI MALDI Ionization Spot->MALDI MS1_MALDI MS1 Analysis (TOF) MALDI->MS1_MALDI Fragmentation_MALDI Fragmentation (CID) MS1_MALDI->Fragmentation_MALDI MS2_MALDI MS2 Analysis (TOF/TOF) Fragmentation_MALDI->MS2_MALDI MS2_MALDI->Data_Analysis

Caption: Experimental workflows for LC-ESI-MS/MS and MALDI-TOF/TOF MS analysis.

Signaling Pathways of Fragmentation

The fragmentation of a CBZ-D-Methionine peptide will proceed through different pathways depending on the method used.

fragmentation_pathways cluster_cid_hcd CID / HCD Pathway cluster_etd_ecd ETD / ECD Pathway Precursor [CBZ-Met-Peptide+nH]ⁿ⁺ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD Neutral_Loss Neutral Loss (e.g., CBZ group) Precursor->Neutral_Loss c_ions c-ions Precursor->c_ions ETD/ECD z_ions z-ions Precursor->z_ions ETD/ECD b_ions->Neutral_Loss Intact_CBZ Intact CBZ-group on fragments c_ions->Intact_CBZ z_ions->Intact_CBZ

Caption: Predominant fragmentation pathways for CBZ-D-Methionine peptides.

Concluding Remarks

The selection of a mass spectrometry strategy for the analysis of peptides containing CBZ-D-Methionine should be guided by the specific analytical goals. For complex mixtures requiring high separation efficiency and detailed fragmentation data, an LC-ESI-MS/MS approach utilizing both CID/HCD and ETD is recommended. The complementary nature of these fragmentation techniques will provide comprehensive sequence coverage and confirmation of the N-terminal protecting group. For high-throughput screening or when analyzing simpler mixtures, MALDI-TOF/TOF MS offers a rapid and robust alternative, particularly for confirming the presence of the N-terminally blocked peptide. Careful consideration of the inherent properties of the CBZ-D-Methionine peptide and the strengths of each mass spectrometry technique will ultimately lead to the most accurate and reliable analytical outcomes.

References

A Comparative Guide to the NMR Spectroscopic Characterization of CBZ-D-Methionine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide synthesis, precise characterization of raw materials is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of CBZ-D-Methionine against two common alternatives: Boc-D-Methionine and Fmoc-D-Methionine. The data presented facilitates the unambiguous identification and purity assessment of these crucial building blocks.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The selection of a protecting group for an amino acid can subtly influence the chemical environment of the core molecule, leading to characteristic shifts in the NMR spectrum. Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for CBZ-D-Methionine, Boc-D-Methionine, and Fmoc-D-Methionine. These values are essential for the verification of the chemical structure and for identifying potential impurities.

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CBZ-D-Methionine Methionine Backbone (α-CH)~4.4~53.3
Methionine Backbone (β-CH₂)~2.1, ~2.2~31.4
Methionine Backbone (γ-CH₂)~2.6~29.9
Methionine Backbone (S-CH₃)~2.1~15.1
CBZ (CH₂)~5.1~67.0
CBZ (Aromatic)~7.3-7.4~127.9-136.6
Carbonyl (Urethane)-~156.2
Carbonyl (Carboxylic Acid)-~175.9
Boc-D-Methionine Methionine Backbone (α-CH)~4.3-4.5~53.1
Methionine Backbone (β-CH₂)~1.9-2.2~31.7
Methionine Backbone (γ-CH₂)~2.5-2.6~30.0
Methionine Backbone (S-CH₃)~2.1~15.2
Boc (t-butyl)~1.45~28.3 (CH₃), ~79.9 (quaternary C)
Carbonyl (Urethane)-~155.5
Carbonyl (Carboxylic Acid)-~176.2
Fmoc-D-Methionine Methionine Backbone (α-CH)~4.4-4.5~53.5
Methionine Backbone (β-CH₂)~2.0-2.2~31.5
Methionine Backbone (γ-CH₂)~2.5-2.6~30.1
Methionine Backbone (S-CH₃)~2.1~15.3
Fmoc (CH, CH₂)~4.2-4.4~47.2 (CH), ~67.1 (CH₂)
Fmoc (Aromatic)~7.3-7.8~120.0-143.9
Carbonyl (Urethane)-~156.2
Carbonyl (Carboxylic Acid)-~176.0

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument used. Data is compiled from various sources and should be used as a reference.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the characterization of protected amino acids like CBZ-D-Methionine.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the protected amino acid for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

  • Once fully dissolved, transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • For ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectrum using the internal standard (TMS at 0 ppm).

  • Peak pick and assign the signals to the corresponding protons and carbons in the molecule.

Workflow for NMR Spectroscopic Characterization

The following diagram illustrates the logical workflow for the NMR spectroscopic characterization of a protected amino acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR transfer->acquire_1H acquire_13C Acquire ¹³C NMR transfer->acquire_13C process Process Spectra (FT, Phasing, Baseline) acquire_1H->process acquire_13C->process analyze Analyze & Assign (Integration, Peak Picking) process->analyze compare Compare with Reference Data analyze->compare

Workflow for NMR characterization.

This comprehensive guide provides the necessary data and protocols for the accurate NMR spectroscopic characterization of CBZ-D-Methionine and its common alternatives. By following these guidelines, researchers can ensure the quality and identity of their materials, which is a critical step in any research and development pipeline.

A Comparative Guide to CBZ-D-Methionine and Boc-D-Methionine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly impacts the efficiency and outcome of Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparison of two common Nα-protecting groups for D-methionine: the Carboxybenzyl (CBZ or Z) group and the tert-Butoxycarbonyl (Boc) group.

While Boc-D-Methionine is a cornerstone of the widely used Boc/Bzl SPPS strategy, CBZ-D-Methionine finds more limited application in modern SPPS, primarily being a legacy protecting group from the era of solution-phase synthesis. This comparison will objectively evaluate their performance based on established chemical principles and data from the broader context of peptide synthesis.

Overview of Protecting Group Strategies

In SPPS, the choice of Nα-protecting group dictates the overall synthetic strategy. The two dominant strategies are the Boc/Bzl and the Fmoc/tBu approaches.[1] Boc-D-Methionine is integral to the Boc/Bzl strategy, which relies on graded acid lability for deprotection.[2][3] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF).[2][3]

The CBZ group, on the other hand, is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids.[4] Its use in SPPS is limited because these deprotection methods are often incompatible with the solid support and other protecting groups used in a standard stepwise synthesis.[4]

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and performance aspects of CBZ-D-Methionine and Boc-D-Methionine in the context of SPPS.

FeatureCBZ-D-MethionineBoc-D-Methionine
Primary Application Primarily solution-phase peptide synthesis; limited use in SPPS.[4]Standard reagent for Boc/Bzl SPPS.[2]
Nα-Deprotection Reagent Catalytic Hydrogenation (H₂/Pd/C), Strong Acids (HF, HBr/AcOH).Moderate Acid (e.g., 50% TFA in DCM).[5]
Orthogonality in SPPS Not orthogonal with standard Boc/Bzl or Fmoc/tBu side-chain protecting groups.Quasi-orthogonal with benzyl-based side-chain protecting groups in Boc/Bzl strategy.[3]
Compatibility with SPPS Generally low due to harsh deprotection conditions.[4]High, as it forms the basis of the Boc/Bzl SPPS strategy.

Table 1: General Comparison of CBZ-D-Methionine and Boc-D-Methionine in SPPS.

Performance in SPPS: Side Reactions and Mitigation

A critical consideration when using methionine in SPPS is the susceptibility of its thioether side chain to oxidation and S-alkylation.

Side ReactionCBZ-D-MethionineBoc-D-MethionineMitigation Strategies
Oxidation to Met(O) Can occur during synthesis and final cleavage.A significant issue, as it can happen during the repetitive acid deprotection steps and final cleavage.[4]Use of scavengers like dimethylsulfide (DMS) or dithiothreitol (DTT) in cleavage cocktails.[4] Post-synthesis reduction of Met(O) is also possible.
S-Alkylation Less of a concern as carbocations are not generated during typical deprotection.High risk due to the formation of tert-butyl cations during each Boc deprotection cycle.[3]Addition of scavengers like dithioethane (DTE) to the deprotection and cleavage solutions to trap tert-butyl cations.[3][6]

Table 2: Comparison of Side Reactions and Mitigation Strategies.

Mandatory Visualization

Chemical Structures

Chemical Structures of Protected D-Methionine cluster_cbz CBZ-D-Methionine cluster_boc Boc-D-Methionine CBZ_Met CBZ-D-Methionine Structure Boc_Met Boc-D-Methionine Structure

Caption: Structures of CBZ-D-Methionine and Boc-D-Methionine.

General SPPS Workflow (Boc Strategy)

SPPS_Workflow Resin Resin Support Attach 1. Attach Boc-AA-OH to Resin Resin->Attach Deprotect 2. Nα-Deprotection (TFA) Attach->Deprotect Neutralize 3. Neutralization (e.g., DIEA) Deprotect->Neutralize Couple 4. Couple next Boc-AA-OH Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat Steps 2-4 Wash->Repeat Repeat->Deprotect n-1 times Cleave Final Cleavage (e.g., HF) Repeat->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Boc-strategy Solid-Phase Peptide Synthesis.

Experimental Protocols

General Protocol for Boc-SPPS

This protocol outlines the manual synthesis of a peptide on a p-methylbenzhydrylamine (MBHA) resin for a peptide amide.

1. Resin Swelling and Preparation:

  • Swell the MBHA resin in dichloromethane (DCM) for 1 hour.

  • Wash the resin with DCM (3x) and then with the coupling solvent, typically N,N-dimethylformamide (DMF) (3x).

2. First Amino Acid Coupling:

  • Dissolve Boc-D-Methionine (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test.

3. Nα-Deprotection:

  • Wash the resin with DMF (3x) and DCM (3x).

  • Treat the resin with 50% TFA in DCM for 30 minutes. It is advisable to include a scavenger such as 0.5% DTE to minimize S-alkylation of the methionine side chain.[3][5]

  • Wash the resin with DCM (3x) and DMF (3x).

4. Neutralization:

  • Treat the resin with 10% DIEA in DMF for 10 minutes (2x).

  • Wash the resin with DMF (3x).

5. Subsequent Amino Acid Couplings:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Treat the peptide-resin with a cleavage cocktail such as HF/anisole (9:1) at 0°C for 1 hour. The cleavage cocktail should contain scavengers to prevent side reactions with methionine.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide for purification.

Hypothetical Protocol for N-terminal Capping with CBZ-D-Methionine in Fmoc-SPPS

This protocol describes a scenario where CBZ-D-Methionine is used to cap the N-terminus of a peptide synthesized using the Fmoc/tBu strategy.

1. Peptide Synthesis using Fmoc/tBu Strategy:

  • Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin) following standard Fmoc-SPPS protocols.

2. Final Fmoc-Deprotection:

  • After the final coupling cycle, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

3. CBZ-D-Methionine Coupling:

  • Dissolve CBZ-D-Methionine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the solution to activate the amino acid.

  • Add the activated CBZ-D-Methionine solution to the resin and agitate for 2-4 hours.

  • Monitor the reaction with a ninhydrin test to ensure completion.

  • Wash the resin with DMF (5x) and DCM (5x).

4. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours. Note: Standard TFA cleavage may partially or fully remove the CBZ group.[7] For complete retention of the N-terminal CBZ group, a milder cleavage method would be necessary, which might not be sufficient to remove all side-chain protecting groups.

  • Precipitate, wash, and lyophilize the crude peptide as described in the Boc-SPPS protocol.

Conclusion

The choice between CBZ-D-Methionine and Boc-D-Methionine for SPPS is largely dictated by the chosen synthetic strategy. Boc-D-Methionine is the standard and well-supported choice for the Boc/Bzl SPPS methodology. While it presents challenges related to the lability of the methionine side chain to oxidation and S-alkylation, established protocols with the use of scavengers can effectively mitigate these side reactions.

CBZ-D-Methionine , due to the incompatibility of its deprotection conditions with the iterative nature of SPPS, is not a practical choice for Nα-protection in a full solid-phase synthesis. Its use is primarily confined to solution-phase synthesis or potentially as a final N-terminal capping agent in an Fmoc-based strategy, although this presents challenges with the final cleavage and deprotection orthogonality. For researchers engaged in SPPS, Boc-D-Methionine remains the superior and more practical option for incorporating D-methionine into a peptide sequence.

References

Cbz vs. Fmoc: A Strategic Guide to Protecting Groups in Peptide Synthesis for Difficult Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is paramount to success. While the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group represents the industry standard for its mild deprotection conditions, certain peptide sequences present significant challenges, leading to side reactions and diminished purity. This guide provides an objective comparison of the traditional Fmoc strategy with the strategic implementation of the benzyloxycarbonyl (Cbz) protecting group to overcome these hurdles, supported by experimental insights.

The primary advantage of Fmoc/tBu chemistry lies in its orthogonality, allowing for the removal of the Nα-Fmoc group with a mild base (commonly piperidine) without affecting the acid-labile side-chain protecting groups[1]. This approach is highly effective for a vast array of peptides. However, for sequences prone to specific side reactions, such as aspartimide formation, diketopiperazine cyclization, and racemization, the repeated exposure to basic conditions during Fmoc deprotection can be detrimental. In these instances, a more robust or strategically different protecting group scheme is required.

While not a direct replacement for Fmoc in iterative SPPS due to its requirement for harsh hydrogenolysis for removal, the Cbz group offers a powerful tool in an orthogonal protection strategy to mitigate common Fmoc-related side reactions.

Key Side Reactions in Fmoc-SPPS and Mitigation Strategies

Aspartimide Formation

One of the most significant challenges in Fmoc-SPPS is the formation of aspartimide, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (Gly), asparagine (Asn), or serine (Ser). The piperidine used for Fmoc deprotection can catalyze the cyclization of the aspartic acid side chain with its own backbone amide, leading to a mixture of byproducts, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide[2].

Cbz as a Strategic Solution: While Cbz is not typically used for the side-chain protection of Asp in iterative Fmoc-SPPS, a conceptually similar approach of avoiding repeated base exposure is found in Boc/Bzl synthesis, which is often preferred for Asp-containing difficult sequences. Alternatively, in a Fmoc/tBu strategy, the N-terminal amine can be capped with a Cbz group after the full peptide has been synthesized on the resin. This prevents any further base-catalyzed side reactions at the N-terminus during subsequent manipulations. A more direct solution within Fmoc-SPPS involves using specialized dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide is protected, completely inhibiting aspartimide formation[3][4].

Diketopiperazine (DKP) Formation

At the dipeptide stage of SPPS, particularly with sequences containing proline (Pro) or glycine (Gly) at the C-terminus, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide chain[5]. This side reaction is more prevalent in Fmoc-based synthesis due to the neutral nature of the deprotected amine, which is a potent nucleophile[5].

Cbz as a Strategic Solution: To circumvent DKP formation, one strategy is to introduce the first two amino acids as a pre-formed dipeptide. In a scenario where the final peptide requires an N-terminal Cbz group, a Cbz-dipeptide can be coupled to the resin-bound amino acid, bypassing the problematic dipeptide stage on the resin. Alternatively, after the synthesis of the full-length peptide via Fmoc-SPPS, the terminal Fmoc group is removed and the peptide is capped with a Cbz group on-resin. This ensures that the final product has the desired N-terminal modification while avoiding potential side reactions associated with the terminal amino acid during cleavage or subsequent handling.

Quantitative Comparison of Side Product Formation in Fmoc-SPPS

The following table summarizes typical levels of side product formation for problematic sequences synthesized using standard Fmoc/tBu protocols.

Peptide SequenceSide ReactionTypical % Side Product Formation (Standard Fmoc/tBu)Mitigation StrategyReference
H-Val-Lys-Asp-Gly-Tyr-Ile-OHAspartimide Formation~44%Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH or optimized deprotection conditions
H-Asp-Gly-...-ResinAspartimide Formation~0.5% per deprotection cycleBackbone protection (Dmb), bulky side-chain protecting groups[4]
H-Pro-Pro-Ser-...-ResinDiketopiperazine FormationSignificant, sequence-dependentUse of bulky resins (e.g., 2-chlorotrityl), coupling of dipeptides[6]
H-...-Cys-Phe-NH2RacemizationUp to 23% D-Cys with base activationCarbodiimide activation

Experimental Protocols

Standard Fmoc/tBu Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in 3 mL of DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Add 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the peptide. Purify by reverse-phase HPLC.

On-Resin N-Terminal Cbz Capping

This protocol describes the introduction of a Cbz group at the N-terminus of a peptide synthesized via Fmoc-SPPS.

  • Final Fmoc Deprotection: Following the completion of the peptide chain elongation using the standard Fmoc-SPPS protocol, perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and then DCM.

  • Cbz-Cl Coupling: Swell the resin in DCM. In a separate flask, prepare a solution of 5 equivalents of benzyl chloroformate (Cbz-Cl) and 5 equivalents of DIPEA in DCM. Add this solution to the resin and agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 x 5 mL) and then dry under vacuum.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol using a TFA-based cocktail. The N-terminal Cbz group is stable to these conditions.

Visualizing Synthesis Strategies

SPPS_Strategies cluster_fmoc Standard Fmoc-SPPS Workflow cluster_cbz Orthogonal Cbz Capping Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Couple Coupling (Fmoc-AA, HBTU, DIPEA) Fmoc_Repeat Repeat n-1 times Fmoc_Final_Deprotect Final Deprotection Fmoc_Cleave Cleavage & S.C. Deprotection (TFA Cocktail) Fmoc_Peptide Crude Peptide Cbz_Start Fmoc-Peptide-Resin (from Fmoc-SPPS) Cbz_Deprotect Final Fmoc Deprotection (20% Piperidine/DMF) Cbz_Cap N-Terminal Capping (Cbz-Cl, DIPEA) Cbz_Cleave Cleavage & S.C. Deprotection (TFA Cocktail) Cbz_Peptide Crude N-Cbz-Peptide

Side_Reactions cluster_aspartimide Aspartimide Formation cluster_dkp Diketopiperazine Formation Fmoc_Deprotection Fmoc Deprotection (Piperidine) Asp_Sequence Asp-Gly Sequence Fmoc_Deprotection->Asp_Sequence Exposes Backbone Amide Dipeptide_Resin H-Pro-Gly-Resin Fmoc_Deprotection->Dipeptide_Resin Exposes N-terminal Amine Aspartimide Aspartimide Intermediate Asp_Sequence->Aspartimide Cyclization Byproducts α/β-peptides, Epimers Aspartimide->Byproducts Hydrolysis/Aminolysis DKP Diketopiperazine Dipeptide_Resin->DKP Intramolecular Cyclization Truncation Truncated Peptide DKP->Truncation Chain Termination

Conclusion

The choice between Fmoc and a Cbz-inclusive strategy is not a matter of direct substitution but of strategic application. For the vast majority of peptide syntheses, the Fmoc/tBu approach remains the method of choice due to its mild conditions and ease of automation. However, when faced with "difficult" sequences prone to side reactions like aspartimide and diketopiperazine formation, a nuanced approach is necessary.

The Cbz group, while impractical for iterative Nα-protection in SPPS, serves as an invaluable tool for:

  • N-terminal Capping: Protecting the final peptide from unwanted side reactions.

  • Orthogonal Side-Chain Protection: In complex syntheses requiring multiple, selectively removable protecting groups.

  • Fragment Condensation: Where Cbz-protected peptide fragments can be synthesized in solution and then coupled on a solid support.

By understanding the limitations of the standard Fmoc protocol and the specific advantages offered by the Cbz group in an orthogonal protection scheme, researchers can significantly enhance the yield and purity of challenging peptide sequences, ultimately accelerating drug discovery and development.

References

A Comparative Stability Analysis of CBZ- and Fmoc-Protected Methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Carboxybenzyl (CBZ)- and 9-fluorenylmethoxycarbonyl (Fmoc)-protected methionine, two common protecting groups for the α-amine of amino acids, with a focus on their performance during peptide synthesis. The stability of the protecting group is critical to prevent unwanted side reactions, particularly for sensitive amino acids like methionine. This analysis is supported by experimental data to aid researchers in selecting the appropriate protection strategy for their synthetic needs.

Introduction to Methionine Protection Strategies

Methionine's thioether side chain is susceptible to oxidation and alkylation under the acidic conditions often employed during the cleavage step of solid-phase peptide synthesis (SPPS). While the α-amino protecting group is removed at each cycle of peptide elongation, its stability during the final cleavage and deprotection of side-chain protecting groups is a crucial consideration.

The Fmoc protecting group is the cornerstone of modern orthogonal SPPS, revered for its base-lability which allows for mild deprotection conditions during chain elongation, while side-chain protecting groups are typically acid-labile. In contrast, the CBZ group, a classic protecting group in solution-phase peptide synthesis, is removed by hydrogenolysis or strong acids and is generally stable to the milder acidic and basic conditions used for Fmoc and Boc removal respectively. In the context of modern Fmoc-based SPPS, a CBZ group on the N-terminus would be expected to remain during the synthesis and be subjected to the final trifluoroacetic acid (TFA) cleavage conditions.

This guide will delve into the comparative stability of methionine when its α-amino group is protected by either Fmoc or CBZ, particularly focusing on the final cleavage step in SPPS where side-chain degradation is most prevalent.

Comparative Stability Data

The stability of the protecting group on methionine is paramount to prevent the formation of two major side products during TFA-mediated cleavage: methionine sulfoxide and S-tert-butylated methionine . The following table summarizes the quantitative data available for side product formation when using Fmoc-protected methionine and the generally accepted qualitative stability of CBZ-protected methionine under similar conditions.

Protecting GroupConditionMethionine Sulfoxide (%)S-tert-butylated Methionine (%)Data Source
Fmoc TFA/TIS/H₂O (95:2.5:2.5), 1h, RT3.523.9[1]
Fmoc TFA/TIS/H₂O (95:2.5:2.5), 0.5h, RT3.219.8[1]
Fmoc TFA/TIS/H₂O (95:2.5:2.5), 2h, RT3.826.1[1]
CBZ TFA-based cleavageNot Quantitatively ReportedNot Quantitatively ReportedGeneral literature consensus suggests high stability.

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane (scavenger), RT: Room Temperature

Key Experiments and Methodologies

To provide a framework for the independent assessment of protecting group stability, this section details common experimental protocols for synthesizing a model peptide and analyzing the cleavage products for methionine-related impurities.

Experimental Protocol: Synthesis and Cleavage of a Model Peptide

This protocol describes the synthesis of a model pentapeptide, Ac-Met-Glu-Glu-Pro-Asp-OH, using a standard Fmoc/tBu strategy on a 2-chlorotrityl chloride (2-CTC) resin. This allows for the evaluation of the N-terminal protecting group's influence on methionine stability during cleavage.

1. Peptide Synthesis:

  • Resin: 2-chlorotrityl chloride resin.

  • Strategy: Standard Fmoc/tBu solid-phase peptide synthesis.

  • Coupling: Use of a suitable coupling agent such as HBTU/HOBt in DMF.

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF.

  • N-terminal modification: For the comparative analysis, the final methionine residue would be introduced as either Fmoc-Met-OH or CBZ-Met-OH. If Fmoc-Met-OH is used, the Fmoc group is typically removed and the N-terminus is acetylated. If CBZ-Met-OH is used, the CBZ group remains as the N-terminal protecting group.

2. Cleavage from Resin and Deprotection:

  • Cleavage Cocktail: A common cocktail for assessing stability is a mixture of TFA, a scavenger, and water. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

  • Procedure:

    • Wash the dried peptidyl-resin with dichloromethane (DCM).

    • Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin).

    • Stir the suspension at room temperature for a defined period (e.g., 1 hour).

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Analytical Protocol: HPLC Analysis of Cleavage Products

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the desired peptide and any side products.

  • Instrumentation: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water.

  • Gradient: A linear gradient from 5% to 65% of mobile phase B over a set time (e.g., 30 minutes).

  • Detection: UV detection at 220 nm.

  • Quantification: The relative percentage of the desired peptide, methionine sulfoxide, and S-tert-butylated methionine can be determined by integrating the peak areas in the HPLC chromatogram. The identity of the peaks should be confirmed by mass spectrometry.

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

Chemical_Structures cluster_CBZ CBZ-Methionine cluster_Fmoc Fmoc-Methionine CBZ_Met C₆H₅CH₂OC(O)-NH-CH(COOH)-CH₂CH₂SCH₃ Fmoc_Met C₁₅H₁₁O₂C(O)-NH-CH(COOH)-CH₂CH₂SCH₃

Caption: Chemical structures of CBZ- and Fmoc-protected methionine.

Stability_Analysis_Workflow start Synthesize Model Peptide (Ac-Met-Glu-Glu-Pro-Asp-OH) cleavage Cleavage from Resin (e.g., TFA/TIS/H₂O) start->cleavage precipitation Precipitate Crude Peptide (Cold Ether) cleavage->precipitation analysis Analyze by RP-HPLC and MS precipitation->analysis quantification Quantify Peptide and Side Products (Met-sulfoxide, S-tBu-Met) analysis->quantification conclusion Assess Protecting Group Stability quantification->conclusion

Caption: Experimental workflow for comparative stability analysis.

Side_Reactions Met Methionine Residue in Peptide Oxidation Oxidation Met->Oxidation TFA, O₂ Alkylation S-alkylation Met->Alkylation TFA, tBu⁺ Met_SO Methionine Sulfoxide Oxidation->Met_SO Met_tBu S-tert-butyl Methionine Alkylation->Met_tBu

References

A Comparative Guide to the Validation of Peptides Containing CBZ-D-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous validation of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of peptides containing CBZ-D-Methionine against relevant alternatives, supported by experimental data and detailed protocols. The focus is on the analytical validation that ensures the identity, purity, and stability of these peptides.

Introduction to Peptide Validation with Non-standard Amino Acids

The incorporation of non-standard amino acids, such as D-isomers and protected derivatives like CBZ-D-Methionine, offers therapeutic advantages including enhanced stability against enzymatic degradation. However, these modifications also necessitate rigorous validation to confirm the peptide's primary structure and purity. The Carboxybenzyl (CBZ or Z) group is a well-established amine-protecting group in peptide synthesis, known for its stability and the crystallinity it often imparts to the protected amino acid, which can facilitate purification.

This guide will compare peptides containing CBZ-D-Methionine with two key alternatives:

  • Peptides with L-Methionine: The natural, more common isomer.

  • Peptides with Norleucine: A non-oxidizable isostere of methionine.

The primary validation techniques covered are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis and Mass Spectrometry (MS) for identity confirmation.

Comparative Data Summary

The following tables summarize key performance indicators for the synthesis and validation of a hypothetical model peptide sequence (e.g., Tyr-Gly-Gly-Phe-X, where X is the variable amino acid) to illustrate the expected outcomes.

Table 1: Synthesis Yield and Purity Comparison

Amino Acid DerivativeProtecting Group StrategyAverage Synthesis Yield (%)Crude Purity by RP-HPLC (%)Final Purity after Purification (%)Key Considerations
CBZ-D-Methionine Boc/Bzl or Fmoc/tBu~75-85%~60-70%>98%CBZ group offers good stability; potential for side reactions during deprotection.
Fmoc-L-Methionine Fmoc/tBu~80-90%~70-80%>98%Standard protocol; susceptible to oxidation.[1]
Fmoc-L-Norleucine Fmoc/tBu~85-95%~75-85%>98%Resistant to oxidation, leading to fewer synthesis-related impurities.[2]

Table 2: Analytical Characterization Data

Peptide VariantExpected Monoisotopic Mass (Da)Observed Mass (m/z) by ESI-MSRP-HPLC Retention Time (min)Key Observations in Mass Spectrometry
Peptide-D-Met Calculated Value[M+H]⁺, [M+2H]²⁺, etc.Slightly different from L-isomerFragmentation pattern similar to L-isomer.
Peptide-L-Met Calculated Value[M+H]⁺, [M+2H]²⁺, etc.BaselineStandard b- and y-ion series expected.[3][4]
Peptide-L-Nle Calculated Value[M+H]⁺, [M+2H]²⁺, etc.Generally longer than Met-containing peptideAbsence of sulfur simplifies isotopic pattern.
Peptide-L-Met (Oxidized) Calculated Value +16 Da[M+O+H]⁺Earlier elution than non-oxidized formCharacteristic neutral loss of 64 Da (methanesulfenic acid) upon CID.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) - General Protocol

Solid-phase peptide synthesis is the standard method for producing peptides.[2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow for Solid-Phase Peptide Synthesis:

spss_workflow Resin Resin Support Coupling1 Couple First Protected Amino Acid Resin->Coupling1 Deprotection1 N-terminal Deprotection Coupling1->Deprotection1 Coupling2 Couple Second Protected Amino Acid Deprotection1->Coupling2 Repeat Repeat Coupling and Deprotection Cycles Coupling2->Repeat Cleavage Cleave Peptide from Resin Repeat->Cleavage Purification Purify Crude Peptide (RP-HPLC) Cleavage->Purification Validation Validate Final Product (MS, RP-HPLC) Purification->Validation

Fig 1. General workflow for solid-phase peptide synthesis.

Materials:

  • Resin: 2-chlorotrityl chloride resin for peptides with a C-terminal carboxylic acid.

  • Protected Amino Acids: Fmoc-protected amino acids (including Fmoc-L-Met-OH and Fmoc-L-Nle-OH) or Boc-protected amino acids (if using a Boc/Bzl strategy with CBZ-D-Met).

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 20% piperidine in dimethylformamide (DMF) for Fmoc deprotection.

  • Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). For methionine-containing peptides, scavengers like 1,2-ethanedithiol (EDT) can be added to suppress side reactions.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using DIEA in DCM.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using HCTU and DIEA in DMF. Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides and for their purification.[6][7]

Protocol for Purity Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, which verifies its identity. Tandem MS (MS/MS) can be used to confirm the amino acid sequence.[8]

Protocol for Identity Confirmation:

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Infusion: The sample can be directly infused or analyzed online via LC-MS using the HPLC conditions described above (formic acid can be substituted for TFA to improve ionization efficiency).

  • Data Acquisition: Acquire spectra in positive ion mode over a mass range appropriate for the expected charge states of the peptide (e.g., m/z 400-2000).

  • MS/MS Analysis: Select the parent ion of the peptide for collision-induced dissociation (CID) to generate fragment ions (b- and y-ions) that can be used to confirm the sequence.

Comparative Analysis of CBZ-D-Methionine Peptides and Alternatives

CBZ-D-Methionine vs. L-Methionine Peptides

The primary difference in the validation of D- vs. L-amino acid-containing peptides lies in the stereochemistry, which can be assessed by chiral chromatography or by comparing the retention time of the synthetic peptide to a synthetic standard of the all-L-isomer. In many cases, diastereomers can be separated on standard achiral RP-HPLC columns. Biologically, D-amino acid-containing peptides are generally more resistant to proteolytic degradation, which is a key advantage.[9] In terms of synthesis and basic analytical validation, the procedures are very similar. The CBZ protecting group on the D-methionine is typically removed during the final cleavage step with strong acid, similar to other side-chain protecting groups in Boc/Bzl synthesis. Studies comparing the bioavailability of D- and L-methionine have shown that D-methionine can often be utilized by the body with similar efficiency to L-methionine.[10][11][12]

Methionine vs. Norleucine Peptides

The primary motivation for substituting methionine with norleucine is to prevent oxidation of the sulfur-containing side chain.[2] Methionine can be readily oxidized to methionine sulfoxide during synthesis, cleavage, or storage, resulting in a +16 Da mass shift and a more polar peptide that elutes earlier in RP-HPLC.[5] This can complicate purification and analysis. Norleucine is an isosteric analog of methionine where the thioether is replaced by a methylene group, making it non-oxidizable.

Workflow for Identifying Methionine Oxidation:

met_oxidation_workflow cluster_hplc RP-HPLC Analysis cluster_ms Mass Spectrometry Analysis Crude_Peptide Crude Methionine-Containing Peptide RP_HPLC Analyze by RP-HPLC Crude_Peptide->RP_HPLC Main_Peak Main Peak (Expected Retention Time) RP_HPLC->Main_Peak Early_Peak Early Eluting Peak RP_HPLC->Early_Peak MS Analyze by Mass Spectrometry Mass_Plus_16 Mass +16 Da Observed MS->Mass_Plus_16 MS_MS Perform MS/MS on Suspected Oxidized Peak Neutral_Loss Neutral Loss of 64 Da MS_MS->Neutral_Loss Early_Peak->MS Expected_Mass Expected Mass Observed Mass_Plus_16->MS_MS

Fig 2. Workflow for identifying methionine oxidation.

While norleucine can be a useful substitute, it's important to note that the replacement is not always functionally equivalent. Studies have shown that while some norleucine-containing peptides retain biological activity, the difference in hydrophobicity and electronic properties compared to methionine can alter interactions with biological membranes or receptors.[9][13][14]

Logical Relationships in Peptide Validation

The validation of a synthetic peptide follows a logical progression to confirm its identity and purity.

validation_logic Synthesis Peptide Synthesis Complete Initial_Analysis Initial Analysis (Crude Product) Synthesis->Initial_Analysis Purification Purification (Preparative RP-HPLC) Initial_Analysis->Purification Purity_Check Purity Assessment (Analytical RP-HPLC) Purification->Purity_Check Purity_Check->Purification If Purity is Low Identity_Check Identity Confirmation (Mass Spectrometry) Purity_Check->Identity_Check If Purity is High Identity_Check->Synthesis If Mass is Incorrect (Re-synthesize) Final_Product Validated Peptide (>95% Purity) Identity_Check->Final_Product If Mass is Correct

Fig 3. Logical workflow for peptide validation.

Conclusion

The validation of peptides containing CBZ-D-Methionine requires a systematic approach using standard analytical techniques like RP-HPLC and mass spectrometry. While the synthesis and validation workflows are similar to those for standard peptides, careful consideration must be given to potential side reactions, such as oxidation in the case of methionine, and to the confirmation of stereochemistry when using D-amino acids. The choice between D-methionine, L-methionine, or an alternative like norleucine will depend on the specific application, with D-isomers offering enhanced stability and norleucine providing resistance to oxidation. The data and protocols presented in this guide provide a framework for the objective comparison and rigorous validation of these important classes of synthetic peptides.

References

Enantiomeric purity analysis of synthetic peptides with CBZ-D-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the enantiomeric purity analysis of synthetic peptides, offering a comparative assessment of prevalent analytical methodologies. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, data-driven comparisons, and visual workflows to guide their selection of the most suitable method for ensuring the stereochemical integrity of synthetic peptides.

Introduction

The therapeutic efficacy and safety of synthetic peptides are intrinsically linked to their stereochemical purity. During peptide synthesis, racemization can occur, leading to the incorporation of D-amino acids into the peptide chain, which can alter its biological activity and immunogenicity. Consequently, robust analytical methods are required to accurately quantify the enantiomeric purity of synthetic peptides.

This guide explores and compares the primary methods for enantiomeric purity analysis. While the initial topic of interest was the use of CBZ-D-Methionine as a chiral derivatizing agent, a thorough review of scientific literature reveals no established methods employing this compound for the derivatization of peptide hydrolysates for enantiomeric purity analysis. The predominant role of the Carboxybenzyl (CBZ) group in peptide chemistry is as a protecting group for amines.

Therefore, this guide will focus on the two most widely accepted and utilized techniques:

  • Indirect Method: Derivatization of amino acid enantiomers with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by separation of the resulting diastereomers using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Direct Method: Separation of underivatized amino acid enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

Comparative Analysis of Methodologies

The selection of an appropriate method for enantiomeric purity analysis depends on several factors, including the specific amino acid composition of the peptide, the required sensitivity, and the available instrumentation.

FeatureIndirect Method (Marfey's Reagent)Direct Method (Chiral HPLC)
Principle Enantiomers are converted to diastereomers, which have different physical properties and can be separated on an achiral stationary phase.Enantiomers interact differently with a chiral stationary phase, leading to different retention times.
Sample Preparation Requires peptide hydrolysis followed by a derivatization step.Requires only peptide hydrolysis.
Throughput Lower, due to the additional derivatization step.Higher, as no derivatization is needed.
Sensitivity Generally very high, with detection limits in the low picomolar range.[1]Sensitivity can vary depending on the chiral stationary phase and the amino acid.
Versatility A single method can be used for a wide range of amino acids.[2][3]Different chiral stationary phases may be required for optimal separation of all amino acids.[4]
Cost The cost of Marfey's reagent and disposables for the derivatization step.The primary cost is the specialized and often more expensive chiral column.
Potential for Artifacts Racemization can occur during hydrolysis, but this can be corrected for by using deuterated acid.[5] Incomplete derivatization can lead to inaccurate results.Co-elution of enantiomers with other components in the hydrolysate can be a challenge.

Experimental Protocols

Peptide Hydrolysis (Common to Both Methods)

Accurate determination of enantiomeric purity begins with the complete hydrolysis of the peptide into its constituent amino acids. To account for any racemization that may occur during this process, hydrolysis is performed in deuterated acid.[5]

Protocol:

  • Place approximately 0.5 mg of the synthetic peptide into a hydrolysis tube.

  • Add 1 mL of 6 M deuterated hydrochloric acid (DCl in D₂O).

  • Seal the tube under vacuum.

  • Heat the sample at 110°C for 24 hours.[6]

  • After cooling, evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Redissolve the amino acid hydrolysate in a known volume of ultrapure water or a suitable buffer for subsequent analysis.

Hydrolysis_Workflow Peptide Synthetic Peptide Hydrolysis Acid Hydrolysis (6M DCl, 110°C, 24h) Peptide->Hydrolysis Evaporation Evaporation to Dryness Hydrolysis->Evaporation Reconstitution Reconstitution in H₂O Evaporation->Reconstitution Hydrolysate Amino Acid Hydrolysate Reconstitution->Hydrolysate

Figure 1. General workflow for the acid hydrolysis of synthetic peptides.
Indirect Method: Derivatization with Marfey's Reagent (FDAA)

Protocol:

  • To the dried peptide hydrolysate (or a 50 mM amino acid standard solution), add 50 µL of water.

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[6]

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40°C for 1 hour with gentle shaking.[6]

  • Stop the reaction by adding 10 µL of 2 M hydrochloric acid.[6]

  • Evaporate the solvent to dryness.

  • Dissolve the residue in 1 mL of methanol or the initial mobile phase for HPLC analysis.[6]

Marfey_Derivatization_Workflow Hydrolysate Amino Acid Hydrolysate Add_FDAA Add Marfey's Reagent & NaHCO₃ Hydrolysate->Add_FDAA Incubate Incubate (40°C, 1h) Add_FDAA->Incubate Quench Quench with HCl Incubate->Quench Evaporate Evaporate to Dryness Quench->Evaporate Reconstitute Reconstitute for HPLC Evaporate->Reconstitute Diastereomers Diastereomeric Derivatives Reconstitute->Diastereomers

Figure 2. Workflow for the derivatization of amino acids with Marfey's reagent.
HPLC Analysis of FDAA Derivatives

Instrumentation and Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[6]

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).[6]

  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Gradient: A linear gradient from 35% to 45% Mobile Phase B over 30 minutes is a common starting point.[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV at 340 nm.[7]

Expected Results: The L-amino acid derivatives generally elute before the corresponding D-amino acid derivatives, although this is not always the case and should be confirmed with standards.[8] The use of mass spectrometry detection can aid in the identification of the deuterated (racemized during hydrolysis) and non-deuterated (original D-isomer) forms of the amino acids.[5]

Direct Method: Chiral HPLC Analysis

Instrumentation and Conditions:

  • Column: A chiral stationary phase (CSP) column is required. Common types include macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) or crown-ether based CSPs.[9][10]

  • Mobile Phase: The mobile phase composition is highly dependent on the CSP and the amino acids being analyzed. A common mobile phase for CHIROBIOTIC T is a mixture of methanol, water, and a small amount of acid (e.g., formic acid) or base.[9]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.

Data Presentation and Interpretation

The enantiomeric purity is typically expressed as the percentage of the D-enantiomer relative to the L-enantiomer. The peak areas from the chromatogram are used for this calculation.

Example Data for Marfey's Method (Hypothetical):

Amino AcidL-isomer Retention Time (min)D-isomer Retention Time (min)L-isomer Peak AreaD-isomer Peak Area% D-isomer
Alanine15.216.81,250,0002,5000.20%
Phenylalanine22.524.1980,0001,4700.15%
Proline18.919.71,500,000Not Detected< 0.05%

Example Data for Direct Chiral HPLC (Hypothetical):

Amino AcidL-isomer Retention Time (min)D-isomer Retention Time (min)L-isomer Peak AreaD-isomer Peak Area% D-isomer
Valine10.311.51,100,0002,2000.20%
Leucine12.814.21,350,0002,0250.15%
Isoleucine11.913.11,200,000Not Detected< 0.05%

Conclusion

Both the indirect method using Marfey's reagent and the direct method using chiral HPLC are powerful techniques for the determination of the enantiomeric purity of synthetic peptides. The choice between the two will depend on the specific requirements of the analysis.

  • The Marfey's reagent method is a robust and highly sensitive technique that is applicable to a wide range of amino acids using standard HPLC equipment.

  • The direct chiral HPLC method offers a simpler and faster workflow by eliminating the derivatization step, but may require more method development and specialized columns.

For routine quality control of synthetic peptides, the Marfey's reagent method is often favored due to its versatility and established protocols. However, for high-throughput screening or when the amino acid composition is well-defined, the direct chiral HPLC method can be a more efficient alternative. Regardless of the method chosen, it is crucial to use appropriate standards and controls to ensure the accuracy and reliability of the results.

References

A Comparative Guide to Amine Deprotection: Navigating CBZ, Boc, and Fmoc Removal

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules, the judicious use of protecting groups is paramount. The Carboxybenzyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are three of the most widely employed protecting groups for amines. Their popularity stems from their reliability and the distinct conditions required for their removal, which allows for orthogonal strategies in multi-step syntheses. This guide provides a comparative study of the deprotection methods for these three crucial protecting groups, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal deprotection strategy for their specific needs.

Orthogonality of CBZ, Boc, and Fmoc Protecting Groups

A key concept in the application of these protecting groups is orthogonality, which means that one type of protecting group can be removed without affecting the others. This allows for the selective deprotection of specific amine functionalities within a complex molecule.[1][2]

  • CBZ group: Removed by hydrogenolysis or strong acidic conditions. It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal.[3]

  • Boc group: Cleaved under acidic conditions. It is stable to the basic conditions used for Fmoc deprotection and the hydrogenolysis conditions for Cbz removal.[4]

  • Fmoc group: Removed by basic conditions, typically with a secondary amine like piperidine. It is stable to both acidic and hydrogenolytic conditions used for Boc and Cbz deprotection, respectively.[5]

This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and complex molecule synthesis.

dot```dot graph Orthogonality { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

CBZ [label="CBZ\n(Carboxybenzyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc [label="Boc\n(tert-butyloxycarbonyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fmoc [label="Fmoc\n(9-fluorenylmethyloxycarbonyl)", fillcolor="#FBBC05", fontcolor="#202124"];

Deprotection_CBZ [label="Hydrogenolysis\n(e.g., H2, Pd/C)\nor Strong Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection_Boc [label="Acid\n(e.g., TFA, HCl)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection_Fmoc [label="Base\n(e.g., Piperidine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

CBZ -- Deprotection_CBZ [label="Removed by", color="#4285F4"]; Boc -- Deprotection_Boc [label="Removed by", color="#EA4335"]; Fmoc -- Deprotection_Fmoc [label="Removed by", color="#FBBC05"];

Deprotection_Fmoc -> Boc [label="Stable", style=dashed, color="#5F6368"]; Deprotection_Fmoc -> CBZ [label="Stable", style=dashed, color="#5F6368"]; Deprotection_Boc -> CBZ [label="Stable\n(moderate acid)", style=dashed, color="#5F6368"]; Deprotection_Boc -> Fmoc [label="Stable", style=dashed, color="#5F6368"]; Deprotection_CBZ -> Boc [label="Stable", style=dashed, color="#5F6368"]; Deprotection_CBZ -> Fmoc [label="Stable", style=dashed, color="#5F6368"]; }

Caption: Workflow for Cbz deprotection by catalytic hydrogenolysis.

Deprotection of the tert-Butyloxycarbonyl (Boc) Group

The Boc group is widely used due to its stability to a broad range of reagents and its facile removal under acidic conditions.

Data Presentation: Boc Deprotection Methods
Deprotection MethodReagentsTypical SolventsTemperature (°C)TimeYield (%)Notes
Strong Acid Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 2 h>95Most common method; TFA is corrosive and needs to be handled with care. [6]
Acidic Conditions HCl (4M)Dioxane, Ethyl AcetateRoom Temperature1 - 4 h>90An alternative to TFA.
Mild Acidic Conditions Oxalyl Chloride, MethanolMethanolRoom Temperature1 - 4 hup to 90A mild and selective method for acid-sensitive substrates. [7][8][9][10]
Thermal (Aqueous) Boiling WaterWater1000.2 - 10 h>90A green and catalyst-free method, particularly effective for water-soluble substrates. [11][12][13]
Thermal (Ionic Liquid) Phosphonium ionic liquid, trace H₂O/TFAIonic Liquid110-15010 min - 6 hHighHigh temperatures required, but can be very rapid with additives. [14]
Experimental Protocol: Trifluoroacetic Acid (TFA) Deprotection of a Boc-Protected Amine

This protocol outlines a general procedure for the removal of a Boc protecting group using TFA.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction flask

  • Magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the Boc-protected amine in DCM in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add TFA to the stirred solution (typically 20-50% v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

dot

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - (CH3)3C+ tert_Butyl_Cation (CH3)3C+ Amine R-NH2 + CO2 Carbamic_Acid->Amine Decarboxylation

Caption: Mechanism of Boc deprotection under acidic conditions.

Deprotection of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis, primarily due to its lability under basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.

Data Presentation: Fmoc Deprotection Methods
Deprotection MethodReagentsTypical SolventsTemperature (°C)TimeYield (%)Notes
Secondary Amine 20-50% PiperidineN,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Room Temperature5 - 20 min>98The standard and most widely used method in SPPS. [15]
Alternative Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / PiperazineDMFRoom Temperature< 1 minHighA faster and safer alternative to piperidine. [16][17][18][19]
Milder Base 50% MorpholineDMFRoom Temperature20 - 30 minHighCan minimize side reactions like aspartimide formation.
Hydrogenolysis H₂, Pd/CMethanol, THFRoom Temperature1 - 4 hHighNot orthogonal to Cbz, but can be used for sensitive substrates incompatible with basic conditions. [20]
Experimental Protocol: Piperidine Deprotection of an Fmoc-Protected Amine (in SPPS)

This protocol describes the deprotection of an Fmoc-protected amine on a solid support, a common step in SPPS.

Materials:

  • Fmoc-protected amino acid-functionalized resin

  • 20% (v/v) Piperidine in DMF

  • DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF in the synthesis vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

dot

Fmoc_Deprotection_Mechanism Fmoc_Amine Fmoc-NH-R Anion [Fmoc(-)-NH-R] Fmoc_Amine->Anion + Base Dibenzofulvene Dibenzofulvene Anion->Dibenzofulvene β-elimination Carbamate [R-NH-COO-] Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Amine R-NH2 + CO2 Carbamate->Amine Decarboxylation Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection by a secondary amine.

Conclusion

The choice of an amine protecting group and its corresponding deprotection method is a critical decision in the design of a synthetic route. The CBZ, Boc, and Fmoc groups each offer a unique set of properties and deprotection conditions that can be leveraged to achieve highly selective transformations. While catalytic hydrogenolysis for Cbz, acidic cleavage for Boc, and basic treatment for Fmoc remain the gold standards, a growing number of alternative methods provide valuable options for substrates with specific sensitivities. By carefully considering the factors outlined in this guide, including reaction conditions, yields, and orthogonality, researchers can confidently select the most appropriate deprotection strategy to advance their synthetic endeavors.

References

Assessing the Impact of CBZ-D-Methionine on Final Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the selection of appropriate building blocks and protective groups is paramount to achieving the desired biological activity and stability of the final peptide. This guide provides a comprehensive comparison of the potential effects of using N-α-Carbobenzoxy-D-Methionine (CBZ-D-Methionine) in peptide synthesis, contrasted with standard methodologies. As direct literature on the use of CBZ-D-Methionine for side-chain protection in modern solid-phase peptide synthesis (SPPS) is scarce, this comparison is based on the established principles of peptide chemistry, the known properties of the Carbobenzoxy (CBZ) protecting group, the incorporation of D-amino acids, and the common challenges associated with methionine.

Executive Summary

The use of CBZ-D-Methionine in standard solid-phase peptide synthesis is not a conventional approach. The CBZ group is primarily employed for α-amino group protection in solution-phase synthesis and is less compatible with modern SPPS strategies.[1] Methionine's thioether side chain is typically left unprotected during synthesis, with side reactions managed during the cleavage step.

The incorporation of D-methionine, however, is a recognized strategy to enhance peptide stability against enzymatic degradation, which can significantly influence bioactivity. This guide will first elucidate the standard practices for handling methionine in peptide synthesis and then explore the hypothetical implications of using CBZ-D-Methionine, providing a comparative analysis against common alternatives.

Standard Handling of Methionine in Peptide Synthesis

In contemporary Fmoc- or Boc-based solid-phase peptide synthesis, the methionine side chain is generally not protected.[1][2] The thioether group is considered sufficiently stable under the conditions of peptide chain elongation. The primary challenges arise during the final cleavage and deprotection step, which is typically performed under strong acidic conditions (e.g., with trifluoroacetic acid - TFA).

Two main side reactions can occur:

  • Oxidation: The thioether can be oxidized to methionine sulfoxide.

  • S-alkylation: The thioether can be alkylated by carbocations generated from other protecting groups or the resin linker.

To mitigate these issues, "scavengers" are added to the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.

Comparative Analysis: CBZ-D-Methionine vs. Standard L-Methionine and Alternatives

This section compares the hypothetical use of CBZ-D-Methionine with the standard unprotected L-methionine and other potential strategies for modifying methionine-containing peptides.

Table 1: Comparison of Methionine Incorporation Strategies
FeatureStandard (Unprotected L-Methionine)Hypothetical CBZ-D-MethionineAlternative: D-Methionine (unprotected)
Synthesis Strategy Fmoc/Boc SPPSPrimarily solution-phase; limited SPPS compatibility of CBZ group.[1]Fmoc/Boc SPPS
Side-Chain Protection NoneCBZ (hypothetical)None
Stereochemistry L-amino acid (natural)D-amino acid (unnatural)D-amino acid (unnatural)
Potential Impact on Bioactivity Native conformation and activityAltered conformation, potentially reduced or novel activity, increased stability.[3][4][5]Altered conformation, potentially reduced or novel activity, increased stability.[3][4][5]
Enzymatic Stability Susceptible to proteolysisIncreased resistance to proteolysis.[4][5][6]Increased resistance to proteolysis.[4][5][6]
Key Challenges Oxidation and S-alkylation during cleavage.Removal of CBZ group requires harsh conditions (e.g., hydrogenolysis) which may not be compatible with all peptides or SPPS resins.Oxidation and S-alkylation during cleavage.

Experimental Protocols

To assess the impact of incorporating D-methionine on peptide bioactivity and stability, the following experimental protocols can be employed.

Protocol 1: Peptide Synthesis

Objective: To synthesize peptides containing L-methionine and D-methionine.

Methodology:

  • Resin: Rink Amide resin for C-terminally amidated peptides.

  • Synthesis Strategy: Standard Fmoc/tBu solid-phase peptide synthesis.

  • Amino Acids: Fmoc-protected amino acids are used. For the D-methionine containing peptide, Fmoc-D-Met-OH is used at the desired position.

  • Coupling: HBTU/DIPEA activation in DMF.

  • Deprotection: 20% piperidine in DMF.

  • Cleavage and Deprotection: Reagent K (TFA/thioanisole/water/phenol/EDT; 82.5:5:5:5:2.5) for 2-3 hours.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Mass spectrometry to confirm the correct molecular weight.

Protocol 2: In Vitro Enzymatic Stability Assay

Objective: To compare the stability of L-methionine and D-methionine containing peptides in the presence of proteases.

Methodology:

  • Enzymes: A panel of relevant proteases (e.g., trypsin, chymotrypsin, proteinase K) or human serum.

  • Incubation: Peptides are incubated with the enzyme/serum solution at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., 10% TFA).

  • Analysis: The amount of remaining intact peptide is quantified by RP-HPLC.[7][8]

  • Data Analysis: The percentage of intact peptide at each time point is plotted to determine the degradation kinetics and half-life.

Protocol 3: Bioactivity Assay (Example: Receptor Binding Assay)

Objective: To determine the effect of D-methionine incorporation on the peptide's ability to bind to its target receptor.

Methodology:

  • Assay Format: Competitive binding assay using a radiolabeled or fluorescently labeled version of the native peptide.

  • Materials: Cells expressing the target receptor, labeled native peptide, and the synthesized L- and D-methionine containing peptides.

  • Procedure:

    • Incubate a fixed concentration of the labeled peptide with increasing concentrations of the unlabeled test peptides (L-Met and D-Met versions).

    • Allow the binding to reach equilibrium.

    • Wash the cells to remove unbound peptide.

    • Measure the amount of bound labeled peptide.

  • Data Analysis: Plot the percentage of bound labeled peptide against the concentration of the unlabeled competitor peptide to determine the IC50 (inhibitory concentration 50%) value for each peptide. A higher IC50 value indicates lower binding affinity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Peptide_Bioactivity_Pathway Peptide Peptide (L-Met or D-Met) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Biological Response Signaling->Response Transduction Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_testing Comparative Testing cluster_analysis Data Analysis cluster_conclusion Conclusion SPPS Solid-Phase Peptide Synthesis (L-Met and D-Met analogs) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Stability Enzymatic Stability Assay Characterization->Stability Bioactivity Bioactivity Assay (e.g., Receptor Binding) Characterization->Bioactivity Data Compare Half-life and IC50 Stability->Data Bioactivity->Data Conclusion Assess Impact on Bioactivity Data->Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of CBZ-D-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of CBZ-D-Methionine, a protected amino acid commonly used in peptide synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of CBZ-D-Methionine, as with most laboratory chemicals, should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: CBZ-D-Methionine".

    • This waste should be segregated from other chemical waste streams to avoid potential reactions. Do not mix with strong acids, bases, or oxidizing agents.

  • Containerization:

    • Use a chemically compatible and sealable container for solid waste. A high-density polyethylene (HDPE) container is a suitable option.

    • For any solutions containing CBZ-D-Methionine, use a labeled, leak-proof liquid waste container.

  • Solid Waste Disposal:

    • Carefully transfer the solid CBZ-D-Methionine waste into the designated hazardous waste container.

    • Minimize the generation of dust during transfer.

    • Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in this container.

  • Liquid Waste Disposal:

    • Solutions containing CBZ-D-Methionine should be collected in a designated liquid hazardous waste container.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the storage of hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the accurate chemical name and any available hazard information.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for CBZ-D-Methionine, the following table provides general physical and chemical properties based on related compounds and general chemical principles.

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₁₃H₁₇NO₄S
Molecular Weight 283.34 g/mol
Solubility Soluble in organic solvents like methanol.
Incompatible Materials Strong oxidizing agents.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of CBZ-D-Methionine.

start Start: CBZ-D-Methionine Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealable solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof liquid waste container liquid_waste->collect_liquid store_waste Store in a designated hazardous waste area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for CBZ-D-Methionine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Met-OH
Reactant of Route 2
Reactant of Route 2
Z-D-Met-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.